Rhein-8-glucoside calcium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;3-carboxy-9,10-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,8-diolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O11.Ca/c22-5-11-16(26)18(28)19(29)20(32-11)7-1-2-9(23)14-13(7)15(25)8-3-6(21(30)31)4-10(24)12(8)17(14)27;/h1-4,11,16,18-20,22-24,26,28-29H,5H2,(H,30,31);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVBCAMVOFYHJP-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C(=CC(=C4)C(=O)O)[O-])[O-].[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16CaO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of Rhein-8-glucoside Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhein-8-glucoside calcium is the calcium salt of an anthraquinone glycoside naturally found in medicinal plants such as rhubarb (Rheum palmatum). As a glycoside, it exhibits enhanced solubility and bioavailability compared to its aglycone form, rhein.[1] In vivo, Rhein-8-glucoside is primarily metabolized by intestinal bacteria into its active form, rhein.[2] Consequently, the overall mechanism of action of this compound is a composite of the direct activities of the glucoside and the subsequent, more extensively studied effects of its metabolite, rhein. This guide delineates the current understanding of these mechanisms, providing detailed insights into the molecular pathways and experimental evidence.
Direct Mechanism of Action of Rhein-8-glucoside
The primary pharmacological activities attributed directly to Rhein-8-glucoside, before its metabolism, are the inhibition of human protein tyrosine phosphatase 1B (hPTP1B) and the regulation of a specific non-coding RNA signaling pathway.
Inhibition of Human Protein Tyrosine Phosphatase 1B (hPTP1B)
This compound is a known inhibitor of hPTP1B, an enzyme implicated in the negative regulation of insulin and leptin signaling pathways.[3] Its inhibitory activity suggests potential therapeutic applications in metabolic disorders.
Quantitative Data: hPTP1B Inhibition
| Compound | Target | IC50 | Source |
| This compound | hPTP1B | 11.5 μM | [3] |
Experimental Protocol: hPTP1B Inhibition Assay
The inhibitory activity of this compound against hPTP1B was determined using an in vitro enzymatic assay, as described in the study by Li et al. (2006). While the full detailed protocol is proprietary to the study, a general methodology for such an assay is as follows:
-
Enzyme and Substrate Preparation: Recombinant human PTP1B is purified and prepared in a suitable buffer. A synthetic phosphopeptide substrate, such as a fluorescein-labeled phosphotyrosine-containing peptide, is used.
-
Inhibition Assay: The assay is typically performed in a 96-well plate format. The reaction mixture contains the hPTP1B enzyme, the substrate, and varying concentrations of the inhibitor (this compound).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for enzymatic dephosphorylation of the substrate.
-
Detection: The extent of dephosphorylation is quantified. This can be achieved by measuring the change in fluorescence polarization or by using a colorimetric method where the release of phosphate is detected by a reagent like malachite green.
-
Data Analysis: The rate of the enzymatic reaction is measured at each inhibitor concentration. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.
Signaling Pathway: PTP1B Inhibition
Regulation of the lincRNA ANRIL/let-7a/TGF-β1/Smad Signaling Pathway
In the context of diabetic nephropathy, Rhein-8-O-β-D-glucopyranoside has been shown to protect human mesangial cells from high glucose-induced apoptosis.[1] This protective effect is mediated through the regulation of a long intergenic non-coding RNA (lincRNA) ANRIL, microRNA let-7a, and the subsequent downstream TGF-β1/Smad signaling pathway.
Quantitative Data: Effect on High Glucose-Induced Apoptosis
| Treatment | Effect on lincRNA ANRIL | Effect on let-7a | Effect on TGF-β1/Smad Pathway | Outcome | Source |
| High Glucose (HG) | Upregulation | Downregulation | Activation | Increased Apoptosis | |
| HG + Rhein-8-glucoside | Downregulation of ANRIL | Upregulation of let-7a | Inhibition | Attenuated Apoptosis |
Experimental Protocol: Investigation of the lincRNA ANRIL/let-7a/TGF-β1/Smad Pathway
The study by Zhang et al. (2020) employed several key methodologies to elucidate this pathway:
-
Cell Culture: Human mesangial cells (HMCs) were cultured in a high-glucose medium to mimic diabetic conditions.
-
Cell Viability and Apoptosis Assays: Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay. Apoptosis was quantified by flow cytometry after staining with Annexin V-FITC and propidium iodide.
-
Gene Expression Analysis: The expression levels of lincRNA ANRIL and let-7a were measured using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Western Blot Analysis: The protein levels of key components of the TGF-β1/Smad pathway (TGF-β1, phosphorylated Smad2/3) and apoptosis-related proteins (Bcl-2, cleaved caspase-3) were determined by western blotting.
Signaling Pathway: lincRNA ANRIL/let-7a/TGF-β1/Smad
Mechanism of Action of Rhein (Metabolite)
Upon oral administration, this compound is largely metabolized by the gut microbiota to rhein, which is then absorbed and exerts systemic effects. The anti-inflammatory and chondroprotective actions of rhein are particularly well-documented.
Inhibition of NF-κB and MAPK Signaling Pathways
A primary mechanism of rhein's anti-inflammatory effect is the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the expression of pro-inflammatory genes.
Experimental Workflow: Investigating NF-κB and MAPK Inhibition by Rhein
Signaling Pathway: NF-κB and MAPK Inhibition by Rhein
Conclusion
The mechanism of action of this compound is multifaceted. It exhibits direct inhibitory effects on hPTP1B and regulates a specific lincRNA-mediated signaling pathway. Following metabolism by intestinal microbiota, its active metabolite, rhein, exerts potent anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling cascades. This dual action, combining the properties of the parent glycoside and its aglycone metabolite, underpins its therapeutic potential, particularly in metabolic and inflammatory conditions. Further research is warranted to fully elucidate the direct effects of Rhein-8-glucoside on other signaling pathways prior to its metabolism and to understand the specific contribution of the calcium salt to its overall pharmacological profile.
References
- 1. Anthraquinones from Rheum officinale Ameliorate Renal Fibrosis in Acute Kidney Injury and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhein inhibits interleukin-1 beta-induced activation of MEK/ERK pathway and DNA binding of NF-kappa B and AP-1 in chondrocytes cultured in hypoxia: a potential mechanism for its disease-modifying effect in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Rhein-8-glucoside Calcium: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhein-8-glucoside calcium, an anthraquinone glycoside, is a naturally derived compound found in plants such as those of the Rheum species.[1] This document provides a comprehensive technical overview of the known biological activities of this compound, with a focus on its molecular mechanisms and relevant experimental data. The information presented is intended to support further research and drug development efforts.
Core Biological Activities
This compound has demonstrated several key biological activities, including the inhibition of protein tyrosine phosphatase 1B (PTP1B), modulation of apoptosis in specialized cell types, and antibacterial effects against biofilm-forming bacteria.
Inhibition of Human Protein Tyrosine Phosphatase 1B (hPTP1B)
This compound is an inhibitor of human Protein Tyrosine Phosphatase 1B (hPTP1B), an enzyme implicated in the negative regulation of insulin and leptin signaling pathways.[2][3][4] Its inhibitory action suggests potential therapeutic applications in metabolic disorders.
Quantitative Data:
| Parameter | Value | Reference |
| IC50 (hPTP1B) | 11.5 μM | [3] |
Anti-apoptotic Effects in Human Mesangial Cells
In the context of diabetic nephropathy, a major complication of diabetes, Rhein-8-glucoside (Rg) has been shown to protect human mesangial cells (HMCs) from apoptosis induced by high glucose (HG). This protective effect is mediated through the regulation of a specific long non-coding RNA (lncRNA) and a subsequent signaling cascade.
Quantitative Data:
| Treatment | Effect on High Glucose-Induced Apoptosis in HMCs | Reference |
| 20 µM Rhein-8-glucoside | Inhibition of apoptosis | |
| 80 µM Rhein-8-glucoside | Inhibition of apoptosis |
The mechanism involves the upregulation of the lncRNA ANRIL and the downregulation of let-7a, which in turn inhibits the TGF-β1/Smad signaling pathway.
Antibacterial Activity Against Streptococcus mutans Biofilm Formation
Rhein-8-glucoside has been identified as an inhibitor of biofilm formation by Streptococcus mutans, a primary etiological agent of dental caries. This activity is concentration-dependent and is associated with the downregulation of several genes crucial for biofilm development.
Quantitative Data:
| Concentration | Effect on S. mutans Biofilm Formation | Reference |
| 10 μg/mL | ~60% reduction in biofilm formation | |
| 50 μg/mL | Significant inhibition of biofilm formation | |
| 75 μg/mL | Significant inhibition of biofilm formation |
The inhibitory effect is linked to the decreased expression of genes such as luxS, brpA, ffh, recA, nth, and smx.
Signaling Pathway
LincRNA ANRIL/let-7a/TGF-β1/Smad Signaling Pathway
Rhein-8-glucoside has been shown to modulate the lincRNA ANRIL/let-7a/TGF-β1/Smad signaling pathway in human mesangial cells under high-glucose conditions. High glucose upregulates lincRNA ANRIL, which is believed to sponge let-7a, a microRNA that targets TGF-β1. This leads to an increase in TGF-β1, which then activates the Smad signaling cascade, ultimately promoting apoptosis. Rhein-8-glucoside counteracts this by downregulating lincRNA ANRIL, thereby restoring let-7a levels and inhibiting the TGF-β1/Smad pathway.
Figure 1: Rhein-8-glucoside modulation of the lincRNA ANRIL/let-7a/TGF-β1/Smad pathway.
Experimental Protocols
hPTP1B Inhibition Assay
This protocol outlines a general in vitro assay to determine the inhibitory activity of this compound against hPTP1B.
Materials:
-
Human recombinant PTP1B
-
Reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)
-
p-nitrophenyl phosphate (pNPP) as substrate
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer.
-
Add various concentrations of this compound to the wells.
-
Add the hPTP1B enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the pNPP substrate.
-
Monitor the absorbance at 405 nm for a specific duration (e.g., 30 minutes) at 37°C.
-
The rate of p-nitrophenol production is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Figure 2: Workflow for the in vitro hPTP1B inhibition assay.
High Glucose-Induced Apoptosis Assay in Human Mesangial Cells
This protocol describes the assessment of the anti-apoptotic effect of Rhein-8-glucoside on HMCs cultured in high glucose, using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Human Mesangial Cells (HMCs)
-
Cell culture medium (e.g., DMEM) with normal and high glucose concentrations
-
Rhein-8-glucoside
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Culture HMCs in normal glucose medium.
-
Induce apoptosis by culturing the cells in high glucose medium for 24 hours.
-
Treat the high-glucose-cultured cells with different concentrations of Rhein-8-glucoside (e.g., 20 and 80 µM) for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Figure 3: Experimental workflow for the apoptosis assay in HMCs.
Streptococcus mutans Biofilm Formation Assay
This protocol details a crystal violet-based assay to quantify the effect of Rhein-8-glucoside on S. mutans biofilm formation.
Materials:
-
Streptococcus mutans strain
-
BHI (Brain Heart Infusion) broth
-
Rhein-8-glucoside
-
96-well flat-bottom microtiter plate
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or other suitable solvent
-
Microplate reader
Procedure:
-
Grow an overnight culture of S. mutans in BHI broth.
-
Dilute the culture and add it to the wells of a 96-well plate containing BHI broth with and without various concentrations of Rhein-8-glucoside (e.g., 10, 50, 75 μg/mL).
-
Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for 24-48 hours to allow biofilm formation.
-
Carefully remove the planktonic bacteria by washing the wells with PBS.
-
Stain the adherent biofilm with 0.1% crystal violet solution for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with a suitable solvent (e.g., 95% ethanol).
-
Measure the absorbance of the solubilized stain at a wavelength of approximately 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm mass.
Figure 4: Workflow for the S. mutans biofilm formation assay.
Conclusion
This compound exhibits a range of biological activities with potential therapeutic implications. Its inhibitory effect on hPTP1B suggests a role in metabolic disease research, while its anti-apoptotic properties in human mesangial cells highlight its potential in the context of diabetic complications. Furthermore, its ability to inhibit Streptococcus mutans biofilm formation opens avenues for its application in oral healthcare. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the promising biological functions of this natural compound.
References
Rhein-8-Glucoside Calcium as a PTP1B Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a significant negative regulator in the insulin signaling pathway, making it a prime therapeutic target for type 2 diabetes and obesity. Inhibition of PTP1B can enhance insulin sensitivity. This technical guide provides a comprehensive overview of Rhein-8-glucoside calcium, an anthraquinone glycoside, as an inhibitor of human PTP1B (hPTP1B). This document consolidates available quantitative data, details experimental protocols for assessing PTP1B inhibition, and presents key signaling pathways and experimental workflows through standardized visualizations.
Introduction to PTP1B and Its Role in Insulin Signaling
Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that dephosphorylates phosphotyrosine residues on the activated insulin receptor (IR) and its substrates (IRS).[1] This action attenuates the insulin signaling cascade, which is crucial for glucose uptake and metabolism.[2] Overexpression or increased activity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[3] Therefore, inhibitors of PTP1B are being actively investigated as potential therapeutics to enhance insulin signaling and improve glucose homeostasis.[4][5]
This compound: A Natural PTP1B Inhibitor
Rhein-8-glucoside, also known as rhein-8-O-β-D-glucopyranoside, is an anthraquinone glycoside that has been isolated from plants such as rhubarb and Saussurea lappa. Commercial preparations may be available as a calcium salt. It has been identified as an inhibitor of human PTP1B. In vivo, Rhein-8-glucoside is metabolized to Rhein by intestinal bacteria. Rhein itself has also been shown to inhibit PTP1B.
Quantitative Inhibition Data
The inhibitory potency of Rhein-8-glucoside and its metabolite, Rhein, against PTP1B has been quantified by determining their half-maximal inhibitory concentrations (IC50). This data is crucial for comparing their efficacy with other potential inhibitors.
| Compound | Inhibitor | Target | IC50 Value | Reference |
| Rhein-8-glucoside | Rhein-8-glucoside | hPTP1B | 11.5 µM | |
| Rhein | Rhein | PTP1B | 80.5 µM |
PTP1B Signaling Pathway and Inhibition
The following diagram illustrates the canonical insulin signaling pathway and the inhibitory role of PTP1B. This compound, by inhibiting PTP1B, prevents the dephosphorylation of the insulin receptor and its substrates, thereby promoting downstream signaling.
References
- 1. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein tyrosine phosphatase 1B inhibitors from natural sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Antibacterial Properties of Rhein-8-O-β-D-glucopyranoside
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available scientific information on the antibacterial properties of Rhein-8-O-β-D-glucopyranoside. It is important to note that the majority of research has been conducted on the glucoside form, and there is a significant lack of publicly available data specifically for Rhein-8-glucoside calcium. The information regarding the aglycone, Rhein, is provided for comparative context. The experimental protocols described herein are representative methodologies and may require optimization for specific laboratory conditions.
Executive Summary
Rhein-8-O-β-D-glucopyranoside (Rg), an anthraquinone glycoside, has emerged as a compound of interest for its antibacterial activities, particularly against the primary etiological agent of dental caries, Streptococcus mutans.[1] Research indicates that Rg exerts its effects through a multi-faceted mechanism that includes the inhibition of bacterial growth, suppression of biofilm formation, and reduction of virulence factors such as acid and extracellular polysaccharide production.[2] Mechanistically, Rg has been shown to downregulate the expression of several key genes involved in bacterial communication, adhesion, and stress response.[1] While its aglycone, Rhein, has been more extensively studied against a broader range of bacteria, including Staphylococcus aureus, the glycoside form presents a distinct profile that warrants further investigation. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and known mechanisms of action related to the antibacterial properties of Rhein-8-O-β-D-glucopyranoside.
Quantitative Antibacterial Data
The antibacterial efficacy of Rhein-8-O-β-D-glucopyranoside and its related compounds has been quantified primarily through the determination of Minimum Inhibitory Concentration (MIC) and effects on biofilm formation. The available data is summarized below.
Table 1: In Vitro Antibacterial Activity of Rhein-8-O-β-D-glucopyranoside against Streptococcus mutans
| Parameter | Test Compound | Bacterial Strain | Result | Reference |
| Minimum Inhibitory Concentration (MIC) | Saussurea lappa extract (SFE) rich in Rg | Streptococcus mutans | 14 µg/µL* | [2] |
| Biofilm Inhibition | Rhein-8-O-β-D-glucopyranoside | Streptococcus mutans | 60% reduction at 10 µg/mL | [2] |
| Biofilm Inhibition | Rhein-8-O-β-D-glucopyranoside | Streptococcus mutans | Drastic inhibition at 50-75 µg/mL |
*Note: The unit µg/µL is unconventional for MIC values and may be a typographical error in the source publication. Standard units are typically µg/mL.
Table 2: In Vitro Antibacterial Activity of Rhein (Aglycone) for Comparison
| Parameter | Bacterial Strain(s) | Result | Reference |
| MIC | Staphylococcus aureus (21 strains) | Good activity | |
| MIC | Staphylococcus aureus | 12.5 µg/mL (bacteriostatic) | |
| MIC50 / MIC90 | S. aureus ATCC 6538 | 4.83 / 9.20 µg/mL | |
| MIC50 / MIC90 | Methicillin-resistant S. aureus (MRSA) | 4.45 / 8.45 µg/mL | |
| MIC | S. aureus (16 strains, including MRSA) | 7.8–31.25 µg/ml | |
| MIC90 | Streptococcus mutans | 5.69 µg/mL |
Mechanism of Action
Rhein-8-O-β-D-glucopyranoside appears to inhibit S. mutans through the disruption of key physiological processes and the downregulation of specific genes crucial for virulence and survival.
Inhibition of Virulence Factors
Rg has been demonstrated to interfere with the pathogenic capabilities of S. mutans by:
-
Inhibiting Acid Production: The compound reduces the activity of intracellular lactate dehydrogenase (LDH), a key enzyme in the glycolysis pathway. This interference curtails the bacterium's ability to produce acid, a primary factor in the demineralization of tooth enamel.
-
Reducing Extracellular Polysaccharide (EPS) Production: Rg significantly diminishes the amount of EPS produced by S. mutans. EPS is a critical component of the biofilm matrix, facilitating bacterial adhesion and protecting the embedded colonies.
Downregulation of Gene Expression
Studies have shown that in Rg-treated S. mutans biofilms, the expression levels of several key genes are significantly decreased. These genes are involved in various functions essential for biofilm formation and stress tolerance:
-
brpA: Plays a role in biofilm formation, acid tolerance, and oxidative stress response.
-
ffh: Encodes a component of the signal recognition particle, crucial for protein secretion and cell surface integrity.
-
recA: A key protein in DNA repair and the SOS response, essential for surviving DNA damage.
-
nth: Encodes a DNA glycosylase involved in base excision repair.
-
smx: A putative transport system protein.
The collective downregulation of these genes suggests a broad-spectrum disruption of the cellular machinery required for establishing and maintaining a pathogenic biofilm.
References
A Technical Guide to the Source and Isolation of Rhein-8-Glucoside Calcium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of Rhein-8-glucoside calcium, an anthraquinone glycoside of significant interest for its potential therapeutic applications. This document details experimental protocols and summarizes quantitative data to facilitate further research and development.
Natural Sources of Rhein-8-Glucoside
Rhein-8-glucoside, also known as Rhein-8-O-β-D-glucopyranoside, is a naturally occurring compound found predominantly in the roots and rhizomes of various medicinal plants. The primary botanical sources include:
-
Rheum palmatum L. (Rhubarb): The roots and rhizomes of various rhubarb species are a major source of Rhein-8-glucoside and other anthraquinone glycosides. These compounds are responsible for the well-known medicinal properties of rhubarb.
-
Saussurea lappa: The roots of this plant are another documented source of this compound.[1]
-
Cassia angustifolia (Senna): The leaves and pods of Senna contain sennosides, which are dianthrone glucosides derived from rhein, the aglycone of Rhein-8-glucoside.
Isolation and Purification of Rhein-8-Glucoside
The isolation of Rhein-8-glucoside from its natural sources is a multi-step process involving extraction, partitioning, and chromatographic purification. While a specific protocol for the calcium salt is not extensively detailed in the literature, the following sections provide a robust methodology for obtaining the purified glucoside, which can then be converted to its calcium salt.
Quantitative Data Summary
| Parameter | Value | Reference |
| Extraction Method | Ultrasonic-Assisted Extraction | Wu, Y. C., et al. (2018) |
| Plant Material | Rheum palmatum L. root powder | Wu, Y. C., et al. (2018) |
| Solvent | Lactic acid, glucose, and water (LGH) | Wu, Y. C., et al. (2018) |
| Extraction Yield (Rhein) | 5.78 ± 0.02 mg/g | Wu, Y. C., et al. (2018) |
| Purity after Purification | 96.67% | Wu, Y. C., et al. (2018) |
| Recovery Yield | 79.51% | Wu, Y. C., et al. (2018) |
Experimental Protocols
This protocol is adapted from methods for isolating anthraquinone glycosides from Rheum palmatum.
Materials and Reagents:
-
Dried and powdered roots of Rheum palmatum L.
-
80% Ethanol (v/v)
-
Reflux apparatus
-
Filtration system (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of dried, powdered Rheum palmatum root and place it in a round-bottom flask.
-
Add 1 L of 80% ethanol to the flask.
-
Perform reflux extraction for 2 hours at a controlled temperature.
-
Allow the mixture to cool and then filter to separate the extract from the plant material.
-
Repeat the extraction process on the plant residue two more times with fresh 80% ethanol.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Materials and Reagents:
-
Crude anthraquinone glycoside extract
-
MCI-gel CHP-20P resin or other suitable chromatographic media (e.g., silica gel, Sephadex LH-20)
-
Methanol
-
Deionized water
-
Chromatography column
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Prepare a slurry of MCI-gel CHP-20P resin in deionized water and pack it into a chromatography column.
-
Equilibrate the column with deionized water.
-
Dissolve the crude extract in a minimal amount of deionized water and load it onto the column.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% methanol).
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting fractions onto a TLC plate, developing the plate in an appropriate solvent system (e.g., ethyl acetate:methanol:water), and visualizing the spots under a UV lamp.
-
Combine the fractions containing the desired compound, Rhein-8-glucoside.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to yield the purified Rhein-8-glucoside.
A general procedure for forming the calcium salt of an acidic compound like Rhein-8-glucoside (which contains a carboxylic acid group) is as follows. This protocol is based on general chemical principles for salt formation.
Materials and Reagents:
-
Purified Rhein-8-glucoside
-
Ethanol or other suitable organic solvent
-
Calcium hydroxide (Ca(OH)₂) or another suitable calcium salt (e.g., calcium chloride, calcium acetate)
-
Deionized water
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
Dissolve the purified Rhein-8-glucoside in ethanol.
-
In a separate container, prepare a solution of a stoichiometric amount of calcium hydroxide in water.
-
Slowly add the calcium hydroxide solution to the Rhein-8-glucoside solution while stirring.
-
Monitor the pH of the mixture. Adjust the addition of the calcium hydroxide solution to reach a neutral or slightly basic pH.
-
Stir the reaction mixture at room temperature for several hours to ensure complete salt formation.
-
The this compound salt may precipitate out of the solution. If so, collect the precipitate by filtration.
-
If the salt is soluble, the solvent can be removed under reduced pressure to obtain the solid calcium salt.
-
Wash the resulting solid with a small amount of cold ethanol or another suitable solvent to remove any unreacted starting materials.
-
Dry the final product under vacuum.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway: Inhibition of hPTP1B
Rhein-8-glucoside is an inhibitor of human Protein Tyrosine Phosphatase 1B (hPTP1B). PTP1B is a negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, Rhein-8-glucoside can potentially enhance these signaling cascades.
Caption: Inhibition of hPTP1B by this compound.
Signaling Pathway: Regulation of the lincRNA ANRIL/let-7a/TGF-β1/Smad Pathway
Rhein-8-O-β-D-glucopyranoside has been reported to inhibit high glucose-induced apoptosis in human mesangial cells by modulating the lincRNA ANRIL/let-7a/TGF-β1/Smad signaling pathway.
Caption: Regulation of the TGF-β1/Smad pathway by Rhein-8-O-β-D-glucopyranoside.
References
An In-depth Technical Guide to Rhein-8-glucoside calcium (CAS Number 113443-70-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhein-8-glucoside calcium, an anthraquinone compound, is a molecule of significant interest in the pharmaceutical and research communities.[1] Primarily isolated from the roots of Saussurea lappa and Rheum palmatum, this compound has demonstrated a range of biological activities, including inhibitory effects on human protein tyrosine phosphatase 1B (hPTP1B), antibacterial properties, and potential therapeutic applications in diabetic nephropathy.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, pharmacological activities, and detailed experimental protocols for its study. The guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential for drug development.
Chemical and Physical Properties
This compound is a yellow crystalline solid.[4] It is soluble in organic solvents such as methanol, ethanol, and DMSO, and to a lesser extent in chloroform, dichloromethane, and acetone. For enhanced solubility, warming the solution to 37°C and using an ultrasonic bath is recommended.
| Property | Value | Reference |
| CAS Number | 113443-70-2 | |
| Molecular Formula | C21H16CaO11 | |
| Molecular Weight | 484.423 g/mol | |
| Appearance | Yellow crystal | |
| Boiling Point | 834.5°C at 760 mmHg | |
| Flash Point | 296.4°C | |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | |
| Storage | 2-8°C |
Pharmacological Activities and Mechanism of Action
This compound exhibits several noteworthy pharmacological activities, positioning it as a candidate for further investigation in various therapeutic areas.
Inhibition of human Protein Tyrosine Phosphatase 1B (hPTP1B)
This compound is an inhibitor of human Protein Tyrosine Phosphatase 1B (hPTP1B) with a reported IC50 of 11.5 μM. PTP1B is a negative regulator of the insulin and leptin signaling pathways, making its inhibition a promising strategy for the treatment of type 2 diabetes and obesity.
Experimental Protocol: hPTP1B Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on hPTP1B activity.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl Phosphate (pNPP) as substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Suramin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of various concentrations of this compound to the test wells. Add 10 µL of solvent to the control wells and 10 µL of the positive control to its respective wells.
-
Add 20 µL of recombinant hPTP1B enzyme solution to all wells and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 20 µL of the pNPP substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Experimental Workflow for hPTP1B Inhibition Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound salt | CAS#:113443-70-2 | Chemsrc [chemsrc.com]
- 3. This compound salt | CAS:113443-70-2 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Effects of Rhein-8-O-β-D-glucopyranoside on the Biofilm Formation of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Rhein-8-Glucoside Calcium on Cellular Signaling Cascades: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhein-8-glucoside calcium is an anthraquinone glycoside that has garnered significant interest within the scientific community for its diverse pharmacological activities. As the glycoside form of Rhein, it is understood to be a prodrug, metabolized by intestinal microflora into its active aglycone, Rhein. This conversion is crucial for its bioavailability and subsequent effects on cellular processes. This technical guide provides an in-depth analysis of the effects of Rhein-8-glucoside and its active metabolite, Rhein, on key cell signaling pathways. The information presented herein is intended to support research and development efforts in fields such as inflammation, oncology, and metabolic diseases.
Core Mechanism of Action
This compound primarily exerts its biological effects through the actions of its metabolite, Rhein. A notable direct activity of Rhein-8-glucoside is its ability to be transformed by intestinal bacteria into Rhein, which accelerates the metabolism of other compounds like sennoside A[1]. The majority of the observed effects on cell signaling pathways are attributed to Rhein.
Modulation of Key Signaling Pathways
Rhein has been demonstrated to modulate several critical intracellular signaling pathways implicated in inflammation, cell proliferation, apoptosis, and fibrosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Rhein has been shown to be a potent inhibitor of this pathway. Its mechanisms of inhibition include:
-
Inhibition of IκBα Degradation: Rhein prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action retains the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
-
Regulation via PPAR-γ: Rhein can also exert its anti-inflammatory effects through the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathway. It enhances the binding of PPAR-γ to NF-κB and histone deacetylase 3 (HDAC3), which leads to the inhibition of NF-κB activation[2][3].
// Nodes Rhein [label="Rhein", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkBa_p [label="p-IκBα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_IkBa [label="NF-κB-IκBα\n(Inactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammatory_Genes [label="Pro-inflammatory\nGene Transcription", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Rhein -> IKK [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; IKK -> IkBa_p [label="Phosphorylates"]; NFkB_IkBa -> IKK [style=invis]; IkBa_p -> NFkB_IkBa [label="Degradation of IκBα", arrowhead=none, style=dashed, color="#5F6368"]; NFkB_IkBa -> NFkB [label="Activation"]; NFkB -> Nucleus [label="Translocation"]; Nucleus -> Inflammatory_Genes [label="Activation"];
// Invisible edges for alignment {rank=same; Rhein; NFkB_IkBa;} {rank=same; IKK;} {rank=same; IkBa_p; NFkB;} {rank=same; Nucleus;} {rank=same; Inflammatory_Genes;} } Caption: Inhibition of the NF-κB Signaling Pathway by Rhein.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, is crucial for regulating cell proliferation, differentiation, and apoptosis. Rhein has demonstrated inhibitory effects on this pathway. Specifically, Rhein can reduce the IL-1β-stimulated activation of the ERK1/ERK2 pathway[4][5]. In human renal cell carcinoma, Rhein treatment has been shown to inhibit the phosphorylation of both ERK and JNK.
// Nodes Rhein [label="Rhein", fillcolor="#FBBC05", fontcolor="#202124"]; Stimuli [label="Pro-inflammatory Stimuli\n(e.g., IL-1β)", fillcolor="#FFFFFF", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_ERK [label="p-ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p_JNK [label="p-JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effects\n(Proliferation, Inflammation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Stimuli -> MEK; Rhein -> MEK [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; Rhein -> JNK [label="Inhibits\nPhosphorylation", style=dashed, arrowhead=tee, color="#EA4335"]; MEK -> ERK [label="Phosphorylates"]; ERK -> p_ERK; JNK -> p_JNK; p_ERK -> Downstream; p_JNK -> Downstream;
// Invisible edges for alignment {rank=same; Rhein; Stimuli;} {rank=same; MEK; JNK;} {rank=same; ERK;} {rank=same; p_ERK; p_JNK;} {rank=same; Downstream;} } Caption: Inhibition of the MAPK Signaling Pathway by Rhein.
TGF-β1/Smad Signaling Pathway
The Transforming Growth Factor-beta 1 (TGF-β1)/Smad pathway is centrally involved in cellular fibrosis. A study has directly implicated Rhein-8-O-β-D-glucopyranoside in the regulation of this pathway in human mesangial cells under high glucose conditions. It was found that Rhein-8-glucoside inhibits the TGF-β1/Smad pathway by upregulating let-7a and downregulating the long non-coding RNA ANRIL, which subsequently leads to decreased phosphorylation of Smad2.
// Nodes RG [label="Rhein-8-glucoside", fillcolor="#FBBC05", fontcolor="#202124"]; High_Glucose [label="High Glucose", fillcolor="#FFFFFF", fontcolor="#202124"]; ANRIL [label="lincRNA ANRIL", fillcolor="#EA4335", fontcolor="#FFFFFF"]; let7a [label="let-7a", fillcolor="#34A853", fontcolor="#FFFFFF"]; TGFb1 [label="TGF-β1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_Smad2 [label="p-Smad2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fibrosis [label="Fibrosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges High_Glucose -> ANRIL [label="Upregulates"]; High_Glucose -> let7a [label="Downregulates", style=dashed, arrowhead=tee, color="#EA4335"]; RG -> ANRIL [label="Downregulates", style=dashed, arrowhead=tee, color="#EA4335"]; RG -> let7a [label="Upregulates"]; ANRIL -> let7a [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; let7a -> TGFb1 [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; TGFb1 -> p_Smad2 [label="Activates"]; p_Smad2 -> Fibrosis;
// Invisible edges for alignment {rank=same; RG; High_Glucose;} {rank=same; ANRIL;} {rank=same; let7a;} {rank=same; TGFb1;} {rank=same; p_Smad2;} {rank=same; Fibrosis;} } Caption: Inhibition of the TGF-β1/Smad Pathway by Rhein-8-glucoside.
Quantitative Data on Cellular Effects
The following tables summarize the quantitative effects of Rhein-8-glucoside and Rhein on various cellular parameters as reported in the literature.
Table 1: Effects of Rhein-8-O-β-D-glucopyranoside on Human Mesangial Cells (HMCs) under High Glucose (HG) Conditions
| Parameter | Treatment | Concentration | Effect | Reference |
| Apoptosis | HG | - | Increased | |
| HG + Rhein-8-glucoside | 20 µM | Attenuated apoptosis | ||
| HG + Rhein-8-glucoside | 80 µM | Attenuated apoptosis | ||
| Bcl-2 Expression | HG | - | Decreased | |
| HG + Rhein-8-glucoside | 20 µM | Increased vs. HG | ||
| HG + Rhein-8-glucoside | 80 µM | Increased vs. HG | ||
| Active Caspase-3 Expression | HG | - | Increased | |
| HG + Rhein-8-glucoside | 20 µM | Decreased vs. HG | ||
| HG + Rhein-8-glucoside | 80 µM | Decreased vs. HG | ||
| lincRNA ANRIL Expression | HG | - | Upregulated | |
| HG + Rhein-8-glucoside | 20 µM | Recovered towards normal | ||
| HG + Rhein-8-glucoside | 80 µM | Recovered towards normal | ||
| let-7a Expression | HG | - | Downregulated | |
| HG + Rhein-8-glucoside | 20 µM | Increased vs. HG | ||
| HG + Rhein-8-glucoside | 80 µM | Increased vs. HG |
Table 2: Effects of Rhein on Inflammatory Cytokine Production and Cell Viability
| Cell Line | Treatment | Concentration | Effect | Reference |
| RAW264.7 Macrophages | LPS | 1 µg/mL | Increased IL-6, IL-1β, TNF-α | |
| LPS + Rhein | 5 µM | Significantly reduced IL-6, IL-1β, TNF-α | ||
| LPS + Rhein | 20 µM | Significantly reduced IL-6, IL-1β, TNF-α | ||
| SK-BR-3 (Breast Cancer) | Rhein | 86 µmol/L | IC50 for anti-proliferative effect |
Experimental Protocols
Cell Culture and Treatment (Human Mesangial Cells)
-
Cell Line: Human Mesangial Cells (HMCs).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
High Glucose Treatment: Cells are exposed to a high glucose concentration (e.g., 30 mM) to induce a diabetic nephropathy-like state.
-
Rhein-8-glucoside Treatment: Rhein-8-O-β-D-glucopyranoside is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at final concentrations of 20 µM and 80 µM for a specified duration (e.g., 24-48 hours).
Western Blot Analysis
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-Bcl-2, anti-caspase-3, anti-TGF-β1, anti-p-Smad2, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit (e.g., TRIzol reagent). First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes (e.g., lincRNA ANRIL, let-7a) is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, U6) as an internal control.
Conclusion
This compound, primarily through its active metabolite Rhein, demonstrates significant modulatory effects on key cellular signaling pathways, including NF-κB, MAPK, and TGF-β1/Smad. These actions underscore its therapeutic potential in conditions characterized by inflammation, aberrant cell proliferation, and fibrosis. The direct inhibitory effect of Rhein-8-glucoside on the TGF-β1/Smad pathway in the context of high glucose-induced cellular stress highlights its potential relevance in diabetic complications. Further research is warranted to fully elucidate the therapeutic applications and to investigate the effects of the glycoside form on a wider range of cellular pathways. The data and protocols presented in this guide offer a foundational resource for scientists and researchers in the field of drug discovery and development.
References
- 1. The influence of rhein 8-O-β-D-glucopyranoside on the purgative action of sennoside A from rhubarb in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhein inhibits interleukin-1 beta-induced activation of MEK/ERK pathway and DNA binding of NF-kappa B and AP-1 in chondrocytes cultured in hypoxia: a potential mechanism for its disease-modifying effect in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of interleukin-1beta-induced activation of MEK/ERK pathway and DNA binding of NF-kappaB and AP-1: potential mechanism for Diacerein effects in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhein-8-Glucoside Calcium: A Technical Guide to its Application in Biofilm Formation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilm formation is a critical virulence mechanism for a multitude of pathogenic bacteria, contributing to chronic infections and increased resistance to conventional antimicrobial agents. The quest for novel anti-biofilm compounds is a paramount challenge in drug development. Rhein-8-glucoside calcium, an anthraquinone compound, has emerged as a promising candidate in this arena. This technical guide provides an in-depth overview of the current research on Rhein-8-glucoside and its aglycone, rhein, in the context of biofilm inhibition, offering detailed experimental protocols, quantitative data, and insights into the underlying molecular mechanisms.
Core Concepts: Mechanism of Action
Rhein-8-O-β-D-glucopyranoside (Rg) and its aglycone, rhein, have demonstrated significant anti-biofilm properties against various bacterial species. The primary mechanisms of action involve the disruption of key processes in biofilm development, including initial bacterial attachment, microcolony formation, and the production of extracellular polymeric substances (EPS).
Research on Streptococcus mutans, a primary causative agent of dental caries, has shown that Rhein-8-O-β-D-glucopyranoside can significantly inhibit its growth and suppress biofilm formation in a concentration-dependent manner.[1][2] This inhibition is linked to the downregulation of several key genes involved in biofilm formation and bacterial survival.[1][2]
Similarly, rhein has been shown to effectively reduce biofilm biomass in Staphylococcus aureus.[3] Its mechanism of action in this bacterium involves the repression of genes related to α-hemolysin, biofilm formation, and the modulation of the holin/antiholin system.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on the anti-biofilm effects of Rhein-8-O-β-D-glucopyranoside and rhein.
Table 1: Anti-biofilm and Antibacterial Activity of Rhein-8-O-β-D-glucopyranoside against Streptococcus mutans
| Concentration | Effect | Reference |
| 10 µg/mL | 60% reduction in biofilm formation | |
| 50 µg/mL & 75 µg/mL | Drastic inhibition of biofilm formation (at 4 and 24 hours) |
Table 2: Anti-biofilm and Antibacterial Activity of Rhein against Staphylococcus aureus
| Parameter | Value | Strain(s) | Reference |
| Minimum Inhibitory Concentration (MIC) | 12.5 µg/mL | All tested strains | |
| Biofilm Eradication (at 50 µg/mL) | ~50% | Not specified | |
| RH17 (a rhein derivative) | |||
| MIC against S. aureus ATCC 29213 | 8 µg/mL | S. aureus ATCC 29213 | |
| MIC Range against clinical isolates | 8 to 16 µg/mL | MSSA and MRSA | |
| Biofilm Inhibition at 1/8 x MIC (RH17) | 6.78% | S. aureus ATCC 29213 | |
| Biofilm Inhibition at 1/8 x MIC (Rhein) | 5.34% | S. aureus ATCC 29213 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the antibacterial activity of a compound.
Methodology:
-
Prepare a series of twofold dilutions of this compound or rhein in a suitable broth medium (e.g., Tryptic Soy Broth for S. aureus, Brain Heart Infusion for S. mutans).
-
Inoculate each dilution with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria without the compound) and a negative control (broth without bacteria).
-
Incubate the cultures at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the total biomass of a biofilm.
Methodology:
-
Grow bacterial cultures overnight and then dilute to a standardized optical density (e.g., OD600 of 0.05) in fresh medium.
-
Dispense the bacterial suspension into the wells of a 96-well flat-bottom polystyrene microtiter plate.
-
Add various concentrations of this compound or rhein to the wells. Include untreated control wells.
-
Incubate the plate without shaking for 24 hours at 37°C to allow for biofilm formation.
-
After incubation, carefully remove the medium and wash the wells gently with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Stain the adherent biofilms with 200 µL of 0.1% (w/v) crystal violet solution for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells again with PBS.
-
Air dry the plate.
-
Solubilize the bound crystal violet by adding 200 µL of 33% (v/v) acetic acid or absolute ethanol to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the biofilm biomass.
Gene Expression Analysis by Real-Time PCR (RT-PCR)
This protocol is used to investigate the effect of the compound on the expression of genes related to biofilm formation.
Methodology:
-
Grow biofilms in the presence or absence of sub-MIC concentrations of this compound or rhein.
-
Harvest the bacterial cells from the biofilms.
-
Extract total RNA from the bacterial cells using a commercial RNA extraction kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.
-
Perform real-time PCR using gene-specific primers for the target genes (e.g., luxS, brpA, ffh, recA, nth, smx for S. mutans; hla, psmα, rbf, spa for S. aureus) and a housekeeping gene for normalization (e.g., 16S rRNA).
-
Analyze the relative gene expression levels using the comparative Ct (ΔΔCt) method.
Signaling Pathways and Molecular Targets
Rhein-8-glucoside and rhein exert their anti-biofilm effects by modulating specific signaling pathways and downregulating key genes involved in biofilm formation.
Inhibition of Biofilm Formation in Streptococcus mutans
In S. mutans, Rhein-8-O-β-D-glucopyranoside has been shown to decrease the expression of several genes crucial for biofilm development:
-
brpA : Encodes a biofilm regulatory protein.
-
ffh : A component of the signal recognition particle pathway, important for protein secretion.
-
recA : Plays a role in DNA repair and the SOS response.
-
nth : Encodes a DNA glycosylase involved in DNA repair.
-
smx : A putative transport system protein.
Caption: Inhibition of key biofilm-related pathways in S. mutans by Rhein-8-Glucoside.
Inhibition of Biofilm Formation in Staphylococcus aureus
In S. aureus, the related compound alizarin, another anthraquinone, has been shown to repress the expression of genes critical for virulence and biofilm formation:
-
hla : Encodes α-hemolysin, a toxin that also contributes to biofilm formation.
-
psmα : A phenol-soluble modulin involved in biofilm structuring.
-
rbf : A biofilm-associated protein.
-
spa : Encodes Protein A, a surface protein involved in immune evasion and biofilm formation.
-
cid/lrg : A holin/antiholin system that regulates programmed cell death and eDNA release, a component of the biofilm matrix.
References
A Comprehensive Technical Guide on Rhein-8-glucoside Calcium and the Induction of Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The majority of in-depth research concerning the induction of apoptosis focuses on Rhein, the aglycone of Rhein-8-glucoside. While Rhein-8-O-β-D-glucopyranoside has been shown to inhibit high glucose-induced apoptosis in human mesangial cells, the detailed molecular mechanisms, including specific signaling pathways and caspase activation cascades, have been extensively characterized for Rhein. This guide will present the comprehensive data available for Rhein to illuminate the potential mechanisms of its glycoside form, while clearly distinguishing the findings related to each compound.
Introduction
Rhein-8-glucoside calcium is an anthraquinone compound, notable as an inhibitor of human protein tyrosine phosphatase 1B (hPTP1B) with an IC50 of 11.5 μM.[1] Its aglycone, Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid), is a primary active constituent of rhubarb and has been the subject of extensive research for its anti-cancer properties.[2][3] Rhein has been demonstrated to induce apoptosis in a wide array of cancer cell lines through multiple, interconnected signaling pathways.[4][5] This guide provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams of the key signaling cascades.
The primary mechanisms of Rhein-induced apoptosis involve the induction of endoplasmic reticulum (ER) stress, a subsequent increase in intracellular calcium (Ca2+), and the activation of the mitochondrial death pathway. Furthermore, Rhein has been shown to modulate critical cell survival pathways, including the PI3K/AKT and NF-κB signaling cascades, to exert its pro-apoptotic effects.
Quantitative Data Summary
The following tables summarize the key findings regarding the effects of Rhein on various cancer cell lines and associated molecular targets.
Table 1: Effect of Rhein on Apoptosis and Cell Viability
| Cell Line | Cancer Type | Concentration(s) | Duration | Key Effects | Reference(s) |
| NPC cells | Nasopharyngeal Carcinoma | Not specified | Not specified | Increased nuclear condensation and DNA fragmentation. | |
| HL-7702 cells | Primary Human Hepatic | Not specified | Not specified | Triggered apoptosis, confirmed by Annexin V/PI staining and nuclear morphological changes. | |
| Ca Ski cells | Human Cervical Cancer | Not specified | Not specified | Induced apoptosis, abrogation of mitochondrial membrane potential (MMP). | |
| Panc-1, MIAPaCa-2 | Pancreatic Cancer | 0-200 μM | 24 h | Inhibited growth and proliferation; induced G1 phase cell cycle arrest and caspase-dependent mitochondrial apoptosis. | |
| L02 cells | Human Liver | Dose-dependent | Time-dependent | Decreased cell viability; triggered apoptosis associated with oxidative stress. | |
| HT-29, SW480 | Colorectal Cancer | 10, 20, 50 μM | Not specified | Suppressed proliferation, migration, and invasion; enhanced apoptotic rates. | |
| YD-10B, Ca9-22 | Oral Cancer | Not specified | 48 h | Inhibited cell growth, migration, and invasion; induced S-phase arrest and apoptosis. | |
| MCF-7/HER2, MCF-7/VEC | Human Breast Cancer | Dose-dependent | Time-dependent | Showed antiproliferative and apoptotic effects. |
Table 2: Molecular Effects of Rhein on Apoptosis-Related Proteins and Pathways
| Cell Line(s) | Pathway/Protein Family | Observed Effect | Description of Change | Reference(s) |
| NPC cells | ER Stress Proteins | Upregulation | Increased levels of GRP 78, PERK, ATF6, and CHOP. | |
| NPC, Ca Ski, L02 | Caspases | Activation | Activation/cleavage of caspase-3, -8, -9, and -12. | |
| Ca Ski, L02, HT-29 | Bcl-2 Family Proteins | Modulation | Decreased Bcl-2 levels; increased Bax levels. | |
| NPC cells | Mitochondrial Proteins | Release | Release of Cytochrome c and Apoptosis-Inducing Factor (AIF). | |
| Panc-1, MIAPaCa-2 | PI3K/AKT Pathway | Inactivation | Decreased phosphorylation of AKT. | |
| HT-29, SW480 | TLR4/MYD88/NF-κB | Downregulation | Substantially downregulated expression of TLR4, MYD88, and NF-κB. | |
| YD-10B, Ca9-22 | AKT/mTOR Pathway | Inhibition | Rhein-induced ROS accumulation inhibits the AKT/mTOR pathway. |
Core Signaling Pathways in Rhein-Induced Apoptosis
Rhein orchestrates apoptosis through a multi-pronged attack on cancer cell survival machinery. The primary pathways are detailed below.
Endoplasmic Reticulum (ER) Stress and Calcium-Mitochondrial Crosstalk
A key mechanism initiated by Rhein is the induction of ER stress. This leads to the unfolded protein response (UPR), characterized by the upregulation of proteins such as GRP 78, PERK, and ATF6. Prolonged ER stress activates the pro-apoptotic factor CHOP and caspase-12, an ER-resident caspase.
Crucially, ER stress disrupts cellular calcium homeostasis, causing a rapid accumulation of cytosolic Ca2+. This calcium overload is taken up by the mitochondria, leading to a decrease in the mitochondrial membrane potential (MMP), the release of cytochrome c and AIF into the cytosol, and subsequent activation of the intrinsic apoptotic pathway.
Inhibition of Pro-Survival PI3K/AKT/mTOR Pathway
In several cancer types, including pancreatic and oral cancer, Rhein has been shown to inhibit the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and growth. By reducing the phosphorylation (inactivation) of AKT, Rhein prevents the downstream suppression of apoptotic machinery, thereby promoting cell death. This effect is often mediated by the accumulation of Reactive Oxygen Species (ROS).
Suppression of the NF-κB Signaling Pathway
In colorectal cancer cells, Rhein has been found to suppress the TLR4/MYD88/NF-κB signaling pathway. NF-κB is a transcription factor that promotes the expression of anti-apoptotic proteins, including Bcl-2. By downregulating the key components of this pathway, Rhein reduces the expression of survival proteins, thereby sensitizing cancer cells to apoptosis.
Experimental Protocols
The following are generalized protocols for key assays used to investigate Rhein-induced apoptosis, based on standard methodologies cited in the literature.
General Experimental Workflow
A typical investigation into Rhein-induced apoptosis follows a logical progression from assessing cell viability to elucidating the specific molecular mechanisms involved.
Protocol 1: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following treatment.
-
Cell Seeding and Treatment: Plate cells at an appropriate density in 6-well plates. Allow them to adhere for 24 hours. Treat cells with various concentrations of Rhein (e.g., 0, 10, 20, 50, 100 μM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To determine the effect of Rhein on the expression levels of key proteins in apoptotic pathways.
-
Cell Lysis: After treatment as described above, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 μg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, p-AKT, AKT, NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Protocol 3: Mitochondrial Membrane Potential (MMP) Assay
Objective: To assess the disruption of mitochondrial function, an early event in apoptosis.
-
Cell Culture and Treatment: Seed and treat cells with Rhein in a black-walled, clear-bottom 96-well plate or other suitable culture vessel.
-
JC-1 Staining: Remove the culture medium and wash the cells with PBS. Add pre-warmed medium containing JC-1 stain (typically 5-10 μM) and incubate at 37°C for 15-30 minutes.
-
Washing: Remove the staining solution and wash the cells gently with PBS or assay buffer.
-
Analysis:
-
Fluorescence Microscopy: Visualize cells immediately. Healthy cells will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic cells, with depolarized mitochondria, will show green fluorescent JC-1 monomers throughout the cytoplasm.
-
Flow Cytometry/Plate Reader: Quantify the red and green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization and apoptosis.
-
Conclusion
The available evidence strongly indicates that Rhein, the aglycone of this compound, is a potent inducer of apoptosis in a multitude of cancer cell lines. Its efficacy stems from its ability to simultaneously activate multiple pro-apoptotic pathways while inhibiting key survival signals. The primary mechanisms involve the induction of ER stress, which leads to a Ca2+-dependent activation of the mitochondrial death pathway, and the direct suppression of the PI3K/AKT and NF-κB signaling cascades. While direct, in-depth studies on the apoptotic mechanisms of this compound are limited, the comprehensive understanding of Rhein's activity provides a strong foundation for future research and suggests a promising avenue for the development of novel anti-cancer therapeutics. Further investigation is warranted to determine if Rhein-8-glucoside acts as a prodrug that is metabolized to Rhein intracellularly or if it possesses its own unique mechanistic profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rhein induces apoptosis through induction of endoplasmic reticulum stress and Ca2+-dependent mitochondrial death pathway in human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells [ijbs.com]
- 5. Apoptotic effects of rhein through the mitochondrial pathways, two death receptor pathways, and reducing autophagy in human liver L02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Rhein-8-Glucoside Calcium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhein-8-glucoside calcium, an anthraquinone glycoside, is a natural compound with emerging therapeutic potential. As the glycoside form of rhein, it is metabolized in the gut to its active aglycone, rhein, which has been the subject of extensive pharmacological research. This technical guide provides a comprehensive overview of the available scientific data on this compound and its active metabolite, rhein, with a focus on its pharmacological activities, mechanisms of action, and available quantitative data. This document is intended to serve as a resource for researchers and professionals in drug development.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily attributed to its metabolite, rhein. However, studies have indicated some direct activities of the glycoside form.
Enzyme Inhibition
Rhein-8-glucoside has been identified as an inhibitor of human protein tyrosine phosphatase 1B (hPTP1B), an enzyme implicated in metabolic diseases.
| Compound | Target | IC50 | Reference |
| Rhein-8-glucoside | hPTP1B | 11.5 μM | [1][2] |
Antibacterial Activity
While extensive data on the calcium salt is limited, studies have demonstrated the antibacterial properties of rhein and its derivatives. Rhein has shown activity against various strains of Staphylococcus aureus. The glycoside, rhein-8-O-β-D-glucopyranoside, has been shown to inhibit the growth and biofilm formation of Streptococcus mutans.[3][4]
| Compound | Bacterial Strain | Activity | Concentration/MIC | Reference |
| Rhein | S. aureus ATCC 25923 | Bacteriostatic | MIC: 8 μg/mL | |
| Rhein | Methicillin-susceptible S. aureus (MSSA) | Antibacterial | MIC50: 8 μg/mL, MIC90: 8 μg/mL | [5] |
| Rhein | Methicillin-resistant S. aureus (MRSA) | Antibacterial | MIC50: 8 μg/mL, MIC90: 16 μg/mL | |
| Rhein-8-O-β-D-glucopyranoside | Streptococcus mutans | Inhibition of biofilm formation | 60% reduction at 10 μg/mL |
Anti-inflammatory Effects
The anti-inflammatory actions of rhein, the active metabolite of rhein-8-glucoside, are well-documented and are mediated through the inhibition of various inflammatory pathways.
| Effect | Model | Key Findings | Reference |
| Inhibition of pro-inflammatory cytokines | LPS-stimulated RAW264.7 cells | Reduced production of NO, TNF-α, PGE2, and COX-2. | |
| Inhibition of NF-κB pathway | In vivo (DCM rats) | Downregulated TRAF6 and inhibited phosphorylation of IKKβ and IκB. | |
| Inhibition of ATP-induced inflammatory responses | Rheumatoid rat fibroblast-like synoviocytes | Blocked ATP-induced increase in cytosolic calcium and ROS production. |
Mechanism of Action & Signaling Pathways
Rhein-8-glucoside and its metabolite, rhein, modulate several key signaling pathways implicated in various disease processes.
hPTP1B Inhibition
The inhibition of hPTP1B by rhein-8-glucoside is a key mechanism underlying its potential in metabolic diseases. PTP1B is a negative regulator of the insulin and leptin signaling pathways.
Modulation of the lincRNA ANRIL/let-7a/TGF-β1/Smad Signaling Pathway
A study has suggested that rhein-8-O-β-D-glucopyranoside can inhibit high glucose-induced apoptosis in human mesangial cells by regulating the lincRNA ANRIL/let-7a/TGF-β1/Smad signaling pathway.
Pharmacokinetics
Detailed pharmacokinetic studies specifically on this compound are limited. The oral absorption of anthraquinone glycosides is generally low. They are primarily metabolized by intestinal flora to their active aglycones, such as rhein, which are then absorbed.
The pharmacokinetics of rhein have been studied in humans, with one study reporting the following parameters after oral administration of rhubarb extract (50 mg/kg) to healthy volunteers:
| Parameter | Value (mean ± SD) |
| Cmax | 3.20 ± 1.08 µg/mL |
| Tmax | 1.03 ± 0.41 h |
| t1/2α | 0.21 ± 0.02 h |
| t1/2β | 2.68 ± 1.09 h |
| MRT | 5.31 ± 1.78 h |
| AUC(0-∞) | 1573.08 ± 366.48 µg·mL⁻¹·min⁻¹ |
Data from a study on rhein pharmacokinetics after oral administration of rhubarb extract.
Experimental Protocols
hPTP1B Inhibition Assay Workflow
Antibacterial Biofilm Formation Assay Workflow
Toxicology
Specific toxicological data for this compound, such as LD50 values, are not well-documented in publicly available literature. However, studies on its aglycone, rhein, have reported potential for hepatotoxicity at high doses. One study in mice indicated an LD50 for rhein to be greater than 2185.6 mg/kg. Subchronic toxicity studies in aged mice showed increased mortality and signs of liver injury at a high dosage of 375 mg/kg/day of rhein.
Conclusion
This compound presents an interesting pharmacological profile, primarily through its metabolic conversion to rhein, but also with some inherent activities of its own. Its inhibitory effect on hPTP1B and its antibacterial properties warrant further investigation for potential therapeutic applications in metabolic and infectious diseases. However, a significant portion of the available data pertains to its aglycone, rhein. More in-depth research is required to fully elucidate the specific pharmacokinetic, pharmacodynamic, and toxicological properties of this compound to support its development as a therapeutic agent. Future studies should focus on head-to-head comparisons with rhein to delineate the specific contributions of the glycoside moiety to its overall pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Effects of Rhein-8-O-β-D-glucopyranoside on the Biofilm Formation of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Rhein-8-O-β-D-glucopyranoside on the Biofilm Formation of Streptococcus mutans | Semantic Scholar [semanticscholar.org]
- 5. A Rhein-Based Derivative Targets Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Rhein-8-glucoside Calcium: From Natural Sources to Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural product Rhein-8-glucoside calcium, an anthraquinone compound with emerging therapeutic potential. This document delves into its chemical properties, biological activities, and underlying mechanisms of action, with a focus on quantitative data and detailed experimental methodologies. The information presented is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Core Concepts and Chemical Properties
This compound is the calcium salt of Rhein-8-O-β-D-glucopyranoside, an anthraquinone glycoside. The presence of the glucose moiety enhances the solubility and potentially the bioavailability of its aglycone, Rhein.[1] It is primarily isolated from the roots of medicinal plants such as Saussurea lappa and Rheum palmatum (rhubarb).[2][3][4]
Table 1: Chemical and Physical Properties of Rhein-8-glucoside and its Calcium Salt
| Property | Rhein-8-glucoside | This compound |
| Molecular Formula | C21H18O11 | C21H16CaO11 |
| Molecular Weight | 446.36 g/mol [5] | 484.42 g/mol |
| CAS Number | 34298-86-7 | 113443-70-2 |
| Appearance | Yellow crystal | Solid |
| Solubility | Soluble in hot methanol, DMSO; insoluble in petroleum ether, chloroform. | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
Biological Activities and Quantitative Data
This compound and its aglycone, Rhein, exhibit a range of biological activities, including enzyme inhibition, antibacterial effects, and modulation of cellular signaling pathways.
Enzyme Inhibition
This compound is a known inhibitor of human protein tyrosine phosphatase 1B (hPTP1B), a key enzyme in metabolic regulation.
Table 2: Quantitative Data on hPTP1B Inhibition by this compound
| Compound | Target | IC50 | Assay System | Reference |
| This compound | hPTP1B | 11.5 μM | in vitro |
Antibacterial Activity
Rhein-8-glucoside has demonstrated antibacterial properties, particularly against oral pathogens like Streptococcus mutans. It has been shown to inhibit biofilm formation in a concentration-dependent manner. The aglycone, Rhein, also exhibits broad-spectrum antibacterial activity.
Table 3: Quantitative Data on the Antibacterial Activity of Rhein-8-glucoside and Rhein
| Compound | Organism | Activity | Concentration/MIC | Reference |
| Rhein-8-O-β-D-glucopyranoside | Streptococcus mutans | Inhibition of biofilm formation | 60% reduction at 10 μg/mL | |
| Rhein | Staphylococcus aureus (ATCC 6538 and clinical isolates) | Minimum Inhibitory Concentration (MIC) | 12.5 µg/mL | |
| Rhein | Staphylococcus aureus (MSSA and MRSA isolates) | Minimum Inhibitory Concentration (MIC) | 32 to 128 μg/mL |
Anticancer Activity of Rhein (Aglycone)
While specific anticancer data for this compound is limited in the reviewed literature, its aglycone, Rhein, has been extensively studied for its cytotoxic effects against various cancer cell lines.
Table 4: In Vitro Anticancer Activity of Rhein (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | 77.97 (at 24h) | |
| SK-BR-3 | Breast Cancer | 86 | |
| KB | Oral Carcinoma | 11.5 mg/mL | |
| BEL-7402 | Liver Cancer | 14.0 mg/mL | |
| MCF-7 | Breast Cancer | 18.4 mg/mL |
Signaling Pathways and Mechanisms of Action
Rhein-8-glucoside and its aglycone, Rhein, modulate several key signaling pathways involved in cell growth, inflammation, and metabolism.
Rhein-8-glucoside Modulated Pathway
Rhein-8-O-β-D-glucopyranoside has been shown to inhibit high glucose-induced apoptosis in human mesangial cells by regulating the lincRNA ANRIL/let-7a/TGF-β1/Smad signaling pathway.
Caption: Rhein-8-glucoside regulation of the ANRIL/let-7a/TGF-β1/Smad pathway.
Signaling Pathways Modulated by Rhein (Aglycone)
Rhein influences a multitude of signaling cascades implicated in cancer, inflammation, and diabetes.
-
NF-κB Pathway: Rhein inhibits the NF-κB signaling pathway, a central regulator of inflammation, by preventing the degradation of IκBα and the nuclear translocation of p65. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
PI3K/Akt/mTOR Pathway: Rhein has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth. This inhibition contributes to its anticancer effects.
-
MAPK/ERK Pathway: Rhein can modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
-
TGF-β/Smad Pathway: Rhein can interfere with the TGF-β/Smad pathway, playing a role in its anti-fibrotic activity.
Caption: Major signaling pathways modulated by Rhein.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound and related compounds.
Extraction and Isolation of Rhein-8-glucoside
A general procedure for the extraction and isolation of anthraquinone glycosides from plant material is as follows:
Caption: General workflow for the extraction and isolation of Rhein-8-glucoside.
Detailed Steps:
-
Plant Material Preparation: The roots of Rheum palmatum or Saussurea lappa are dried and ground into a fine powder.
-
Extraction: The powdered material is extracted with a suitable solvent, typically 80% methanol or ethanol, using methods such as maceration, Soxhlet extraction, or ultrasonic-assisted extraction.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Purification: The desired fraction (often the ethyl acetate or n-butanol fraction) is subjected to column chromatography on silica gel or Sephadex LH-20. The column is eluted with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to isolate the target compound.
-
Final Purification: The fractions containing Rhein-8-glucoside are further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure compound.
hPTP1B Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of hPTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) solution
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound solution, and the hPTP1B enzyme solution.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the pNPP solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Bacterial strain (e.g., Streptococcus mutans)
-
Appropriate broth medium (e.g., Tryptic Soy Broth)
-
Test compound (this compound)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cell line (e.g., cancer cell line or normal cell line)
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Quantitative Real-Time PCR (qPCR) for Signaling Pathway Analysis
qPCR is used to quantify the expression levels of specific genes involved in a signaling pathway.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (containing SYBR Green or TaqMan probes)
-
Primers for target genes (e.g., ANRIL, let-7a, TGF-β1, Smad2/3) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform the qPCR reaction using the cDNA, specific primers, and qPCR master mix in a real-time PCR instrument. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the expression of the housekeeping gene.
Conclusion and Future Directions
This compound is a promising natural product with a range of biological activities, including hPTP1B inhibition and antibacterial effects. Its aglycone, Rhein, demonstrates significant anticancer and anti-inflammatory properties, suggesting that this compound may serve as a valuable prodrug. The modulation of key signaling pathways, such as the lincRNA ANRIL/let-7a/TGF-β1/Smad pathway, highlights its potential for therapeutic intervention in various diseases.
Future research should focus on a more comprehensive evaluation of the pharmacological profile of this compound, including its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile. Further elucidation of its molecular targets and signaling pathways will be crucial for its development as a potential therapeutic agent. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate this intriguing natural compound.
References
The Glucoside Moiety: Unlocking the Therapeutic Potential of Rhein-8-Glucoside
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Rhein, an anthraquinone compound found in several medicinal plants, exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and hepato- and nephroprotective effects. However, its clinical utility is hampered by poor water solubility and low oral bioavailability. The naturally occurring glycosylated form, Rhein-8-glucoside, represents a strategic modification that overcomes these limitations. This technical guide provides a comprehensive analysis of the function of the glucoside moiety in Rhein-8-glucoside, detailing its impact on physicochemical properties, pharmacokinetics, and mechanism of action. This guide also furnishes detailed experimental protocols and visualizes key metabolic and signaling pathways to support further research and development.
The Pivotal Role of the Glucoside Moiety
The addition of a glucose molecule to the rhein backbone at the 8th position is a critical determinant of its therapeutic viability. This glycosylation serves several key functions:
-
Enhanced Physicochemical Properties: The hydrophilic nature of the glucose unit significantly improves the water solubility of the parent rhein molecule. Rhein is practically insoluble in water, whereas Rhein-8-glucoside is soluble in polar solvents like hot methanol and DMSO[1][2][3]. This enhanced solubility is crucial for its dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
Improved Bioavailability and Absorption: The glucoside moiety acts as a pro-drug, facilitating the absorption of rhein. While direct comparative pharmacokinetic data between pure rhein and Rhein-8-glucoside is limited in the reviewed literature, studies on rhubarb extracts containing Rhein-8-glucoside demonstrate a significant increase in the Cmax and AUC of the active metabolite, rhein, compared to the administration of pure rhein in rats[4][5]. This suggests that the glycoside form enhances systemic exposure to the active compound.
-
Metabolic Activation by Gut Microbiota: Rhein-8-glucoside is not directly absorbed in its intact form. Instead, it travels to the lower gastrointestinal tract where it is metabolized by intestinal bacteria. These bacteria produce β-glucosidase enzymes that cleave the glycosidic bond, releasing the pharmacologically active aglycone, rhein. This targeted release in the gut is a key aspect of its mechanism.
Quantitative Data Summary
The following tables summarize the available quantitative data for Rhein-8-glucoside and its active metabolite, rhein.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility |
| Rhein-8-glucoside | C₂₁H₁₈O₁₁ | 446.4 | Soluble in hot methanol, DMSO; Insoluble in petroleum ether, chloroform |
| Rhein | C₁₅H₈O₆ | 284.22 | Insoluble in water; Soluble in alkaline solutions, DMSO; Slightly soluble in alcohols, ethers, benzene |
Table 2: Pharmacokinetic Parameters of Rhein in Rats Following Oral Administration
| Administration Form | Dose | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | Tmax (h) | t₁/₂ (h) |
| Pure Rhein | 50 mg/kg | 135.5 ± 25.3 | 1458.7 ± 289.4 | 0.96 | 17.98 |
| Rhubarb Extract | 50 mg/kg (rhein equiv.) | 209.7 ± 45.1 | 2110.3 ± 456.8 | 0.50 | 15.23 |
| NHSQ Tablet | 50 mg/kg (rhein equiv.) | 592.3 ± 112.7 | 4821.5 ± 987.6 | 0.24 | 5.51 |
| (Data adapted from a comparative pharmacokinetic study in rats. NHSQ is a traditional Chinese medicine preparation containing rhubarb). |
Table 3: In Vitro Biological Activity of Rhein
| Cell Line | Assay | IC₅₀ (µM) | Exposure Time (h) |
| HepG2 (Liver Cancer) | Cytotoxicity | 161.5 | 24 |
| HepaRG (Liver Cancer) | Cytotoxicity | 77.97 | 24 |
| HCT15 (Colorectal Cancer) | Cytotoxicity | 41.25 | 24 |
| HCT116 (Colorectal Cancer) | Cytotoxicity | 47.77 | 24 |
| DLD1 (Colorectal Cancer) | Cytotoxicity | 46.51 | 24 |
| PTP1B (Enzyme) | Inhibition | 11.5 (for Rhein-8-glucoside) | N/A |
| (IC₅₀ values for rhein are from various studies. The PTP1B inhibition is for the glucoside form). |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Rhein-8-glucoside.
In Vitro Metabolism of Rhein-8-glucoside by Intestinal Bacteria
This protocol is designed to simulate the metabolic activation of Rhein-8-glucoside in the gut.
Materials:
-
Rhein-8-glucoside
-
Anaerobic growth medium (e.g., Gifu Anaerobic Medium - GAM broth)
-
Human fecal slurry or specific bacterial strains (e.g., Bacteroides spp.)
-
Anaerobic chamber or system
-
Incubator at 37°C
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Prepare a suspension of human fecal slurry or culture of a specific bacterial strain in anaerobic broth.
-
Add Rhein-8-glucoside to the bacterial suspension to a final concentration of 1 mM.
-
Incubate the mixture under anaerobic conditions at 37°C.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Terminate the enzymatic reaction by adding an organic solvent (e.g., methanol or acetonitrile) and centrifuging to pellet the bacteria and proteins.
-
Analyze the supernatant for the presence of Rhein-8-glucoside and its metabolite, rhein, using a validated HPLC method.
HPLC Analysis of Rhein-8-glucoside and Rhein
This protocol outlines a method for the quantification of rhein and its glucoside.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.5% aqueous acetic acid solution
-
Mobile Phase B: Methanol
-
Rhein and Rhein-8-glucoside analytical standards
-
Filtration unit with 0.45 µm filters
Procedure:
-
Prepare a standard stock solution of rhein and Rhein-8-glucoside in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1.25-20 µg/mL).
-
Set the HPLC conditions:
-
Mobile phase: Isocratic mixture of Mobile Phase A and Mobile Phase B (e.g., 40:60 v/v).
-
Flow rate: 1.0 mL/min.
-
Column temperature: Ambient or controlled at 25°C.
-
Injection volume: 20 µL.
-
UV detection wavelength: 435 nm.
-
-
Filter all samples and standards through a 0.45 µm filter before injection.
-
Inject the standards to generate a calibration curve.
-
Inject the experimental samples and quantify the concentrations of rhein and Rhein-8-glucoside based on the calibration curve.
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the cytotoxic effects of rhein on cancer cell lines.
Materials:
-
Target cancer cell line (e.g., HepG2, SCC-4)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Rhein stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of rhein in complete culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of rhein. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and mix thoroughly to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Visualization of Pathways
The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways involved in the action of Rhein-8-glucoside.
Metabolic and Action Pathway of Rhein-8-glucoside
Caption: Metabolic activation and action pathway of Rhein-8-glucoside.
Experimental Workflow for In Vitro Analysis
Caption: Experimental workflow for in vitro evaluation of rhein's effects.
Rhein-Modulated Signaling Pathways
The active metabolite, rhein, exerts its effects by modulating several key intracellular signaling pathways.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by rhein.
PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway by rhein.
MAPK Signaling Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway by rhein.
Conclusion
The glucoside moiety of Rhein-8-glucoside is not merely a structural appendage but a crucial functional component that transforms rhein into a viable therapeutic agent. By enhancing solubility and bioavailability through a pro-drug mechanism that relies on metabolic activation by the gut microbiota, the glucoside ensures that the active compound, rhein, is efficiently delivered to the systemic circulation. Once released, rhein modulates key signaling pathways, such as NF-κB, PI3K/Akt, and MAPK, to exert its diverse pharmacological effects. This guide provides the foundational data, experimental protocols, and pathway visualizations to facilitate further investigation and optimization of Rhein-8-glucoside and its derivatives for clinical applications.
References
- 1. Rhein-8-Glucoside [chembk.com]
- 2. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhein (molecule) - Wikipedia [en.wikipedia.org]
- 4. article.imrpress.com [article.imrpress.com]
- 5. scialert.net [scialert.net]
Methodological & Application
Application Notes and Protocols for Rhein-8-glucoside calcium In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhein-8-glucoside calcium is an anthraquinone compound that has been identified as an inhibitor of human protein tyrosine phosphatase 1B (hPTP1B), a key enzyme implicated in metabolic diseases.[1] Its active metabolite, Rhein, has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties.[2] These application notes provide detailed protocols for in vitro assays to evaluate the biological activity of this compound, focusing on its PTP1B inhibitory activity, cytotoxicity, and anti-inflammatory effects through the modulation of the NF-κB signaling pathway.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Assay | Source |
| hPTP1B Inhibition (IC50) | 11.5 µM | Enzyme Inhibition Assay | [1] |
| Cytotoxicity (IC50) | Data not available for this compound. For its metabolite, Rhein, IC50 values vary depending on the cell line. | MTT Assay | |
| Anti-inflammatory Activity | Data not available for this compound. Its metabolite, Rhein, has been shown to reduce the expression of inflammatory factors, including TNF-α, IL-1β, and IL-6.[2] | Cytokine Quantification/NF-κB Reporter Assay | [2] |
Experimental Protocols
hPTP1B Enzyme Inhibition Assay
This protocol is designed to determine the in vitro inhibitory effect of this compound on human protein tyrosine phosphatase 1B (hPTP1B) activity.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Suramin)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO. Further dilute with the assay buffer to achieve a series of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
In a 96-well plate, add 10 µL of the diluted this compound solution or the positive control to the respective wells. For the negative control wells, add 10 µL of the assay buffer with the same final DMSO concentration.
-
Add 80 µL of the assay buffer containing the recombinant hPTP1B enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of a selected cell line.
Materials:
-
Human cancer cell line (e.g., HepG2, MCF-7) or a relevant normal cell line.
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
This compound (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (for dissolving formazan crystals).
-
96-well cell culture plates.
-
CO2 incubator.
-
Microplate reader.
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if available.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment compared to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
References
Application Notes and Protocols: Preparation of Rhein-8-glucoside Calcium Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of Rhein-8-glucoside calcium stock solutions for in vitro and in vivo studies. This compound is an anthraquinone compound with potential therapeutic applications, including its activity as a human Protein Tyrosine Phosphatase 1B (hPTP1B) inhibitor.[1][2]
Physicochemical Properties and Solubility Data
Proper preparation of a stock solution requires an understanding of the compound's physicochemical properties. Key data for this compound is summarized in the table below.
| Property | Value | Source |
| CAS Number | 113443-70-2 | [1][3] |
| Molecular Formula | C₂₁H₁₆CaO₁₁ | |
| Molecular Weight | 484.43 g/mol | |
| Appearance | Yellow crystalline solid | |
| Storage (Solid) | 2-8°C | |
| Storage (Stock Solution) | ≤ -20°C for several months | |
| Primary Solvents | DMSO, Pyridine, Methanol, Ethanol | |
| Solubility in DMSO | ≥59.7 mg/mL |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various assays.
Materials:
-
This compound (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), sterile, anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.84 mg of the compound.
-
Calculation:
-
Weight (mg) = Desired Volume (L) × Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Weight (mg) = 0.001 L × 0.010 mol/L × 484.43 g/mol × 1000 mg/g = 4.84 mg
-
-
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
-
Enhancing Solubility (if necessary): If the compound does not fully dissolve, the following steps can be taken:
-
Gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure complete dissolution and no visible particulates.
-
-
Aliquoting and Storage:
-
It is recommended to prepare and use the solution on the same day.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at or below -20°C. The stock solution is stable for several months under these conditions.
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the stock solution and the logical relationship of key components.
References
Rhein-8-Glucoside Calcium: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhein-8-glucoside calcium is the calcium salt of Rhein-8-glucoside, an anthraquinone glycoside found in medicinal plants such as rhubarb (Rheum palmatum)[1][2]. In cell culture applications, it is often utilized as a more stable and soluble precursor to its active metabolite, Rhein. Upon cellular uptake and metabolism, Rhein-8-glucoside is converted to Rhein, which exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and chondroprotective effects. These application notes provide detailed protocols and data for the use of this compound in in vitro cell culture experiments, primarily focusing on the activities of its active form, Rhein.
Physicochemical Properties and Stock Solution Preparation
| Property | Value | Reference |
| CAS Number | 113443-70-2 | [3][4][5] |
| Molecular Formula | C21H16CaO11 | |
| Molecular Weight | 484.43 g/mol | |
| Appearance | Yellow crystalline solid | |
| Solubility | Soluble in DMSO, methanol, ethanol. Insoluble in petroleum ether and chloroform. | |
| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. |
Preparation of Stock Solutions
For cell culture experiments, a 10 mM stock solution of this compound in DMSO is recommended.
Protocol:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
To aid dissolution, gently warm the tube at 37°C and vortex or sonicate for a few minutes until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Applications in Cell Culture
Rhein, the active metabolite of Rhein-8-glucoside, has been shown to modulate several key cellular processes, making it a valuable tool for in vitro research in oncology, inflammation, and cartilage biology.
Anti-Cancer Activity
Rhein exhibits potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Key Applications:
-
Induction of apoptosis
-
Cell cycle arrest
-
Inhibition of cancer cell migration and invasion
Quantitative Data Summary: Anti-Cancer Effects of Rhein
| Cell Line | Cancer Type | Effect | Concentration/IC50 | Reference |
| PC-9 | Lung Cancer | Inhibition of proliferation | IC50: 24.59 µM | |
| A549 | Lung Cancer | Inhibition of proliferation | IC50: 23.9 µM | |
| H460 | Lung Cancer | Inhibition of proliferation | IC50: 52.88 µM | |
| HepG2 | Liver Cancer | Inhibition of proliferation | IC50: 161.5 µM | |
| HepaRG | Liver Cancer | Inhibition of proliferation | IC50: 77.97 µM | |
| SK-BR-3 | Breast Cancer | Inhibition of proliferation | IC50: 86.00 µM | |
| HCT15 | Colorectal Cancer | Inhibition of proliferation | IC50: 41.25 µM | |
| HCT116 | Colorectal Cancer | Inhibition of proliferation | IC50: 47.77 µM | |
| DLD1 | Colorectal Cancer | Inhibition of proliferation | IC50: 46.51 µM | |
| Ca Ski | Cervical Cancer | Induction of apoptosis | 50 µM | |
| SCC-4 | Oral Cancer | S-phase cell cycle arrest | 10-50 µM | |
| YD-10B, Ca9-22 | Oral Cancer | Inhibition of proliferation | 20-100 µM | |
| HT-29, SW480 | Colorectal Cancer | Inhibition of proliferation | >50 µM | |
| PC3 | Prostate Cancer | Induction of apoptosis | Not specified |
Experimental Protocol: Induction of Apoptosis in Cancer Cells
This protocol describes the treatment of cancer cells with Rhein to induce apoptosis, followed by analysis using Annexin V-FITC/Propidium Iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., PC3, Ca Ski)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, treat the cells with varying concentrations of Rhein (e.g., 10, 20, 50 µM) by diluting the stock solution in fresh complete medium. Include a vehicle control (DMSO-treated) group. Incubate for 24-48 hours.
-
Cell Harvesting: After incubation, collect the culture medium (containing floating apoptotic cells) and wash the adherent cells with PBS.
-
Trypsinization: Detach the adherent cells using trypsin-EDTA.
-
Cell Pooling and Washing: Combine the detached cells with the collected medium, centrifuge, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Workflow for Apoptosis Induction and Analysis
Caption: Experimental workflow for apoptosis analysis.
Anti-Inflammatory Activity
Rhein has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.
Key Applications:
-
Inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-1β, IL-6)
-
Modulation of NF-κB and MAPK signaling pathways
Quantitative Data Summary: Anti-Inflammatory Effects of Rhein
| Cell Type | Model | Effect | Concentration | Reference |
| Bovine Articular Chondrocytes | IL-1β induced inflammation | Inhibition of MAPK pathway, NF-κB, and AP-1 | 10 µM | |
| Human Articular Chondrocytes | IL-1β induced inflammation | Reduction of inflammatory and catabolic markers | < 50 mg/L | |
| Macrophages | LPS-induced inflammation | Inhibition of TNF-α, IL-1β, IL-6, IL-12, iNOS | Not specified |
Experimental Protocol: Inhibition of LPS-Induced Inflammation in Macrophages
This protocol outlines a method to assess the anti-inflammatory effects of Rhein on lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (10 mM in DMSO)
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of Rhein for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups (untreated, Rhein alone, LPS alone).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the Rhein-treated groups to the LPS-only group to determine the inhibitory effect.
Signaling Pathways Modulated by Rhein
Rhein exerts its biological effects by modulating multiple signaling pathways.
Rhein-Induced Apoptosis Signaling Pathway
Caption: Rhein-induced apoptosis pathway.
Rhein's Inhibition of the NF-κB Signaling Pathway
Caption: Inhibition of NF-κB signaling by Rhein.
Rhein's Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of PI3K/Akt/mTOR signaling by Rhein.
Summary and Conclusion
This compound serves as a valuable research tool for investigating the cellular and molecular mechanisms of its active metabolite, Rhein. The provided protocols and data offer a starting point for researchers to explore its potent anti-cancer and anti-inflammatory activities in a variety of cell culture models. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell line and experimental setup. The modulation of key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and the intrinsic apoptosis pathway underscores the therapeutic potential of this natural compound.
References
- 1. This compound salt | CAS:113443-70-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound salt | CAS:113443-70-2 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound salt | CAS#:113443-70-2 | Chemsrc [chemsrc.com]
- 5. CAS 113443-70-2 | this compound salt [phytopurify.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Rhein-8-glucoside Calcium
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Rhein-8-glucoside calcium using High-Performance Liquid Chromatography (HPLC). The method is designed for accuracy, precision, and robustness, making it suitable for research, quality control, and drug development applications.
Introduction
Rhein-8-glucoside, an anthraquinone glycoside, and its calcium salt are subjects of interest in pharmaceutical research for their potential therapeutic activities. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assessment of raw materials and finished products. This application note details a proposed HPLC method for the determination of this compound, developed based on the analysis of related anthraquinone compounds.
Principle
The method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound. The compound is separated on a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent. The acidic modifier in the mobile phase helps to ensure good peak shape and reproducibility. Detection is performed at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard.
Materials and Reagents
| Item | Description |
| Analytes | This compound |
| Reference Standard | Rhein-8-glucoside (purity ≥95%)[1] |
| Solvents | Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade) |
| Reagents | Formic acid (or Phosphoric acid), Dimethyl sulfoxide (DMSO) |
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | A system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 435 nm (for specificity) |
| Injection Volume | 10 µL |
Experimental Protocols
Standard Solution Preparation
A stock solution of Rhein-8-glucoside is prepared by accurately weighing a known amount of the reference standard and dissolving it in a minimal amount of DMSO, followed by dilution with methanol to the final concentration.[2] Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase initial conditions (85:15 Water:Acetonitrile with 0.1% Formic acid).
Sample Preparation
The sample preparation will depend on the matrix. For bulk drug substance, a procedure similar to the standard preparation should be followed. For formulated products, extraction and clean-up steps may be necessary to remove interfering excipients.
Method Validation Parameters
The proposed HPLC method should be validated according to ICH guidelines, including the following parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Data Presentation
The quantitative data from the analysis should be summarized in a clear and structured table for easy comparison.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | |||
| Standard 2 | |||
| ... | |||
| Sample 1 | |||
| Sample 2 |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for PTP1B Inhibition Assay Using Rhein-8-glucoside Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in the insulin and leptin signaling pathways.[1][2][3] Its overexpression or increased activity is associated with insulin resistance, type 2 diabetes, and obesity.[4][5] Therefore, inhibition of PTP1B has emerged as a promising therapeutic strategy for these metabolic disorders. Rhein-8-glucoside calcium is an anthraquinone compound that has been identified as an inhibitor of human PTP1B (hPTP1B). This document provides detailed application notes and protocols for performing a PTP1B inhibition assay using this compound.
Quantitative Data Presentation
The inhibitory activity of this compound and other reported PTP1B inhibitors are summarized in the table below for comparative purposes.
| Inhibitor | IC50 Value (µM) | Notes |
| This compound | 11.5 | An anthraquinone glycoside isolated from the roots of Saussurea lappa. |
| Ursolic Acid | 3.1 - 4.5 | A natural pentacyclic triterpenoid, often used as a positive control. |
| Ertiprotafib | 1.6 - 29 | A non-competitive inhibitor that entered clinical trials. The IC50 value varies with assay conditions. |
| Trodusquemine (MSI-1436) | 1 | A natural allosteric inhibitor. |
| JTT-551 | 0.22 (Ki) | A mixed-type inhibitor. |
| Compound 2 (Allosteric) | 22 | A noncompetitive compound targeting an allosteric site. |
| Compound 3 (Allosteric) | 8 | A noncompetitive compound targeting an allosteric site. |
Signaling Pathway
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its substrate (IRS-1). This action attenuates the downstream signaling cascade that leads to glucose uptake and utilization. Inhibition of PTP1B is expected to enhance and prolong insulin signaling, thereby improving insulin sensitivity.
Experimental Protocols
Preparation of Reagents
-
PTP1B Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT). Prepare fresh and keep on ice.
-
Recombinant Human PTP1B Enzyme: Reconstitute lyophilized PTP1B in the assay buffer to a stock concentration of 0.5 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate (p-Nitrophenyl Phosphate - pNPP): Prepare a 100 mM stock solution of pNPP disodium salt in deionized water. Store in aliquots at -20°C.
-
This compound Stock Solution: this compound is soluble in DMSO. Prepare a 10 mM stock solution in 100% DMSO.
-
Positive Control (Ursolic Acid): Prepare a 1 mM stock solution in 100% DMSO.
-
Stop Solution: 1 M NaOH.
PTP1B Inhibition Assay Workflow
The following diagram outlines the general workflow for the PTP1B inhibition assay.
Detailed Assay Protocol
This protocol is designed for a 96-well plate format.
-
Prepare Working Solutions:
-
Dilute the PTP1B enzyme stock to a working concentration of 2.5 µg/mL in PTP1B Assay Buffer.
-
Dilute the pNPP stock solution to a working concentration of 20 mM in PTP1B Assay Buffer.
-
Prepare serial dilutions of this compound from the 10 mM stock in PTP1B Assay Buffer. A suggested starting concentration range is 100 µM down to 0.1 µM. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
-
Assay Plate Setup:
-
Blank wells: Add 90 µL of PTP1B Assay Buffer.
-
Control wells (100% activity): Add 80 µL of PTP1B Assay Buffer and 10 µL of the diluted PTP1B enzyme.
-
Inhibitor wells: Add 70 µL of PTP1B Assay Buffer, 10 µL of the diluted PTP1B enzyme, and 10 µL of the respective this compound dilution.
-
Positive control wells: Add 70 µL of PTP1B Assay Buffer, 10 µL of the diluted PTP1B enzyme, and 10 µL of a suitable dilution of Ursolic Acid.
-
-
Pre-incubation:
-
Mix the contents of the wells gently by tapping the plate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 10 µL of the 20 mM pNPP working solution to all wells (except the blank, to which 10 µL of assay buffer is added). The final volume in each well will be 100 µL, and the final pNPP concentration will be 2 mM.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes. The incubation time can be optimized based on enzyme activity.
-
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well. The solution will turn yellow in the presence of p-nitrophenol.
-
-
Absorbance Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis
-
Correct for Blank Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percent Inhibition: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PTP1B activity.
-
Determination of Kinetic Parameters (Optional)
To determine the mode of inhibition (e.g., competitive, non-competitive, mixed) and the inhibition constant (Ki), kinetic studies can be performed.
-
Perform the PTP1B assay with varying concentrations of the substrate (pNPP) in the absence and presence of different fixed concentrations of this compound.
-
Measure the initial reaction velocities (V₀) for each condition.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot (V₀ vs. [S]).
-
Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.
The following diagram illustrates the logical relationship for determining the mode of inhibition.
Conclusion
These application notes provide a comprehensive framework for researchers to investigate the inhibitory effects of this compound on PTP1B. The provided protocols are robust and can be adapted for screening other potential PTP1B inhibitors. Further characterization of the kinetic parameters of this compound will provide deeper insights into its mechanism of action and its potential as a therapeutic agent.
References
- 1. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. Inhibition of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase by xanthones from Cratoxylum cochinchinense, and their kinetic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Susceptibility Testing of Rhein-8-Glucoside Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhein-8-glucoside calcium, a derivative of the anthraquinone rhein, is a compound of interest for its potential antibacterial properties. Anthraquinones, including rhein, have demonstrated activity against a range of bacteria, including clinically relevant strains like Staphylococcus aureus.[1][2] This document provides detailed protocols for conducting antibacterial susceptibility testing of this compound to evaluate its efficacy. The methodologies outlined here are based on established techniques for antimicrobial susceptibility testing, such as the Kirby-Bauer disk diffusion assay, broth microdilution for Minimum Inhibitory Concentration (MIC) determination, and time-kill kinetic assays. While specific data for this compound is not yet widely available, the protocols provided can be adapted from studies on rhein and its derivatives.[2][3] The proposed antibacterial mechanism of action for anthraquinones like rhein involves the disruption of bacterial membrane stability, interference with metabolic processes, and an increase in reactive oxygen species (ROS) production.[3]
Data Presentation
Table 1: Example Antibacterial Activity of Rhein against Staphylococcus aureus Strains
| Bacterial Strain | Zone of Inhibition (mm)a | MIC (µg/mL)b |
| S. aureus ATCC 6538 | 20 ± 0.21 | 12.5 |
| Multisensitive S. aureus | 23 ± 0.36 | 12.5 |
| Methicillin-resistant S. aureus (MRSA) | 19 ± 0.34 | 12.5 |
| Quinolone-resistant S. aureus | 21 ± 0.38 | 12.5 |
| Macrolide-resistant S. aureus | 20 ± 0.26 | 12.5 |
| Beta-lactamase producer S. aureus | 21 ± 0.26 | 12.5 |
aData from Kirby-Bauer disk diffusion test with 20 µg of Rhein per disk. bData from broth microdilution method.
Experimental Protocols
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile swabs
-
Incubator (37°C)
-
Calipers or ruler
Procedure:
-
Preparation of Test Disks: Aseptically impregnate sterile filter paper disks with a known concentration of this compound solution. Allow the disks to dry completely in a sterile environment.
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation of MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Disk Placement: Aseptically place the this compound-impregnated disks onto the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar surface.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters. The results can be interpreted as susceptible, intermediate, or resistant based on standardized charts, if available for the specific compound and organism.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Multichannel pipette
-
Incubator (37°C)
-
Plate reader (optional)
Procedure:
-
Preparation of this compound Dilutions: Prepare a series of two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a plate reader.
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time and can help differentiate between bactericidal and bacteriostatic effects.
Materials:
-
This compound
-
Bacterial culture in the logarithmic growth phase
-
CAMHB
-
Sterile test tubes or flasks
-
Shaking incubator (37°C)
-
Sterile PBS for dilutions
-
Agar plates for colony counting
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust it to a starting concentration of approximately 1-5 x 10⁶ CFU/mL.
-
Assay Setup: Prepare test tubes with CAMHB containing different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, include a growth control tube without the compound. Inoculate all tubes with the prepared bacterial suspension.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Colony Counting: Perform serial ten-fold dilutions of the collected aliquots in sterile PBS. Plate a known volume of each dilution onto agar plates.
-
Incubation and Data Analysis: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Visualizations
Caption: Experimental workflow for antibacterial susceptibility testing.
Caption: Proposed antibacterial mechanism of action for Rhein derivatives.
References
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Rhein-8-glucoside Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhein-8-glucoside calcium is an anthraquinone compound isolated from the roots of plants such as Saussurea lappa and Rheum species.[1] Anthraquinones and their glycoside derivatives are recognized for their potential antibacterial properties. Rhein-8-glucoside, the non-salt form, has demonstrated the ability to inhibit the growth of Streptococcus mutans and suppress its biofilm formation in a concentration-dependent manner.[2][3] The aglycone, Rhein, has shown bacteriostatic activity against Staphylococcus aureus. The mechanism of antimicrobial action is thought to involve the disruption of the bacterial membrane.
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method. This method is a standardized and widely accepted technique for evaluating the in vitro antimicrobial susceptibility of a compound.
Data Presentation
The following table summarizes hypothetical MIC values for this compound against common bacterial strains to illustrate how experimental data would be presented.
| Bacterial Strain | ATCC Number | MIC Range (µg/mL) |
| Staphylococcus aureus | 25923 | 16 - 64 |
| Escherichia coli | 25922 | 64 - 256 |
| Pseudomonas aeruginosa | 27853 | 128 - 512 |
| Streptococcus mutans | 25175 | 8 - 32 |
| Candida albicans | 10231 | 32 - 128 |
Experimental Protocols
Protocol: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
1. Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO) (for stock solution preparation)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria
-
Brain Heart Infusion (BHI) broth or other suitable broth for fastidious bacteria
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Sterile physiological solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
2. Preparation of this compound Stock Solution
-
Due to the potential for limited aqueous solubility, prepare an initial stock solution of this compound in DMSO. For example, dissolve 10 mg of the compound in 1 mL of DMSO to achieve a concentration of 10 mg/mL.
-
Further dilutions should be made in the appropriate culture broth to the desired starting concentration for the assay. Ensure the final concentration of DMSO in the wells does not exceed 1% to avoid solvent-induced bacterial growth inhibition.
3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile physiological solution.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Broth Microdilution Assay
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculate each well (except the sterility control) with 5 µL of the prepared bacterial suspension (10⁸ CFU/mL) to reach the final concentration of approximately 5 x 10⁵ CFU/well.
-
Include the following controls:
-
Growth Control: Broth and bacterial inoculum (no compound).
-
Sterility Control: Broth only (no compound, no inoculum).
-
Solvent Control: Broth, bacterial inoculum, and the highest concentration of DMSO used.
-
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
The results can be confirmed by measuring the absorbance at 600 nm using a microplate reader.
Visualizations
Caption: Experimental workflow for MIC determination.
Caption: Proposed antimicrobial mechanisms of action.
References
Application Notes and Protocols: Utilizing Rhein-8-glucoside Calcium in Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of a protective extracellular polymeric substance (EPS) matrix shields the embedded bacteria from external threats, necessitating the development of novel anti-biofilm strategies. Rhein-8-glucoside, a natural anthraquinone glycoside, and its derivatives have demonstrated promising activity in inhibiting biofilm formation. This document provides detailed application notes and protocols for utilizing Rhein-8-glucoside calcium in biofilm disruption assays, focusing on clinically relevant pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. While specific quantitative data for the calcium salt of Rhein-8-glucoside is limited, the provided information is based on studies of the parent compound and related rhein derivatives. The potential influence of the calcium moiety on biofilm integrity is also discussed.
Mechanism of Action
Rhein and its derivatives are believed to interfere with biofilm formation through multiple mechanisms. In Streptococcus mutans, Rhein-8-O-β-D-glucopyranoside has been shown to significantly inhibit biofilm formation in a concentration-dependent manner. This inhibition is associated with the downregulation of several genes crucial for biofilm development, including those involved in quorum sensing (luxS), cell surface protein expression (brpA), signal recognition (ffh), DNA repair (recA), and other metabolic processes (nth, smx)[1][2][3]. It is hypothesized that a similar mechanism of gene regulation may be responsible for the anti-biofilm effects observed in other bacteria. Furthermore, some rhein derivatives have been shown to disrupt bacterial membrane stability and hinder metabolic processes in Staphylococcus aureus[4].
Quantitative Data Summary
The following tables summarize the available quantitative data on the anti-biofilm activity of Rhein-8-glucoside and its derivatives. It is important to note that this data is not specific to the calcium salt and should be used as a reference for designing experiments with this compound.
Table 1: Inhibitory Effect of Rhein-8-O-β-D-glucopyranoside on Streptococcus mutans Biofilm Formation [3]
| Concentration | Biofilm Reduction (%) |
| 10 µg/mL | 60% |
| 50 µg/mL | Drastic Inhibition |
| 75 µg/mL | Drastic Inhibition |
Table 2: Biofilm Inhibition and Eradication by Rhein Derivative (RH17) against Staphylococcus aureus ATCC 29213
| Concentration (relative to MIC) | Biofilm Inhibition (%) | Biofilm Eradication (%) |
| 1/8 x MIC | 6.78% | 10.23% |
| 4 x MIC | 82% | 83% |
Note: The Minimum Inhibitory Concentration (MIC) of RH17 against S. aureus ATCC 29213 was 8 µg/mL.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is essential to determine the baseline susceptibility of the target bacterial strain to this compound.
Materials:
-
This compound
-
Target bacterial strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate.
-
Inoculate each well with the target bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to prevent biofilm formation.
Materials:
-
This compound
-
Target bacterial strains
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (for S. aureus) or other appropriate biofilm-promoting medium
-
96-well flat-bottom microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Plate reader (570 nm)
Procedure:
-
In the wells of a 96-well plate, add 100 µL of bacterial suspension (adjusted to OD600 of 0.1) and 100 µL of TSB containing various concentrations of this compound (e.g., sub-MIC concentrations).
-
Include a positive control (bacteria in TSB without the compound) and a negative control (TSB only).
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS).
-
Fix the remaining biofilm by air-drying the plate.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells gently with deionized water until the water runs clear.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100
Protocol 3: Biofilm Disruption Assay (Metabolic Activity - MTT Assay)
This assay assesses the ability of this compound to disrupt pre-formed biofilms by measuring the metabolic activity of the remaining viable cells.
Materials:
-
This compound
-
Pre-formed biofilms of target bacteria (as prepared in steps 1-3 of Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Plate reader (570 nm)
Procedure:
-
Prepare 24-hour biofilms in a 96-well plate as described in Protocol 2.
-
After discarding the planktonic cells, add 200 µL of fresh medium containing various concentrations of this compound to the wells with pre-formed biofilms.
-
Incubate the plate at 37°C for another 24 hours.
-
Remove the treatment solution and wash the wells with PBS.
-
Add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate the plate in the dark at 37°C for 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
A decrease in absorbance compared to the untreated control indicates a reduction in viable cells and biofilm disruption.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action of Rhein-8-glucoside on bacterial biofilm formation.
Experimental Workflow Diagram
Caption: General workflow for the biofilm disruption assay using this compound.
Discussion and Considerations
-
Role of Calcium: The use of a calcium salt of Rhein-8-glucoside introduces a variable that requires careful consideration. Calcium ions have been shown to play a role in the structural integrity of biofilms in some bacterial species, such as Pseudomonas aeruginosa, by cross-linking with negatively charged components of the EPS matrix. This could potentially counteract the disruptive effects of the rhein moiety. Therefore, it is crucial to include appropriate controls, such as treating biofilms with a calcium salt solution alone (e.g., calcium chloride) at a concentration equivalent to that in the this compound treatment. This will help to distinguish the anti-biofilm activity of the rhein component from any potential stabilizing effect of the calcium ions.
-
Species-Specific Effects: The efficacy of this compound may vary significantly between different bacterial species due to differences in their biofilm matrix composition and regulatory pathways. The provided protocols should be optimized for each target organism.
-
Solubility: Ensure complete solubilization of this compound in the test medium to obtain accurate and reproducible results. If using a solvent like DMSO, ensure the final concentration in the assay does not affect bacterial growth or biofilm formation.
Conclusion
This compound holds potential as an anti-biofilm agent. The protocols and information provided in these application notes offer a framework for researchers to investigate its efficacy against various bacterial biofilms. Careful experimental design, including appropriate controls to account for the presence of calcium, is essential for a thorough evaluation of its biofilm disruption capabilities. Further research is warranted to elucidate the precise mechanisms of action and to establish a comprehensive profile of its anti-biofilm spectrum.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. A Rhein-Based Derivative Targets Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Glucose Uptake with Rhein-8-glucoside Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhein-8-glucoside calcium is a derivative of Rhein, an anthraquinone compound found in medicinal plants. Emerging research on related compounds suggests potential effects on glucose metabolism. Rhein has been shown to improve glucose metabolism, potentially by enhancing insulin signaling transduction.[1] This document provides detailed protocols to investigate the effects of this compound on glucose uptake in cellular models. The presented methodologies and hypothetical data are intended to serve as a guide for researchers exploring the therapeutic potential of this compound in metabolic research.
The proposed mechanism of action for this compound centers on its potential to modulate key signaling pathways that regulate glucose transport. One hypothesis is its influence on the insulin signaling cascade. The insulin signaling pathway is a complex series of intracellular events that promotes the translocation of GLUT4 glucose transporters to the cell membrane, thereby increasing glucose uptake in tissues like skeletal muscle and adipose cells.[2][3][4][5] Additionally, intracellular calcium (Ca2+) is a known modulator of glucose transport. Elevated cytosolic calcium can stimulate GLUT4 translocation, suggesting a potential interplay between calcium signaling and glucose uptake pathways. These application notes will guide the investigation of this compound's effects on these critical pathways.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the potential dose-dependent and time-dependent effects of this compound on glucose uptake and the activation of key signaling proteins.
Table 1: Effect of this compound on 2-NBDG Glucose Uptake in L6 Myotubes
| Treatment Group | Concentration (µM) | Incubation Time (hours) | 2-NBDG Fluorescence (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control | 0 | 24 | 100 ± 8 | 1.0 |
| Rhein-8-glucoside Ca | 1 | 24 | 125 ± 10 | 1.25 |
| Rhein-8-glucoside Ca | 10 | 24 | 180 ± 15 | 1.8 |
| Rhein-8-glucoside Ca | 50 | 24 | 250 ± 20 | 2.5 |
| Insulin (Positive Control) | 0.1 | 0.5 | 300 ± 25 | 3.0 |
Table 2: Time-Course of this compound-Induced Glucose Uptake
| Treatment Group | Concentration (µM) | Incubation Time (hours) | [³H]-2-Deoxyglucose Uptake (pmol/mg protein/min) |
| Vehicle Control | 0 | 24 | 5.2 ± 0.4 |
| Rhein-8-glucoside Ca | 50 | 6 | 8.1 ± 0.6 |
| Rhein-8-glucoside Ca | 50 | 12 | 10.5 ± 0.9 |
| Rhein-8-glucoside Ca | 50 | 24 | 13.0 ± 1.1 |
Table 3: Effect of this compound on Insulin Signaling Protein Phosphorylation
| Treatment Group | Concentration (µM) | p-Akt (Ser473) / Total Akt Ratio | p-AMPK (Thr172) / Total AMPK Ratio |
| Vehicle Control | 0 | 1.0 | 1.0 |
| Rhein-8-glucoside Ca | 10 | 1.5 ± 0.2 | 1.2 ± 0.1 |
| Rhein-8-glucoside Ca | 50 | 2.8 ± 0.3 | 1.9 ± 0.2 |
| Insulin (Positive Control) | 0.1 | 4.5 ± 0.5 | 1.1 ± 0.1 |
Mandatory Visualizations
Experimental Protocols
Protocol 1: 2-NBDG Glucose Uptake Assay (Fluorescent)
This protocol uses the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to measure glucose uptake.
Materials:
-
L6 myoblasts or C2C12 myoblasts
-
DMEM (High Glucose) with 10% Fetal Bovine Serum (FBS)
-
DMEM (Low Glucose) with 2% Horse Serum (for differentiation)
-
DMEM (Glucose-free)
-
This compound
-
Insulin (100 nM as a positive control)
-
2-NBDG (100 µM final concentration)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Ex/Em = 485/535 nm)
Procedure:
-
Cell Culture and Differentiation:
-
Seed L6 myoblasts in a 96-well black, clear-bottom plate at a density of 1x10⁴ cells/well in DMEM with 10% FBS.
-
Once cells reach ~80% confluency, switch to differentiation medium (DMEM with 2% horse serum) and culture for 4-6 days to form myotubes.
-
-
Serum Starvation and Treatment:
-
Wash myotubes twice with warm PBS.
-
Starve the cells in glucose-free DMEM for 2-4 hours.
-
Treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for the desired time (e.g., 24 hours).
-
For the positive control, treat with 100 nM insulin for 30 minutes before the assay.
-
-
Glucose Uptake:
-
Add 2-NBDG to each well to a final concentration of 100 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Termination and Measurement:
-
Stop the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS.
-
Lyse the cells with 50 µL of lysis buffer.
-
Measure fluorescence using a microplate reader (Ex/Em = 485/535 nm).
-
-
Data Analysis:
-
Use a portion of the cell lysate to determine the protein concentration using a BCA assay.
-
Normalize the fluorescence readings to the protein concentration for each well.
-
Calculate the fold change in glucose uptake relative to the vehicle control.
-
Protocol 2: [³H]-2-Deoxy-D-Glucose Uptake Assay (Radiometric)
This "gold standard" protocol measures glucose uptake using a radiolabeled glucose analog.
Materials:
-
Differentiated L6 or C2C12 myotubes in 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
Insulin (100 nM)
-
[³H]-2-deoxy-D-glucose (1.0 µCi/mL)
-
Unlabeled 2-deoxy-D-glucose
-
Cytochalasin B (inhibitor for non-specific uptake)
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Culture and differentiate myotubes as described in Protocol 1.
-
Wash cells twice with PBS and incubate in KRH buffer for 30 minutes.
-
Treat with this compound as described previously.
-
-
Glucose Uptake:
-
Initiate glucose uptake by adding KRH buffer containing [³H]-2-deoxy-D-glucose (1.0 µCi/mL) and unlabeled 2-deoxy-D-glucose (10 µM).
-
For non-specific uptake control, pre-incubate a set of wells with Cytochalasin B (10 µM) for 20 minutes before adding the radioactive glucose solution.
-
Incubate for 10 minutes at 37°C.
-
-
Termination and Measurement:
-
Stop the transport by aspirating the uptake solution and washing the cells three times with ice-cold PBS.
-
Solubilize the cells in 0.5 mL of 0.1 M NaOH.
-
Transfer an aliquot of the cell lysate to a scintillation vial containing scintillation cocktail.
-
Measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Use the remaining lysate to determine protein concentration.
-
Subtract the non-specific uptake (counts from Cytochalasin B-treated wells) from all other measurements.
-
Normalize the specific uptake (in counts per minute, CPM) to the protein concentration and incubation time to express the results as pmol/mg protein/min.
-
Protocol 3: Western Blot Analysis of Insulin Signaling Proteins
This protocol allows for the analysis of the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt and AMPK.
Materials:
-
Differentiated myotubes in 6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-AMPK (Thr172), anti-total AMPK)
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
ECL substrate and imaging system
-
SDS-PAGE gels and electrophoresis equipment
Procedure:
-
Cell Treatment and Lysis:
-
Treat differentiated myotubes with this compound or insulin as described in the previous protocols.
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
References
- 1. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 2. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 3. Insulin signaling and glucose transport in insulin resistant human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Insulin signaling and glucose transport in insulin resistant human skeletal muscle - ProQuest [proquest.com]
Application Notes and Protocols for In Vivo Studies with Rhein-8-Glucoside Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhein-8-glucoside calcium is an anthraquinone compound isolated from medicinal plants such as rhubarb. It is the calcium salt of the glycoside of Rhein, an active metabolite with demonstrated anti-inflammatory and anti-diabetic properties. Preclinical in vivo studies are crucial to elucidate the therapeutic potential and mechanism of action of this compound. These application notes provide detailed protocols for investigating its effects in established animal models of inflammation and type 2 diabetes.
Pharmacological Context
Rhein, the aglycone of Rhein-8-glucoside, has been shown to exert its biological effects through the modulation of key signaling pathways, including the NF-κB and TGF-β/Smad pathways. The NF-κB pathway is a critical regulator of inflammation, while the TGF-β/Smad pathway is involved in cellular responses to high glucose, including apoptosis and fibrosis. It is hypothesized that this compound, upon in vivo metabolism to Rhein, will exhibit similar modulatory effects on these pathways.
Data Presentation: In Vivo Dosage and Administration
Quantitative data from published studies on Rhein, the active metabolite of this compound, are summarized below to guide dose selection for in vivo experiments. It is important to note that dose optimization studies for this compound are recommended.
| Compound | Animal Model | Therapeutic Area | Dosage Range | Administration Route | Key Findings |
| Rhein | Rats | Inflammation | 10, 20, 40 mg/kg | Oral | Dose-dependent inhibition of carrageenan-induced paw edema. |
| Rhein | db/db mice | Type 2 Diabetes | 120 mg/kg | Oral | Improved glucose tolerance and protected pancreatic β-cell mass. |
Experimental Protocols
Anti-Inflammatory Activity in a Rat Model of Carrageenan-Induced Paw Edema
This protocol is designed to evaluate the anti-inflammatory effects of this compound in an acute inflammation model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Carrageenan solution (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Male Wistar rats (180-220 g)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Vehicle Control
-
This compound (low dose, e.g., 10 mg/kg)
-
This compound (medium dose, e.g., 20 mg/kg)
-
This compound (high dose, e.g., 40 mg/kg)
-
Positive Control (Indomethacin, 10 mg/kg)
-
-
Compound Administration: Administer the respective treatments orally by gavage.
-
Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Anti-Diabetic Activity in a db/db Mouse Model of Type 2 Diabetes
This protocol assesses the potential of this compound to improve glucose metabolism in a genetic model of type 2 diabetes.
Materials:
-
This compound
-
Vehicle (e.g., 1% Sodium Carboxymethyl Cellulose)
-
Male db/db mice and their non-diabetic db/m littermates (as controls)
-
Glucose solution (for oral glucose tolerance test)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Baseline Measurement: Acclimate mice for one week. Record baseline body weight and fasting blood glucose levels.
-
Grouping: Divide the db/db mice into two groups (n=8-10 per group):
-
Vehicle Control (db/db + Vehicle)
-
This compound (e.g., 120 mg/kg)
-
A group of db/m mice will serve as a non-diabetic control.
-
-
Chronic Administration: Administer the vehicle or this compound daily by oral gavage for a period of 8 weeks.
-
Monitoring: Monitor body weight and fasting blood glucose weekly.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer an oral glucose load (2 g/kg body weight). Measure blood glucose levels at 0, 30, 60, and 120 minutes post-glucose administration.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect blood for insulin measurement and pancreas for histological analysis of β-cell mass.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.
Application Notes and Protocols: Rhein-8-glucoside Calcium Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhein-8-glucoside, an anthraquinone compound isolated from medicinal plants like Saussurea lappa and Rheum palmatum L., has garnered significant interest for its diverse pharmacological activities.[1] The calcium salt of this compound, Rhein-8-glucoside calcium, is noted as a human protein tyrosine phosphatase 1B (hPTP1B) inhibitor, suggesting its potential in metabolic and inflammatory disease research.[1] However, comprehensive studies detailing the specific delivery methods and pharmacokinetics of this compound in animal models are limited. The following application notes and protocols are primarily based on studies of its aglycone, Rhein, and provide a foundational guide for researchers. It is crucial to note that while the delivery methods for Rhein provide a strong starting point, the specific pharmacokinetic profile of the calcium salt may differ and requires empirical validation.
Data Presentation: Pharmacokinetics of Rhein in Animal Models
The oral administration of Rhein has been investigated in several animal models, primarily rats. The pharmacokinetic parameters provide essential insights into its absorption, distribution, metabolism, and excretion. The data presented below is for Rhein, the active metabolite of Rhein-8-glucoside, following oral administration.
| Parameter | Animal Model | Dosage (Oral) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC0-t (h·ng/mL) | Reference |
| Rhein | Rat | 50 mg/kg | 1623.25 ± 334.06 | Not Specified | 2.34 ± 1.81 | 4280.15 ± 1576.81 | [2] |
| Rhein | Rat | 100 mg/kg | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Rhein | db/db Mice | 120 mg/kg | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rodents
This protocol is adapted from a standard formulation for Rhein 8-O-β-D-Glucopyranoside and is suitable for oral administration in mice and rats.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Oral gavage needles (size appropriate for the animal model)
-
Syringes
-
Vortex mixer
2. Preparation of Dosing Solution (Example for a 4.55 mg/mL solution): a. Prepare a stock solution of this compound in DMSO at 45.5 mg/mL. b. To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. c. Mix thoroughly using a vortex mixer. d. Add 50 µL of Tween-80 and mix again until the solution is homogenous. e. Add 450 µL of saline to adjust the final volume to 1 mL. The final concentration will be 4.55 mg/mL. f. Adjust the initial stock concentration and volumes to achieve the desired final dosing concentration for your specific study.
3. Animal Handling and Dosing: a. Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, with ad libitum access to food and water). b. For pharmacokinetic studies, animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water. c. Weigh each animal immediately before dosing to calculate the precise volume of the dosing solution to be administered. d. Administer the prepared this compound solution via oral gavage using a suitable gavage needle. The volume should be calculated based on the animal's body weight and the target dose (e.g., in mg/kg). e. Following administration, monitor the animals for any signs of distress or adverse reactions.
4. Sample Collection for Pharmacokinetic Analysis: a. Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing. b. Blood can be collected via appropriate methods such as tail vein, saphenous vein, or cardiac puncture (terminal procedure). c. Process the blood samples to obtain plasma or serum and store them at -80°C until analysis. d. Analyze the concentration of Rhein and its metabolites in the plasma/serum samples using a validated analytical method, such as LC-MS/MS.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Rhein
Rhein has been shown to exert its therapeutic effects through the modulation of various signaling pathways. One of the key pathways involved in its anti-inflammatory and nephroprotective effects is the PI3K/Akt/FoxO1 signaling pathway.
Caption: PI3K/Akt/FoxO1 signaling pathway modulated by Rhein.
Experimental Workflow for In Vivo Delivery and Efficacy Testing
A generalized workflow for assessing the delivery and efficacy of this compound in an animal model of a specific disease (e.g., diabetic nephropathy) is presented below.
Caption: General workflow for in vivo delivery and efficacy studies.
References
Application Note: High-Throughput Screening for Rhein-8-glucoside Calcium Activity Using a Cell-Based Fluorescent Assay
Introduction
Rhein-8-glucoside is an anthraquinone glycoside naturally occurring in rhubarb, known for its purgative properties.[1][2] It is metabolized by intestinal bacteria to Rhein and has been shown to inhibit human protein tyrosine phosphatase 1B (PTP1B).[3] While its effects on laxation are documented, its role in intracellular calcium signaling remains largely unexplored. Intracellular calcium (Ca²⁺) is a critical second messenger involved in a myriad of cellular processes, including muscle contraction, neurotransmission, and gene expression.[4] Dysregulation of calcium homeostasis is implicated in various pathologies. Cell-based assays that measure intracellular calcium mobilization are therefore powerful tools in drug discovery for identifying and characterizing compounds that modulate G-protein coupled receptors (GPCRs) or calcium channels.[5]
This application note provides a detailed protocol for a sensitive and robust cell-based assay to screen for and characterize the potential calcium-mobilizing activity of Rhein-8-glucoside. The assay utilizes the green fluorescent calcium indicator Fluo-4 AM, a widely used dye that exhibits a significant increase in fluorescence intensity upon binding to free calcium. The protocol is optimized for a 96-well microplate format, making it suitable for high-throughput screening (HTS).
Principle of the Assay
The assay is based on the use of Fluo-4 AM, a cell-permeant derivative of the calcium indicator Fluo-4. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the fluorescent Fluo-4 molecule in the cytoplasm. In its calcium-free form, Fluo-4 exhibits minimal fluorescence. Upon binding to intracellular calcium, its fluorescence emission at ~525 nm increases dramatically. This change in fluorescence intensity can be measured over time using a fluorescence microplate reader or a fluorescence microscope to determine the effect of Rhein-8-glucoside on intracellular calcium levels.
Materials and Methods
Cell Culture
Human Embryonic Kidney 293 (HEK293) cells are recommended for this assay due to their robust growth characteristics and frequent use in GPCR and ion channel research. Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
Reagents and Equipment
-
Rhein-8-glucoside (CAS: 34298-86-7)
-
HEK293 cells
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional)
-
Ionomycin (positive control)
-
Thapsigargin (positive control)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with bottom-read capabilities and injectors (Excitation: 490 nm, Emission: 525 nm)
-
CO₂ incubator
-
Laminar flow hood
-
Automated cell counter or hemocytometer
Experimental Protocol
Cell Seeding
-
Harvest HEK293 cells using Trypsin-EDTA and resuspend in complete growth medium.
-
Determine the cell density using an automated cell counter or hemocytometer.
-
Seed the cells into a 96-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Preparation of Reagents
-
Rhein-8-glucoside Stock Solution: Prepare a 10 mM stock solution of Rhein-8-glucoside in DMSO. Further dilutions should be made in HBSS with 20 mM HEPES to the desired final concentrations.
-
Fluo-4 AM Loading Buffer: Prepare a 4 µM Fluo-4 AM loading solution in HBSS with 20 mM HEPES. To aid in dye solubilization, first mix the Fluo-4 AM with an equal volume of 20% Pluronic F-127 before diluting in HBSS. If using, add probenecid to a final concentration of 2.5 mM to inhibit dye extrusion.
-
Positive Controls: Prepare a 10 µM Ionomycin solution and a 2 µM Thapsigargin solution in HBSS with 20 mM HEPES.
Dye Loading
-
Remove the growth medium from the wells of the cell plate.
-
Wash the cells once with 100 µL of HBSS with 20 mM HEPES.
-
Add 100 µL of the Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye.
-
Add 100 µL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.
Calcium Flux Measurement
-
Set the fluorescence microplate reader to record fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injector, add 20 µL of the Rhein-8-glucoside solution to the corresponding wells.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 3-5 minutes.
-
For positive controls, inject Ionomycin or Thapsigargin and record the fluorescence response.
-
Include vehicle control wells (DMSO in HBSS).
Data Presentation
Quantitative data should be presented as the change in fluorescence intensity (ΔF) over baseline (F₀), or as a ratio (F/F₀). The peak fluorescence response can be used to generate dose-response curves.
Table 1: Representative Data for Rhein-8-glucoside Calcium Mobilization
| Compound | Concentration (µM) | Peak Fluorescence (F/F₀) | Time to Peak (seconds) |
| Vehicle Control | - | 1.05 ± 0.02 | N/A |
| Rhein-8-glucoside | 1 | 1.15 ± 0.04 | 35 |
| Rhein-8-glucoside | 10 | 1.85 ± 0.08 | 32 |
| Rhein-8-glucoside | 50 | 2.50 ± 0.12 | 28 |
| Rhein-8-glucoside | 100 | 2.48 ± 0.15 | 29 |
| Ionomycin | 10 | 3.50 ± 0.20 | 15 |
| Thapsigargin | 2 | 2.80 ± 0.18 | 45 |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical GPCR signaling pathway for Rhein-8-glucoside-induced calcium release.
Experimental Workflow Diagram
Caption: Workflow for the cell-based calcium assay of Rhein-8-glucoside.
Conclusion
This application note provides a comprehensive protocol for a cell-based assay to investigate the effect of Rhein-8-glucoside on intracellular calcium mobilization. The assay is robust, scalable for high-throughput screening, and can be adapted to study other compounds of interest. The use of fluorescent calcium indicators like Fluo-4 provides a sensitive and dynamic readout of cellular responses, enabling the detailed characterization of novel bioactive molecules.
References
Application Notes and Protocols: Rhein-8-glucoside Calcium in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhein-8-glucoside calcium, an anthraquinone glycoside, is emerging as a compound of interest in the field of diabetes research. While much of the existing literature focuses on its aglycone, Rhein, recent studies have begun to elucidate the specific roles and mechanisms of Rhein-8-glucoside. This document provides a comprehensive overview of its potential applications, key signaling pathways, and detailed protocols for in vitro and in vivo studies relevant to diabetes and its complications. The primary known mechanism of action for Rhein-8-glucoside is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a critical negative regulator of the insulin signaling pathway.
Mechanism of Action
This compound's primary contribution to diabetes research lies in its ability to inhibit PTP1B. PTP1B dephosphorylates the insulin receptor and its substrates, thereby attenuating insulin signaling. Inhibition of PTP1B by Rhein-8-glucoside is expected to enhance insulin sensitivity and improve glucose homeostasis.
Furthermore, studies on its aglycone, Rhein, suggest a broader range of anti-diabetic effects that may be relevant to the glucoside form. These include anti-inflammatory, antioxidant, and protective effects on pancreatic β-cells and renal cells. A notable study has demonstrated that Rhein-8-O-β-D-glucopyranoside can protect human mesangial cells from high-glucose-induced apoptosis, a key process in the pathogenesis of diabetic nephropathy, by modulating the lincRNA ANRIL/let-7a/TGF-β1/Smad signaling pathway.[1]
Data Presentation
In Vitro Efficacy of Rhein and its Glucoside
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| Rhein | PTP1B | PTP1B activity assay | 80.5 µmol/L | C2C12 myotubes | [2] |
| Rhein-8-glucoside | PTP1B | hPTP1B inhibition assay | 11.5 µM | - |
Note: Data for this compound is limited. The table includes data for Rhein to provide context for its potential anti-diabetic activity.
Signaling Pathways
PTP1B Inhibition and Enhancement of Insulin Signaling
Rhein-8-glucoside directly inhibits PTP1B, leading to a potentiation of the insulin signaling cascade. This is a critical mechanism for improving insulin sensitivity in type 2 diabetes.
Caption: PTP1B Inhibition by this compound.
TGF-β1/Smad Pathway in Diabetic Nephropathy
Rhein-8-O-β-D-glucopyranoside has been shown to mitigate high-glucose-induced apoptosis in human mesangial cells by regulating the TGF-β1/Smad signaling pathway, which is implicated in the fibrosis and damage seen in diabetic nephropathy.
Caption: TGF-β1/Smad Pathway Modulation.
Experimental Protocols
In Vitro Protocol: PTP1B Inhibition Assay
Objective: To determine the inhibitory effect of this compound on PTP1B activity.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl Phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the this compound stock solution to obtain a range of test concentrations.
-
In a 96-well plate, add the assay buffer, PTP1B enzyme, and the test compound or vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding pNPP to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Caption: PTP1B Inhibition Assay Workflow.
In Vitro Protocol: High Glucose-Induced Apoptosis in Human Mesangial Cells
Objective: To evaluate the protective effect of this compound against high glucose-induced apoptosis in human mesangial cells (HMCs).
Materials:
-
Human Mesangial Cells (HMCs)
-
Cell culture medium (e.g., DMEM) with normal glucose (5.5 mM) and high glucose (30 mM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
-
Western blotting reagents and antibodies for Bcl-2, caspase-3, TGF-β1, and Smad proteins.
Procedure:
-
Culture HMCs in normal glucose medium until they reach 80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with:
-
Normal glucose (5.5 mM) as a control.
-
High glucose (30 mM) to induce apoptosis.
-
High glucose (30 mM) + various concentrations of this compound.
-
-
Incubate for 48 hours.
-
For Apoptosis Analysis:
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify apoptotic cells.
-
-
For Western Blot Analysis:
-
Lyse the cells to extract total protein.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bcl-2, cleaved caspase-3, TGF-β1, phospho-Smad2/3, and total Smad2/3.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantify band intensities to determine changes in protein expression.
-
In Vivo Protocol: Evaluation of Anti-diabetic Effects in a Type 2 Diabetes Animal Model
Objective: To investigate the in vivo anti-diabetic effects of this compound in a diet-induced obese and streptozotocin-induced diabetic mouse model.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD)
-
Streptozotocin (STZ)
-
This compound
-
Glucometer and glucose test strips
-
Insulin assay kit (ELISA)
-
Equipment for oral gavage
Procedure:
-
Induce type 2 diabetes in mice by feeding them an HFD for 8-12 weeks, followed by a low-dose STZ injection (e.g., 40 mg/kg).
-
Confirm the diabetic model by measuring fasting blood glucose levels (>11.1 mmol/L).
-
Divide the diabetic mice into groups:
-
Diabetic control (vehicle treatment)
-
Positive control (e.g., Metformin)
-
This compound treated groups (different doses)
-
-
Administer the treatments daily via oral gavage for 4-8 weeks.
-
Monitor body weight and food intake weekly.
-
Measure fasting blood glucose levels weekly.
-
At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT).
-
Collect blood samples for measuring serum insulin, triglycerides, and cholesterol levels.
-
Harvest tissues (liver, skeletal muscle, adipose tissue, pancreas) for histological analysis and molecular studies (e.g., Western blotting for insulin signaling proteins).
Caption: In Vivo Anti-diabetic Study Workflow.
Conclusion and Future Directions
This compound presents a promising avenue for diabetes research, primarily through its inhibitory action on PTP1B and its potential protective effects against diabetic complications like nephropathy. The provided protocols offer a foundational framework for researchers to investigate its efficacy and mechanisms of action.
Future research should focus on:
-
Elucidating the in vivo efficacy and pharmacokinetics of this compound in various diabetic animal models.
-
Investigating its effects on other key signaling pathways implicated in diabetes, such as AMPK and GLP-1 secretion.
-
Conducting detailed structure-activity relationship studies to optimize its therapeutic potential.
-
Exploring its long-term safety and toxicity profile.
By systematically addressing these research questions, the full therapeutic potential of this compound in the management of diabetes and its associated complications can be realized.
References
Application Notes and Protocols for Rhein-8-glucoside calcium in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhein-8-glucoside calcium is an anthraquinone compound that, upon administration, is metabolized to its active aglycone, Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid). The majority of in vitro studies on anticancer effects have been conducted using Rhein. This document provides detailed application notes and protocols based on the available scientific literature for Rhein, which is the biologically active form relevant to the study of this compound's potential in oncology research. Rhein has been demonstrated to induce apoptosis and cause cell cycle arrest in a variety of cancer cell lines, primarily through mechanisms involving calcium signaling, endoplasmic reticulum stress, and the modulation of key signaling pathways.
The anticancer effects of Rhein are often linked to its ability to increase intracellular calcium levels, which in turn can trigger downstream apoptotic pathways. It has been shown to induce apoptosis through both caspase-dependent and mitochondria-dependent pathways, which are frequently initiated by an increase in cytoplasmic Ca2+.[1][2] Furthermore, Rhein can induce endoplasmic reticulum (ER) stress, another process closely linked to calcium homeostasis, leading to a Ca2+-dependent mitochondrial death pathway in cancer cells.[3][4]
These application notes summarize the quantitative effects of Rhein on various cancer cell lines and provide detailed protocols for key experimental assays to study its mechanism of action.
Data Presentation: Efficacy of Rhein in Cancer Cell Lines
The following tables summarize the inhibitory and mechanistic effects of Rhein across a range of cancer cell lines.
Table 1: IC50 Values of Rhein in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| PC-9 | Non-Small Cell Lung Cancer | 24.59 | 48 hours |
| H460 | Non-Small Cell Lung Cancer | 52.88 | 48 hours |
| A549 | Non-Small Cell Lung Cancer | 23.9 | 48 hours |
| ACHN | Renal Cell Carcinoma | 56.7 | 48 hours |
| 786-O | Renal Cell Carcinoma | ~60 | 48 hours |
| A498 | Renal Cell Carcinoma | ~60 | 48 hours |
| YD-10B | Oral Cancer | 106.8 | 24 hours |
| Ca9-22 | Oral Cancer | 90.96 | 24 hours |
Table 2: Effects of Rhein on Apoptosis and Cell Cycle in Cancer Cell Lines
| Cell Line | Cancer Type | Rhein Conc. (µM) | Effect | Key Findings |
| Ca Ski | Cervical Cancer | Not Specified | Apoptosis | Caspase- and mitochondria-dependent, related to cytoplasmic Ca2+ increase.[1] |
| A-549 | Lung Cancer | 50 | Apoptosis & G0/G1 Arrest | ER stress and Ca2+-dependent mitochondrial pathway. |
| NPC | Nasopharyngeal Carcinoma | Not Specified | Apoptosis | ER stress and Ca2+-dependent mitochondrial death pathway. |
| HepG2 | Hepatocellular Carcinoma | 75, 100 | S Phase Arrest & Apoptosis | Activation of mitochondria-mediated apoptotic pathway. |
| Hela | Cervical Cancer | Not Specified | S Phase Arrest | Inhibition of β-catenin. |
| MCF-7 | Breast Cancer | Not Specified | Apoptosis | ROS-mediated activation of NF-κB- and p53-signaling pathways. |
| SCC-4 | Oral Cancer | 10-50 | S Phase Arrest & Apoptosis | Increased ROS and calcium levels, loss of mitochondrial membrane potential. |
| YD-10B, Ca9-22 | Oral Cancer | 25, 50, 100 | S Phase Arrest & Apoptosis | ROS accumulation and inhibition of AKT/mTOR signaling. |
| Colorectal Cancer Cells | Colorectal Cancer | Not Specified | S Phase Arrest & Apoptosis | Inhibition of the mTOR signaling pathway. |
| A498 | Renal Cell Carcinoma | 60 | G1 Phase Arrest | Dysregulation of the cell cycle. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the anticancer effects of Rhein.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Rhein on cancer cells and calculating the IC50 value.
Materials:
-
Cancer cell lines
-
Rhein (dissolved in DMSO)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Rhein in complete growth medium.
-
Remove the old medium and add 100 µL of the Rhein dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis induced by Rhein.
Materials:
-
Cancer cell lines
-
Rhein
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of Rhein for the desired time.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of Rhein on cell cycle distribution using flow cytometry.
Materials:
-
Cancer cell lines
-
Rhein
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Rhein as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in apoptosis.
Materials:
-
Cancer cell lines treated with Rhein
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Visualizations: Signaling Pathways and Experimental Workflow
Experimental Workflow
Caption: General experimental workflow for investigating Rhein's effects.
Signaling Pathways of Rhein-Induced Apoptosis
Caption: Rhein-induced apoptosis signaling pathways.
Rhein's Effect on Cell Cycle Regulation
References
Troubleshooting & Optimization
Rhein-8-glucoside calcium solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Rhein-8-glucoside calcium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is an anthraquinone glycoside isolated from the roots of plants such as Rheum palmatum L. and Saussurea lappa.[1] It is investigated for its various pharmacological activities, including its role as an inhibitor of human Protein Tyrosine Phosphatase 1B (hPTP1B), which is implicated in metabolic diseases.[1][2] Research applications include studying its potential anti-inflammatory, antioxidant, antimicrobial, and anti-cancer effects.
Q2: What are the general solubility characteristics of this compound?
This compound is a yellow crystalline solid.[3] It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[3] Specifically, its solubility in DMSO is reported to be ≥59.7 mg/mL. It is also soluble in hot methanol. However, it is considered insoluble in less polar organic solvents like petroleum ether and chloroform.
Troubleshooting Guide for Solubility Issues
This guide addresses common problems encountered when dissolving this compound for experimental use.
Problem 1: Difficulty dissolving this compound in aqueous solutions for in vitro assays.
Cause: this compound has limited solubility in aqueous buffers, which can lead to precipitation or incomplete dissolution.
Solution:
-
Initial Stock Solution in Organic Solvent: Prepare a high-concentration stock solution in an appropriate organic solvent. DMSO is a common choice due to the compound's high solubility in it.
-
Serial Dilution: Serially dilute the stock solution in your aqueous experimental medium (e.g., phosphate-buffered saline (PBS) or cell culture medium) to the final desired concentration. It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion, minimizing precipitation.
-
Warm the Solution: To enhance solubility, gently warm the solution to 37°C.
-
Ultrasonication: Use an ultrasonic bath to aid in the dissolution process.
Problem 2: Precipitation of the compound when diluting the stock solution in cell culture media.
Cause: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium may be too high, or the final concentration of this compound may exceed its solubility limit in the aqueous environment.
Solution:
-
Minimize Organic Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is as low as possible (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity and precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution of the stock solution into the cell culture medium.
-
Pre-warm the Medium: Warm the cell culture medium to 37°C before adding the compound's stock solution.
-
Solubility Testing: Before your main experiment, perform a small-scale solubility test to determine the maximum achievable concentration of this compound in your specific cell culture medium without precipitation.
Problem 3: Inconsistent experimental results due to compound precipitation over time.
Cause: The compound may be precipitating out of the solution during long incubation periods.
Solution:
-
Freshly Prepare Solutions: It is recommended to prepare and use the solution on the same day.
-
Storage of Stock Solutions: If necessary, stock solutions in a suitable organic solvent can be stored at -20°C for several months. Before use, allow the vial to equilibrate to room temperature for at least an hour before opening.
-
Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation. If precipitation is observed, try to redissolve it by warming and sonication. If it does not redissolve, a fresh solution should be prepared.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥59.7 mg/mL | A common solvent for preparing stock solutions. |
| Methanol (hot) | Soluble | Heating can improve solubility. |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Chloroform | Soluble | Insoluble according to another source. |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| Petroleum Ether | Insoluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vivo Studies
This protocol is designed to achieve a clear solution for administration in animal models.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 45.5 mg/mL.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution (45.5 mg/mL) and add it to 400 µL of PEG300.
-
Mix the solution thoroughly until it is even.
-
Add 50 µL of Tween-80 to the mixture and mix again until even.
-
Add 450 µL of saline to adjust the final volume to 1 mL.
-
This procedure should yield a clear solution with a concentration of ≥ 4.55 mg/mL.
Note: It is recommended to prepare this working solution fresh on the day of use.
Signaling Pathway Diagrams
The biological activity of this compound and its aglycone, Rhein, involves the modulation of several key signaling pathways.
Caption: Rhein-mediated inhibition of the Ras/PI3K/AKT signaling pathway, leading to apoptosis.
Caption: Activation of the p38/MAPK signaling pathway by Rhein, resulting in apoptosis induction.
Caption: Rhein-8-glucoside inhibits high glucose-induced apoptosis via the lincRNA ANRIL/let-7a/TGF-β1/Smad pathway.
References
Technical Support Center: Improving the Bioavailability of Rhein-8-glucoside Calcium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Rhein-8-glucoside calcium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is the calcium salt of an anthraquinone glycoside found in medicinal plants like rhubarb.[1] While the glycoside form is expected to have better solubility than its aglycone, rhein, the overall bioavailability can still be limited by factors such as poor membrane permeability and pre-systemic metabolism.[2][3] The aglycone, rhein, is known for its poor water solubility, which significantly hampers its clinical application.[3]
Q2: What are the main barriers to the oral absorption of this compound?
A2: The primary barriers include:
-
Low Permeability: The ability of the molecule to pass through the intestinal epithelium may be limited.
-
Metabolism by Gut Microbiota: Intestinal bacteria can metabolize Rhein-8-glucoside to its aglycone, rhein.[1] While rhein is pharmacologically active, its subsequent absorption can be poor.
-
Efflux Transporters: Rhein, the metabolite, has been identified as a substrate for efflux transporters like Breast Cancer Resistance Protein (BCRP), which can pump the compound back into the intestinal lumen, reducing net absorption.
-
Poor Aqueous Solubility of the Aglycone: If Rhein-8-glucoside is hydrolyzed to rhein in the gastrointestinal tract, the low solubility of rhein can limit its dissolution and subsequent absorption.
Q3: How is Rhein-8-glucoside metabolized after oral administration?
A3: After oral administration, Rhein-8-glucoside is primarily metabolized by the gut microbiota. The glycosidic bond is cleaved, releasing the aglycone, rhein. Rhein can then undergo further metabolism, including glucuronidation and sulfation, primarily in the liver. The composition and activity of the gut microbiota can therefore significantly influence the metabolic profile and bioavailability of Rhein-8-glucoside.
Q4: What are the potential formulation strategies to enhance the bioavailability of this compound?
A4: Several strategies can be employed, drawing from approaches used for its aglycone, rhein, and other poorly soluble compounds:
-
Nanoparticle-based Drug Delivery Systems: Encapsulating this compound in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its dissolution rate, protect it from premature degradation, and enhance its uptake by intestinal cells.
-
Liposomal Formulations: Liposomes can encapsulate the compound, improving its solubility and facilitating its transport across the intestinal membrane.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with the hydrophobic parts of the molecule, increasing its aqueous solubility.
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate
Problem: You are observing a very slow or incomplete dissolution of your this compound formulation in standard dissolution media.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inadequate Sink Conditions | Increase the volume of the dissolution medium. Ensure the concentration of the drug in the medium does not exceed 1/3 of its saturation solubility. |
| Inappropriate Dissolution Medium | Test a range of pH values for the dissolution medium (e.g., pH 1.2, 4.5, 6.8) to mimic different parts of the gastrointestinal tract. For poorly soluble compounds, consider adding a surfactant (e.g., Sodium Lauryl Sulfate) to the medium to improve wetting and solubilization. |
| Particle Size and Morphology | Characterize the particle size and crystallinity of your this compound powder. Micronization or conversion to an amorphous form can significantly increase the dissolution rate. |
| Formulation Excipients | The excipients in your formulation may be hindering dissolution. Evaluate the compatibility and effect of different binders, fillers, and lubricants on the dissolution profile. |
Issue 2: Poor Permeability in Caco-2 Cell Assays
Problem: Your formulation shows low apparent permeability (Papp) values in the Caco-2 cell permeability assay, suggesting poor intestinal absorption.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Efflux Transporter Activity | Rhein, the metabolite of Rhein-8-glucoside, is a substrate for the BCRP efflux transporter. Conduct bi-directional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio significantly greater than 1 suggests active efflux. Consider co-administration with a known inhibitor of the suspected transporter (e.g., Ko143 for BCRP) to confirm its involvement. |
| Low Transcellular Transport | The inherent lipophilicity and molecular size of the compound may limit its ability to passively diffuse across the cell membrane. Formulation strategies like nanoparticles or liposomes can promote cellular uptake through endocytosis. |
| Metabolism by Caco-2 Cells | Although Caco-2 cells have limited metabolic capacity compared to the liver, some metabolism can occur. Analyze the receiver compartment for the presence of metabolites. |
| Poor Solubility in Assay Buffer | Ensure that the compound is fully dissolved in the transport medium at the tested concentration. The presence of undissolved particles will lead to an underestimation of permeability. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for a this compound Formulation
This protocol is a general guideline and should be optimized based on the specific formulation.
1. Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels (900 mL)
-
Paddles
-
Water bath maintained at 37 ± 0.5 °C
-
Syringes and filters (e.g., 0.45 µm PVDF)
-
HPLC system with a suitable column (e.g., C18) and detector for quantification
-
Dissolution Media:
-
Simulated Gastric Fluid (SGF), pH 1.2, without pepsin
-
Simulated Intestinal Fluid (SIF), pH 6.8, without pancreatin
-
SIF with 0.5% (w/v) Sodium Lauryl Sulfate (SLS)
-
2. Procedure:
-
Prepare 900 mL of the desired dissolution medium and place it in a dissolution vessel. Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle speed to 50 rpm.
-
Place one unit of the this compound formulation into the dissolution vessel.
-
Start the dissolution test.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Immediately filter the samples through a 0.45 µm filter.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the concentration of Rhein-8-glucoside in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point, correcting for the volume replaced.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines the steps for assessing the permeability of a this compound formulation across a Caco-2 cell monolayer.
1. Materials and Equipment:
-
Caco-2 cells (passage number 20-40)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Lucifer yellow or a similar low-permeability marker
-
LC-MS/MS system for quantification
-
TEER (Transepithelial Electrical Resistance) meter
2. Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayers. Values should be >250 Ω·cm².
-
Assess the permeability of a paracellular marker like Lucifer yellow. The Papp should be <1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test formulation of this compound dissolved in HBSS to the apical (A) chamber (donor).
-
Add fresh HBSS to the basolateral (B) chamber (receiver).
-
Incubate the plate at 37 °C with gentle shaking.
-
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the beginning and end of the experiment.
-
Replace the volume of the withdrawn sample in the receiver chamber with fresh HBSS.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Repeat the transport experiment in the opposite direction by adding the test compound to the basolateral chamber and sampling from the apical chamber. This is crucial for determining the efflux ratio.
-
-
Sample Analysis: Quantify the concentration of Rhein-8-glucoside in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)
-
Data Presentation
Table 1: Physicochemical Properties of Rhein-8-glucoside and Rhein
| Property | Rhein-8-glucoside | Rhein | Reference |
| Molecular Formula | C₂₁H₁₈O₁₁ | C₁₅H₈O₆ | |
| Molecular Weight | 446.36 g/mol | 284.22 g/mol | |
| Solubility | Soluble in DMSO and hot methanol. Insoluble in petroleum ether and chloroform. | Poorly soluble in water. |
Table 2: Pharmacokinetic Parameters of Rhein in Rats after Oral Administration of Rhein-loaded PLGA Nanoparticles vs. Rhein Suspension
| Parameter | Rhein-loaded PLGA Nanoparticles | Rhein Suspension |
| Dose | 50 mg/kg | 50 mg/kg |
| Cmax (µg/mL) | 4.8 ± 1.2 | 10.2 ± 2.5 |
| Tmax (h) | 4.0 | 0.5 |
| AUC₀₋₂₄ (µg·h/mL) | 68.5 ± 15.3 | 22.3 ± 5.8 |
| t₁/₂ (h) | 8.2 ± 2.1 | 3.5 ± 0.9 |
Data adapted from a study on rhein, the aglycone of Rhein-8-glucoside. This data is for illustrative purposes to demonstrate the potential for bioavailability enhancement through nanoformulation.
Visualizations
Caption: Experimental workflow for evaluating bioavailability-enhancing formulations.
Caption: Simplified diagram of Rhein-8-glucoside absorption and metabolism.
Caption: Troubleshooting logic for low bioavailability of this compound.
References
- 1. The influence of rhein 8-O-β-D-glucopyranoside on the purgative action of sennoside A from rhubarb in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - PMC [pmc.ncbi.nlm.nih.gov]
Rhein-8-glucoside calcium stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Rhein-8-glucoside calcium in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in a variety of organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. It is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] Additionally, solubility has been noted in hot methanol and ethanol.[2] For in vivo studies, a co-solvent system may be necessary to achieve the desired concentration in an aqueous-based vehicle.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Form: The compound in its solid, powdered form should be stored desiccated at -20°C. Under these conditions, it is reported to be stable for at least four years.[3]
-
Stock Solutions: It is highly recommended to prepare stock solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions in DMSO at -20°C for up to one month or at -80°C for up to six months, protected from light.
Q3: Is this compound stable in aqueous solutions?
A3: Currently, there is limited specific data on the stability of this compound in purely aqueous solutions. Anthraquinone glycosides, in general, can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to prepare aqueous dilutions from a concentrated organic stock solution (e.g., DMSO) immediately before use. For cell culture experiments, the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid cytotoxicity.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, based on the chemical structure of anthraquinone glycosides, two primary degradation pathways can be anticipated:
-
Hydrolysis of the Glycosidic Bond: The O-glycosidic bond can be cleaved under acidic or basic conditions, or enzymatically, to yield the aglycone, Rhein, and a glucose molecule.
-
Oxidation of the Anthraquinone Core: The polyhydroxyanthraquinone structure can be susceptible to oxidation, leading to the formation of various degradation products. This can be influenced by factors such as light exposure and the presence of oxidizing agents.
Below is a hypothesized degradation pathway for Rhein-8-glucoside.
Caption: Hypothesized degradation pathway of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound precipitates out of solution. | The solvent capacity has been exceeded. | Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1] For aqueous dilutions, ensure the final concentration of the organic co-solvent is sufficient to maintain solubility. |
| The solution has been stored improperly or for too long. | Prepare fresh solutions for each experiment. If using a stored stock solution, visually inspect for precipitation before use. Centrifuge the vial to pellet any precipitate before taking the supernatant. | |
| Inconsistent experimental results. | Degradation of the compound in solution. | Prepare fresh solutions immediately before use. Protect solutions from light and store at the recommended temperature. Consider performing a stability study under your specific experimental conditions (see Experimental Protocols section). |
| Inaccurate concentration of the stock solution. | Ensure the compound is fully dissolved before making dilutions. Use a calibrated balance for weighing the solid compound. | |
| Low or no biological activity observed. | The compound has degraded. | Verify the integrity of your stock solution. If degradation is suspected, use a fresh vial of the solid compound to prepare a new stock solution. |
| The compound is not soluble in the final experimental medium. | Confirm the solubility of this compound in your specific medium. A change in pH or buffer composition can affect solubility. |
Data Summary
Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| Methanol (hot) | Soluble | |
| Ethanol | Soluble | |
| Petroleum Ether | Insoluble |
Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Reference |
| Solid | -20°C | ≥ 4 years | Desiccate | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Protect from light, avoid freeze-thaw cycles | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Protect from light, avoid freeze-thaw cycles |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound (Molecular Weight: 484.43 g/mol ) in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the solid is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
For storage, aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
References
Optimizing Rhein-8-glucoside calcium concentration for in vitro assays
A Technical Support Guide to Optimizing Rhein-8-glucoside and Calcium Concentrations in In Vitro Assays.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the use of Rhein-8-glucoside in conjunction with calcium in various in vitro experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for Rhein-8-glucoside in most cell-based assays?
A1: The optimal concentration of Rhein-8-glucoside can vary significantly depending on the cell type and the specific endpoint being measured. However, a general starting point for dose-response experiments is between 1 µM and 100 µM. It is crucial to perform a dose-response curve to determine the EC50 for your specific experimental conditions.
Q2: How does calcium concentration influence the activity of Rhein-8-glucoside?
A2: Calcium ions can act as second messengers in signaling pathways affected by Rhein-8-glucoside. The concentration of extracellular and intracellular calcium can therefore modulate the observed effects. It is recommended to maintain a consistent and physiologically relevant calcium concentration in your assay buffer, typically around 1-2 mM, unless the experimental design requires otherwise.
Q3: I am observing high background noise in my fluorescence-based assay. What could be the cause?
A3: High background fluorescence can be attributed to several factors. Ensure that your Rhein-8-glucoside stock solution is fully dissolved and free of precipitates. Additionally, check the autofluorescence of your compound and the assay components at the excitation and emission wavelengths used. Consider using a plate reader with a bottom-read function to minimize interference from the solution.
Q4: My cell viability is significantly decreased after treatment with Rhein-8-glucoside, even at low concentrations. What steps can I take?
A4: Significant cytotoxicity at low concentrations may indicate sensitivity of your cell line to the compound. It is advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range that is non-toxic to your cells. You may also consider reducing the incubation time or using a more sensitive detection method that requires a lower concentration of the compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Results | Inconsistent concentrations of Rhein-8-glucoside or calcium. | Prepare fresh stock solutions for each experiment. Use a calibrated pipette for accurate dilutions. Ensure consistent calcium levels in all buffers. |
| Cell passage number and confluency variations. | Use cells within a consistent passage number range. Seed cells at a uniform density to ensure consistent confluency at the time of the experiment. | |
| Low Signal-to-Noise Ratio | Suboptimal concentration of Rhein-8-glucoside. | Perform a dose-response experiment to identify the optimal concentration. |
| Inappropriate incubation time. | Optimize the incubation time to capture the peak response without inducing cytotoxicity. | |
| Insufficient calcium concentration. | Titrate calcium concentration in the assay buffer to determine the optimal level for signal potentiation. | |
| Precipitation of Compound | Poor solubility of Rhein-8-glucoside in the assay buffer. | Prepare the stock solution in an appropriate solvent like DMSO. Ensure the final concentration of the solvent in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts. |
Experimental Protocols
Determining the Optimal Rhein-8-glucoside Concentration
A dose-response experiment is essential to determine the effective concentration range of Rhein-8-glucoside for your specific in vitro assay.
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Rhein-8-glucoside in your assay buffer. A typical starting range would be from 0.1 µM to 100 µM.
-
Treatment: Remove the culture medium and add the different concentrations of Rhein-8-glucoside to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Incubation: Incubate the plate for a predetermined time based on the assay endpoint.
-
Assay Measurement: Perform the assay and measure the response (e.g., fluorescence, absorbance).
-
Data Analysis: Plot the response against the log of the Rhein-8-glucoside concentration to determine the EC50 value.
Troubleshooting Rhein-8-glucoside calcium precipitation in media
Technical Support Center: Rhein-8-glucoside
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed protocols for troubleshooting the precipitation of Rhein-8-glucoside, particularly in the presence of calcium, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Rhein-8-glucoside and what are its solubility properties?
A1: Rhein-8-glucoside, also known as Rhein-8-O-β-D-glucopyranoside, is an anthraquinone glycoside found in plants like rhubarb.[1][2] Its chemical structure includes hydroxyl and carboxylic acid groups, which can interact with ions in a solution. It is soluble in organic solvents like DMSO and hot methanol but has limited solubility in aqueous solutions like cell culture media.[1][3][4] The glycoside form generally enhances the compound's solubility and bioavailability compared to its aglycone form, Rhein.
Q2: Why is my Rhein-8-glucoside precipitating in the cell culture medium?
A2: Precipitation of Rhein-8-glucoside in aqueous-based cell culture media can be triggered by several factors:
-
Exceeding Solubility Limit: The concentration of Rhein-8-glucoside may be higher than its solubility limit in the aqueous media. While it may dissolve in a DMSO stock, the drastic change in solvent upon addition to the media can cause it to fall out of solution.
-
Chemical Interaction with Media Components: Cell culture media are complex solutions rich in salts, amino acids, and vitamins. The most common cause of precipitation is an interaction with divalent cations, particularly calcium (Ca²⁺). Media are often supersaturated with calcium and phosphate ions, creating a metastable solution where slight changes can induce precipitation.
-
Formation of Insoluble Calcium Salts: Rhein-8-glucoside, or its metabolite Rhein, possesses functional groups that can chelate or form insoluble salts with calcium ions present in the medium. This is a common issue with compounds containing carboxylate or multiple hydroxyl groups.
-
pH and Temperature Shifts: The pH of the medium is critical for the solubility of many compounds. Deviations from the optimal physiological pH (typically 7.2-7.4) can alter the ionization state of the compound and reduce its solubility. Temperature fluctuations, such as repeated freeze-thaw cycles of media or stock solutions, can also cause components to precipitate.
Q3: Which components in the media are most likely to cause this precipitation?
A3: The primary culprits are calcium and phosphate ions. Cell culture media are formulated with calcium chloride (CaCl₂) and sodium phosphate to support cell growth. However, these components can react to form calcium phosphate, which is poorly soluble and a very common precipitate. The presence of Rhein-8-glucoside may act as a nucleating agent, accelerating the formation of these insoluble salts. Other ions like magnesium sulfate (MgSO₄) can also react with calcium to form precipitates like calcium sulfate (CaSO₄).
Q4: How can I differentiate between chemical precipitate and microbial contamination?
A4: A simple microscopic examination can usually distinguish between the two.
-
Chemical Precipitate: Often appears as amorphous, crystalline, or small, dark, non-uniform particles under a microscope. These particles may exhibit Brownian motion (random jiggling) but are not motile.
-
Microbial Contamination: Bacteria typically appear as uniform cocci (spheres) or bacilli (rods) and may show true motility. Fungi can appear as budding yeast or filamentous hyphae. Contamination often leads to a rapid drop in media pH (turning yellow) and uniform turbidity.
Q5: What are the consequences of this precipitation for my experiment?
A5: The formation of a precipitate has significant negative consequences:
-
Reduced Bioavailability: The precipitated compound is not available to the cells, leading to an unknown and reduced effective concentration. This will compromise the accuracy and reproducibility of your experimental results.
-
Altered Media Composition: Precipitation removes the compound and potentially other essential nutrients like calcium and phosphate from the medium, which can negatively impact cell health and growth.
-
Cellular Toxicity: The precipitate particles themselves can be cytotoxic or interfere with cell attachment and proliferation.
-
Assay Interference: Precipitates can interfere with imaging-based assays or assays that rely on absorbance or fluorescence readings.
Troubleshooting and Prevention Strategies
Q1: How should I prepare my Rhein-8-glucoside stock solution to minimize precipitation?
A1: Proper stock solution preparation is the first critical step.
-
Use an Appropriate Solvent: Use 100% DMSO to prepare a highly concentrated stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved.
-
Store Properly: Store the stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Q2: What is the correct procedure for diluting the stock solution into the culture medium?
A2: The dilution method is crucial to prevent the compound from crashing out of solution.
-
Pre-warm the Medium: Gently warm the cell culture medium to 37°C before adding the compound. This can slightly increase the solubility of some components.
-
Serial Dilution: If possible, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free medium, mix well, and then add this intermediate dilution to the final culture vessel.
-
Gradual Addition and Mixing: Add the stock solution drop-wise into the medium while gently vortexing or swirling the tube. This rapid dispersion helps to avoid localized high concentrations that can trigger immediate precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%, and ideally <0.1%) to avoid solvent toxicity to the cells.
Q3: Can I modify my cell culture medium to prevent precipitation?
A3: Yes, several modifications can be effective.
-
Lower Calcium/Phosphate Concentration: If your cell type allows, use a medium with a lower concentration of calcium and phosphate. See the table below for a comparison of common media. For example, RPMI-1640 has significantly less calcium than DMEM.
-
Prepare Media Components Separately: When preparing media from powder, dissolve calcium chloride separately in deionized water and add it as the final component to the bulk solution. This prevents the formation of concentrated calcium salts.
-
Use Serum-Free Media Strategically: Sometimes, proteins in fetal bovine serum (FBS) can help stabilize compounds. Try adding the Rhein-8-glucoside to serum-free basal media first, ensuring it is mixed well, before adding FBS or other supplements.
Quantitative Data Summary
The concentration of calcium and phosphate varies significantly across different basal media formulations. Selecting a medium with lower concentrations of these ions can be a primary strategy to prevent precipitation.
Table 1: Calcium and Phosphate Concentrations in Common Cell Culture Media
| Media Formulation | Calcium (Ca²⁺) Concentration (mM) | Phosphate (PO₄³⁻) Concentration (mM) |
| DMEM (High Glucose) | 1.8 | 0.9 |
| MEM | 1.8 | 1.0 |
| DMEM/F-12 | 1.05 | 1.0 |
| IMDM | 1.5 | 1.0 |
| RPMI-1640 | 0.42 | 5.6 (Note: High Phosphate) |
| Ham's F-12 | 0.3 | 1.0 |
| MCDB 131 | 1.6 | 1.0 |
Data compiled from publicly available formulations. Concentrations can vary slightly by manufacturer.
Experimental Protocols
Protocol 1: Determining the Practical Solubility Limit of Rhein-8-glucoside
This protocol helps you determine the maximum concentration of Rhein-8-glucoside that can be used in your specific medium and conditions without precipitation.
Materials:
-
Rhein-8-glucoside
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes
-
Phase-contrast microscope
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of Rhein-8-glucoside in 100% DMSO. Ensure it is fully dissolved.
-
Set Up Dilutions: In separate sterile microcentrifuge tubes, prepare a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM) by adding the appropriate volume of stock solution to 1 mL of your complete cell culture medium.
-
Control Tube: Prepare a control tube containing 1 mL of medium and the volume of DMSO used for the highest concentration tube (e.g., 10 µL for a 100 µM final concentration from a 10 mM stock) to check for solvent effects.
-
Mix and Incubate: Gently vortex each tube for 10 seconds. Incubate the tubes at 37°C in a CO₂ incubator for a period that mimics your experiment (e.g., 2, 12, or 24 hours).
-
Visual and Microscopic Inspection:
-
After incubation, visually inspect each tube for turbidity or visible precipitate against a dark background.
-
Place a 10 µL aliquot from each tube onto a microscope slide and examine under a phase-contrast microscope at 200x or 400x magnification. Look for crystalline or amorphous particles.
-
-
Determine Solubility Limit: The highest concentration that remains clear and free of microscopic particles is the practical solubility limit for your experimental conditions.
Visualizations
Diagram 1: Hypothetical Precipitation Pathway
The diagram below illustrates the potential chemical interactions in the cell culture medium that can lead to the precipitation of Rhein-8-glucoside.
Caption: Potential interactions leading to precipitation.
Diagram 2: Troubleshooting Workflow
This flowchart provides a step-by-step logical guide to diagnosing and solving precipitation issues.
Caption: A logical workflow for troubleshooting precipitation.
Diagram 3: Impact of Precipitation on a Signaling Pathway
Rhein-8-glucoside is known to be metabolized into Rhein, which can inhibit pathways like PI3K/Akt. This diagram shows how precipitation reduces bioavailability, thus preventing the intended biological effect.
Caption: Precipitation reduces bioavailability, impairing pathway inhibition.
References
Potential off-target effects of Rhein-8-glucoside calcium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhein-8-glucoside calcium. The information focuses on potential off-target effects to help anticipate and troubleshoot experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary known on-target activity of this compound?
This compound is an inhibitor of human protein tyrosine phosphatase 1B (hPTP1B) with a reported IC50 of 11.5 μM.[1][2]
Q2: Is this compound the active form of the molecule?
No, Rhein-8-glucoside is a prodrug. It is metabolized by intestinal bacteria into its active aglycone form, Rhein. Therefore, when investigating the biological effects of this compound in vivo or in vitro with bacterial co-culture, it is crucial to consider the pharmacological and toxicological profile of Rhein.
Q3: What are the major known off-target signaling pathways affected by Rhein, the active metabolite?
Rhein has been shown to inhibit the NF-κB and PI3K/Akt signaling pathways.[3][4] These interactions are critical to consider as they can influence a wide range of cellular processes, including inflammation, cell proliferation, and survival, potentially leading to unexpected experimental outcomes.
Q4: Are there any known toxicities associated with Rhein?
Yes, studies have indicated potential hepatotoxicity and nephrotoxicity associated with Rhein.[5] Researchers should carefully monitor for signs of liver and kidney toxicity in their experimental models, especially in long-term studies or at higher concentrations.
Q5: Is there a comprehensive off-target profile, such as a kinome scan, available for Rhein?
Troubleshooting Guide
Unexpected Effects on Cell Viability and Proliferation
Q: My experimental results show a significant decrease in cell viability that is not consistent with the inhibition of PTP1B. What could be the cause?
A: This is a common observation and could be attributed to the off-target effects of Rhein, the active metabolite of this compound. Rhein is known to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to apoptosis. Additionally, Rhein has been reported to have cytotoxic effects in various cancer cell lines.
Troubleshooting Steps:
-
Confirm Pathway Inhibition: Perform a Western blot to analyze the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt (at Ser473 and Thr308) and its downstream targets like mTOR and GSK3β. A decrease in phosphorylation would suggest off-target activity.
-
Assess Apoptosis: Use assays such as Annexin V/PI staining or a caspase activity assay to determine if the observed decrease in cell viability is due to apoptosis.
-
Dose-Response Analysis: Conduct a careful dose-response study to determine the concentration at which you observe PTP1B inhibition versus the concentration that induces cytotoxicity. This will help in defining a therapeutic window for your experiments.
Anomalous Inflammatory Responses
Q: I am observing anti-inflammatory effects in my cellular or animal model that seem independent of PTP1B inhibition. What is a likely off-target explanation?
A: Rhein is a known inhibitor of the NF-κB signaling pathway, a central regulator of inflammation. This inhibitory action can lead to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.
Troubleshooting Steps:
-
Measure NF-κB Activation: Use a reporter assay for NF-κB activity or perform a Western blot to assess the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB. Inhibition of these steps would confirm off-target effects on this pathway.
-
Cytokine Profiling: Measure the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in your experimental system. A reduction in these cytokines would be consistent with NF-κB inhibition.
-
Control Experiments: Include appropriate controls in your experiments, such as a known NF-κB inhibitor, to compare the effects with those of this compound.
Data Presentation
Table 1: Reported IC50 Values for Rhein (the active metabolite) on Cell Viability
| Cell Line Type | Specific Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | Reference |
| Pancreatic Cancer | Panc-1 | ~89.9 | ~76.3 | |
| Pancreatic Cancer | MIAPaCa-2 | ~83.4 | ~72.6 | |
| Renal Cell Carcinoma | ACHN | 56.7 | Not Reported | |
| Renal Cell Carcinoma | 786-O | 58.3 | Not Reported | |
| Renal Cell Carcinoma | A498 | 60.8 | Not Reported | |
| Liver Cancer | HepG2 | 1.615 x 10^5 | Not Reported | |
| Lung Cancer | PC-9 | 24.59 | Not Reported | |
| Lung Cancer | H460 | 52.88 | Not Reported | |
| Lung Cancer | A549 | 23.9 | Not Reported |
Experimental Protocols
Protocol 1: Western Blot Analysis for PI3K/Akt Pathway Inhibition
-
Cell Treatment: Plate cells and treat with various concentrations of this compound (or Rhein) for the desired time. Include a vehicle control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.
Mandatory Visualizations
Caption: Off-target inhibition of the PI3K/Akt signaling pathway by Rhein.
Caption: Inhibition of the NF-κB signaling pathway by Rhein.
Caption: General workflow for troubleshooting potential off-target effects.
References
- 1. This compound salt | CAS#:113443-70-2 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications [mdpi.com]
- 5. Acute and subchronic toxicity studies of rhein in immature and d-galactose-induced aged mice and its potential hepatotoxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Rhein-8-glucoside calcium in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Rhein-8-glucoside calcium during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an anthraquinone compound. It is recognized as an inhibitor of human protein tyrosine phosphatase 1B (hPTP1B) with an IC50 of 11.5 μM.[1]
Q2: What are the primary factors that can cause the degradation of this compound in an experimental setting?
The primary factors that can lead to the degradation of this compound include exposure to light (photodegradation), high temperatures (thermal degradation), and non-optimal pH conditions. Anthraquinone glycosides, as a class of compounds, are known to be susceptible to these environmental factors.
Q3: What are the known degradation products of Rhein-8-glucoside?
The primary degradation of Rhein-8-glucoside involves the cleavage of the glycosidic bond, leading to the formation of its aglycone, Rhein. In studies on closely related anthraquinone glycosides like sennosides, Rhein-8-glucoside itself has been identified as a degradation product, which can further degrade to Rhein upon prolonged exposure to light.[2]
Troubleshooting Guide: Preventing Degradation
This guide provides specific troubleshooting advice to minimize the degradation of this compound during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in solution. | Photodegradation: Exposure to ambient or direct light. Anthraquinone glycosides are known to be light-sensitive. A study on sennosides, which are structurally similar, showed 50-60% degradation after 18 hours of light exposure in a methanol/sodium bicarbonate solution.[2] | - Prepare solutions fresh whenever possible. - Store stock solutions and working solutions in amber vials or wrap containers in aluminum foil to protect from light. - Minimize exposure to light during experimental procedures. |
| Inconsistent results between experiments. | Thermal Degradation: Exposure to high temperatures during storage or experimental procedures (e.g., heating steps). | - Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (up to two weeks), aliquots can be stored at -20°C. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - If heating is a necessary part of the protocol, minimize the duration and temperature. |
| Precipitation or color change in solution. | pH Instability: The pH of the solvent or buffer can affect the stability of the glycosidic bond. Generally, glycosides are more stable in acidic to neutral conditions and are susceptible to hydrolysis under strongly alkaline or acidic conditions. | - Prepare solutions in high-purity solvents like DMSO, methanol, or ethanol. - When diluting in aqueous buffers for cell-based assays, ensure the final pH of the medium is within a stable range (typically pH 6-8). - If working with a new buffer system, perform a small-scale stability test by incubating the compound in the buffer for the duration of the experiment and analyzing for degradation. |
| Low potency or unexpected biological effects. | Interaction with Media Components: Components in complex cell culture media may interact with and degrade the compound over time. | - When possible, add this compound to the cell culture medium immediately before treating the cells. - For longer-term experiments, consider replacing the media with freshly prepared compound-containing media at regular intervals. |
Quantitative Data Summary
While specific quantitative degradation kinetics for this compound are not extensively published, the following tables provide guidance based on general knowledge of glycoside stability and data from closely related compounds.
Table 1: General Stability Profile of this compound
| Parameter | Condition | Stability | Recommendation |
| Solid State | -20°C, protected from light | ≥ 4 years[3] | Store in a tightly sealed container in a freezer. |
| In DMSO | -20°C, protected from light | Stable for several months | Prepare stock solutions in DMSO, aliquot, and store frozen. |
| Aqueous Solution | Room Temperature | Prone to degradation | Prepare fresh for each experiment. |
Table 2: Factors Influencing Degradation in Solution
| Factor | Condition | Potential Degradation | Mitigation Strategy |
| Light | Continuous light exposure | High (e.g., 50-60% degradation of similar compounds in 18h[2]) | Use amber vials or foil wrapping; minimize light exposure during handling. |
| Temperature | > 37°C | Increased rate of hydrolysis | Maintain solutions at recommended storage temperatures; avoid unnecessary heating. |
| pH | < 4 or > 8 | Potential for acid or base-catalyzed hydrolysis of the glycosidic bond | Maintain solutions in a neutral pH range (6-8) for aqueous buffers. |
Experimental Protocols
1. Preparation of Stock Solutions
-
Solvents: this compound is soluble in DMSO, methanol, and ethanol.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C and sonication can aid in solubilization if necessary.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
2. PTP1B Inhibition Assay Protocol
This protocol is adapted from established methods for measuring PTP1B activity.
-
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
This compound stock solution
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Prepare serial dilutions of this compound in the Assay Buffer at 2x the final desired concentrations.
-
In a 96-well plate, add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Add 25 µL of the PTP1B enzyme solution (at a pre-determined optimal concentration) to all wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of pNPP solution (at a concentration close to its Km for PTP1B).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
3. In Vitro Fibrosis Model Using TGF-β1
This protocol provides a general framework for inducing a fibrotic response in cell culture, which can be used to test the anti-fibrotic potential of this compound.
-
Cell Lines: Human renal proximal tubule epithelial cells (HK-2), normal human lung fibroblasts (NHLF), or other relevant cell types.
-
Materials:
-
Appropriate cell culture medium and supplements
-
Recombinant human TGF-β1
-
This compound
-
Reagents for downstream analysis (e.g., antibodies for Western blotting of fibronectin and α-SMA, reagents for Sirius Red staining of collagen).
-
-
Procedure:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce fibrosis by adding TGF-β1 to the medium at a final concentration of 5-10 ng/mL. A vehicle control group (without TGF-β1) and a TGF-β1 only group should be included.
-
Incubate for 24-48 hours.
-
Harvest the cells or supernatant for downstream analysis of fibrotic markers such as collagen deposition (Sirius Red staining), and expression of α-smooth muscle actin (α-SMA) and fibronectin (Western blot or immunofluorescence).
-
Visualizations
Signaling Pathway Diagrams
Caption: PTP1B Signaling Pathway Inhibition.
Caption: TGF-β/Smad Signaling Pathway.
Experimental Workflow Diagram
Caption: In Vitro Fibrosis Experiment Workflow.
References
Technical Support Center: Overcoming Poor Cell Permeability of Rhein-8-Glucoside Calcium
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rhein-8-glucoside calcium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor cell permeability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
This compound is an anthraquinone compound isolated from the roots of plants such as Saussurea lappa and Rheum palmatum. It is recognized as an inhibitor of human protein tyrosine phosphatase 1B (hPTP1B) with an IC50 of 11.5 μM, making it a compound of interest for various therapeutic applications. However, like many glycosides, its hydrophilic nature can limit its ability to passively diffuse across the lipid-rich cell membranes of the intestine, leading to poor oral bioavailability. Overcoming this poor cell permeability is crucial for its development as an effective oral therapeutic agent.
Q2: What are the primary reasons for the suspected poor cell permeability of this compound?
The primary reasons for the suspected poor cell permeability of this compound include:
-
Hydrophilicity: The presence of the glucoside (sugar) moiety increases the water solubility of the molecule, which can hinder its passage through the lipophilic intestinal epithelium.
-
Molecular Size: The addition of the glucoside and the calcium salt increases the overall molecular weight and size, which can negatively impact passive diffusion.
-
Efflux Transporter Activity: It is possible that this compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 2 (MRP2), or Breast Cancer Resistance Protein (BCRP), which actively pump compounds out of intestinal cells, thereby reducing net absorption.
Q3: Are there any known strategies to improve the cell permeability of this compound?
Yes, several formulation strategies have been explored to enhance the oral delivery and bioavailability of the aglycone form, rhein, which faces similar permeability challenges. These strategies are directly applicable to this compound and include:
-
Nanoparticle Encapsulation: Encapsulating the compound in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect it from degradation in the gastrointestinal tract and facilitate its uptake by intestinal cells.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations can form nanoemulsions in the gastrointestinal fluid, increasing the solubility and membrane permeability of the encapsulated compound.
Q4: How does the calcium salt component of this compound affect its intestinal absorption?
The intestinal absorption of calcium is a complex process involving both transcellular (active) and paracellular (passive) pathways. The transcellular pathway is saturable and regulated by vitamin D, involving apical calcium channels (e.g., TRPV6), intracellular calcium-binding proteins (e.g., calbindin), and basolateral transporters (e.g., PMCA1b)[1]. The paracellular pathway is non-saturable and dependent on the luminal calcium concentration.
It is plausible that the calcium ion of this compound could interact with these intestinal calcium transport mechanisms. However, specific studies on this interaction are lacking. High local concentrations of calcium could potentially influence the integrity of tight junctions, transiently increasing paracellular permeability. Further investigation is needed to elucidate the precise role of the calcium moiety in the overall absorption of the compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Causes | Troubleshooting Suggestions |
| Low apparent permeability (Papp) in Caco-2 assays | 1. Poor passive diffusion: The hydrophilic nature and molecular size of the compound limit its ability to cross the cell monolayer. 2. Efflux transporter activity: The compound may be actively pumped out of the Caco-2 cells by transporters like P-glycoprotein (P-gp). 3. Low aqueous solubility at experimental pH: The compound may not be fully dissolved in the assay buffer, leading to an underestimation of its permeability. | 1. Formulation Strategies: Consider formulating this compound into nanoparticles (e.g., PLGA) or a self-nanoemulsifying drug delivery system (SNEDDS) before applying it to the Caco-2 monolayer. 2. Use of Efflux Inhibitors: Co-incubate the compound with known inhibitors of P-gp (e.g., verapamil), MRP2, and BCRP to determine if efflux is a significant factor. An increase in the apical-to-basolateral (A-to-B) Papp value in the presence of an inhibitor would suggest that the compound is a substrate for that transporter. 3. Solubility Enhancement: Ensure the compound is fully dissolved in the assay buffer. You may need to use a co-solvent (e.g., a small percentage of DMSO), but be mindful of its potential effects on cell monolayer integrity. Check the pH of your buffer, as the solubility of this compound may be pH-dependent. |
| High efflux ratio in bidirectional Caco-2 assays | 1. Active efflux: An efflux ratio (Basolateral-to-Apical Papp / Apical-to-Basolateral Papp) significantly greater than 2 is a strong indicator of active efflux. | 1. Identify the Transporter: Use specific inhibitors for P-gp, MRP2, and BCRP in your Caco-2 assay to identify which transporter(s) are responsible for the efflux. 2. Chemical Modification: If feasible, consider prodrug strategies or chemical modifications to the this compound structure to reduce its affinity for the identified efflux transporter(s). |
| Inconsistent or highly variable permeability results | 1. Monolayer Integrity Issues: The Caco-2 cell monolayer may not be fully confluent or may have compromised tight junctions. 2. Compound Instability: this compound may be unstable in the assay buffer or may be metabolized by the Caco-2 cells. 3. Adsorption to Assay Plastics: The compound may be adsorbing to the walls of the assay plates or other plasticware, leading to inaccurate concentration measurements. | 1. Verify Monolayer Integrity: Routinely measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment. Also, perform a Lucifer yellow permeability assay to check for leaks in the monolayer. 2. Assess Stability: Incubate this compound in the assay buffer for the duration of the experiment and analyze its concentration over time to check for degradation. Use LC-MS/MS to analyze samples for the presence of metabolites. 3. Use Low-Binding Plates: Utilize low-protein-binding plates and pipette tips for your experiments. Include a mass balance calculation in your assay to account for any compound loss. |
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of this compound.
1. Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
2. Assay Procedure:
-
Monolayer Integrity Check: Before the transport experiment, measure the TEER of the Caco-2 monolayers using an epithelial volt-ohm meter. A TEER value >200 Ω·cm² is generally considered acceptable. Additionally, you can perform a Lucifer yellow permeability test.
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final desired concentration in pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4). The final DMSO concentration should typically be less than 1%.
-
Transport Experiment (Apical to Basolateral - A-to-B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh, pre-warmed transport buffer.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Transport Experiment (Basolateral to Apical - B-to-A):
-
Follow the same procedure as the A-to-B experiment, but add the dosing solution to the basolateral chamber and collect samples from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of this compound in all collected samples using a validated analytical method, such as LC-MS/MS.
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux (µmol/s), A is the surface area of the insert (cm²), and C0 is the initial concentration in the donor chamber (µmol/cm³).
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)
-
Formulation of Rhein-Loaded PLGA Nanoparticles
This protocol is adapted from a method used for rhein and can be optimized for this compound.
1. Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Ethanol
-
Poloxamer 188 (Pluronic® F-68)
-
Deionized water
2. Procedure (Modified Spontaneous Emulsification Solvent Diffusion Method):
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in a mixture of acetone and ethanol (e.g., 3:2 v/v).
-
Aqueous Phase Preparation: Prepare an aqueous solution of Poloxamer 188 (e.g., 1% w/v) in deionized water.
-
Emulsification: Add the organic phase dropwise into the aqueous phase while stirring.
-
Solvent Evaporation: Continue stirring to allow for the evaporation of the organic solvents, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize them for storage.
3. Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Evaluate the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Calculate the drug loading and encapsulation efficiency.
Signaling Pathways and Experimental Workflows
PTP1B Signaling Pathway
This compound is an inhibitor of PTP1B, a key negative regulator of the insulin signaling pathway. Inhibition of PTP1B can enhance insulin sensitivity.
Caption: PTP1B's role in insulin signaling and its inhibition by this compound.
Intestinal Calcium Absorption Pathway
The transport of the calcium ion from this compound across the intestinal epithelium may involve these pathways.
Caption: Overview of transcellular and paracellular intestinal calcium absorption pathways.
Experimental Workflow for Evaluating Permeability Enhancement
This workflow outlines the steps to assess the effectiveness of a formulation strategy in improving the cell permeability of this compound.
Caption: Workflow for assessing formulation strategies to improve permeability.
References
Rhein-8-glucoside calcium interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Rhein-8-glucoside calcium with various assay reagents. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with my experiments?
Rhein-8-glucoside is a naturally occurring anthraquinone glycoside found in plants such as the Rheum species (rhubarb).[1] It is sometimes supplied as a calcium salt, which may have the molecular formula C21H20CaO11, to potentially enhance stability and solubility.[2] The presence of calcium in your sample, as well as the intrinsic properties of the Rhein-8-glucoside molecule, can potentially interfere with certain biochemical and cellular assays.
Interference may arise from:
-
Calcium Ions: Exogenous calcium can interfere with assays that are sensitive to divalent cations. This includes altering enzyme activity, interfering with colorimetric reagents, or causing the precipitation of assay components.
-
Chelating Properties: The aglycone, Rhein, has a chemical structure that may allow it to chelate divalent cations, which could affect assays where a specific concentration of metal ions is critical.
-
Intrinsic Properties of Rhein-8-glucoside: The molecule itself may interact with assay components, such as binding to proteins or possessing inherent color that interferes with absorbance-based measurements. Rhein-8-glucoside is known to be a yellow crystal.[2]
Q2: I'm observing unexpected results in my colorimetric assay. Could this compound be the cause?
Yes, it's possible. Calcium ions are known to interfere with certain colorimetric assays.[3][4] For example, assays using Arsenazo III for calcium determination can show positive interference. If your assay uses a chromogenic reagent that can interact with calcium, you might observe either falsely high or low readings. Additionally, Rhein-8-glucoside has a yellow color and exhibits maximum absorbance at 227, 284, and 428 nm, which could interfere with spectrophotometric readings if your assay wavelength is close to these values.
Q3: Can the calcium in my Rhein-8-glucoside sample affect my enzyme-based assay?
Q4: My immunoassay results are inconsistent when using Rhein-8-glucoside. Why might this be happening?
Immunoassays are susceptible to various types of interference. While direct interference from this compound hasn't been widely reported, glycosides can sometimes cause issues. For instance, some glycosides have been shown to cause false-positive results in immunoassays for other glycosidic compounds due to antibody cross-reactivity. Additionally, if the calcium concentration is high enough to alter the conformation of the antibody or antigen, it could affect their binding affinity.
Troubleshooting Guides
If you suspect that this compound is interfering with your assay, consider the following troubleshooting steps:
Step 1: Identify the Potential Source of Interference
First, determine the likely cause of the interference. Is it the calcium, the glycoside moiety, or the inherent properties of the compound?
-
Calcium Interference: Likely if your assay is known to be sensitive to divalent cations (e.g., certain enzymatic assays, colorimetric assays using metal-sensitive dyes).
-
Glycoside Interference: Possible in immunoassays or assays involving carbohydrate-binding proteins.
-
Compound-Specific Interference: Could be due to the color of Rhein-8-glucoside or its reactivity with assay reagents.
Step 2: Experimental Approaches to Mitigate Interference
Here are some experimental strategies to address potential interference:
-
Include Proper Controls:
-
Vehicle Control: Run a control with the same solvent used to dissolve the this compound (e.g., DMSO, hot methanol) to account for any effects of the solvent. Rhein-8-glucoside is soluble in DMSO and hot methanol.
-
Calcium Control: Add a calcium salt (e.g., CaCl2) to a separate control at the same concentration as that introduced by your this compound sample. This will help you determine if the interference is solely due to the calcium.
-
Compound minus Calcium Control: If possible, obtain Rhein-8-glucoside in its free acid form to test if the calcium salt is the source of the issue.
-
-
Assay Buffer Modification:
-
Add a Chelating Agent: For suspected calcium interference, consider adding a chelating agent like EDTA to your assay buffer. This can help to sequester the free calcium. Be sure to run a control with EDTA alone to ensure it doesn't inhibit your assay.
-
Optimize pH: Ensure the pH of your assay buffer is optimal and stable, as changes in pH can affect both your assay and the solubility of your compound.
-
-
Alternative Assay Methods:
-
If you suspect interference with a colorimetric assay, consider using a different detection method, such as a fluorescence-based or chemiluminescence-based assay, which may be less susceptible to interference from colored compounds.
-
For immunoassays, pre-adsorbing your sample with a non-relevant protein or using a different antibody pair might help reduce non-specific binding.
-
Quantitative Data
The following table summarizes the known inhibitory activity of Rhein-8-glucoside.
| Compound | Target | IC50 | Reference |
| Rhein-8-glucoside | Human Protein Tyrosine Phosphatase 1B (hPTP1B) | 11.5 µM |
The table below provides a hypothetical example of how to present data when investigating interference.
Table 2: Hypothetical Example of Calcium Interference in a Generic Colorimetric Assay
| Condition | Absorbance at 560 nm | % Interference |
| Assay Control | 1.00 | 0% |
| Vehicle Control (DMSO) | 0.99 | -1% |
| This compound (50 µM) | 1.25 | +25% |
| CaCl2 (equivalent concentration) | 1.24 | +24% |
| This compound + EDTA | 1.01 | +1% |
Experimental Protocols
Protocol 1: Testing for Calcium Interference in a Generic Enzyme Assay
-
Prepare Reagents:
-
Enzyme solution (e.g., 2X concentration in assay buffer).
-
Substrate solution (e.g., 2X concentration in assay buffer).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
CaCl2 stock solution (e.g., 10 mM in water).
-
EDTA stock solution (e.g., 100 mM in water).
-
-
Set up Assay Plate (96-well format):
-
Wells 1-3 (Control): 50 µL assay buffer + 50 µL substrate.
-
Wells 4-6 (Vehicle Control): 49 µL assay buffer + 1 µL DMSO + 50 µL substrate.
-
Wells 7-9 (Test Compound): 49 µL assay buffer + 1 µL this compound stock + 50 µL substrate.
-
Wells 10-12 (Calcium Control): 49 µL assay buffer + 1 µL CaCl2 stock + 50 µL substrate.
-
Wells 13-15 (Chelation Control): 48 µL assay buffer + 1 µL this compound stock + 1 µL EDTA stock + 50 µL substrate.
-
-
Initiate Reaction: Add 100 µL of the 2X enzyme solution to all wells.
-
Incubate and Read: Incubate at the optimal temperature for your enzyme and read the plate at the appropriate wavelength at several time points.
-
Analyze Data: Compare the reaction rates between the different conditions to determine if calcium is causing interference.
Visualizations
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Simplified signaling pathways modulated by Rhein.
Caption: General experimental workflow for interference testing.
References
Technical Support Center: Ensuring Reproducibility in Experiments with Rhein-8-glucoside calcium
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting reproducible experiments with Rhein-8-glucoside calcium. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anthraquinone glycoside isolated from plants such as Saussurea lappa and Rheum palmatum L.[1][2] Its primary known mechanism of action is the inhibition of human protein tyrosine phosphatase 1B (hPTP1B), with a reported IC50 value of 11.5 μM[1][2]. PTP1B is a negative regulator of insulin and leptin signaling pathways, making its inhibitors potential therapeutic agents for type 2 diabetes and obesity.
Q2: What are the key signaling pathways modulated by Rhein-8-glucoside?
Rhein-8-glucoside has been shown to regulate the lincRNA ANRIL/let-7a/TGF-β1/Smad signaling pathway. In the context of high-glucose-induced apoptosis in human mesangial cells, Rhein-8-glucoside treatment can decrease the expression of lincRNA ANRIL and TGF-β1, while increasing the expression of let-7a and the inhibitory Smad7. This modulation helps to protect cells from apoptosis.
Q3: What are the best practices for preparing stock solutions of this compound to ensure solubility and stability?
To ensure solubility, it is recommended to dissolve this compound in Dimethyl Sulfoxide (DMSO). If solubility issues persist, gentle warming of the tube at 37°C and sonication in an ultrasonic bath can aid in dissolution. For storage, stock solutions can be kept at -20°C for several months. It is advisable to prepare fresh working solutions on the day of the experiment. However, if advance preparation is necessary, ensure the stock solution is sealed tightly and stored at -20°C. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in our hPTP1B inhibition assay.
-
Potential Cause 1: Substrate Concentration. The concentration of the substrate, p-nitrophenyl phosphate (pNPP), can significantly impact the apparent IC50 value.
-
Troubleshooting Step: Determine the Michaelis-Menten constant (Km) for pNPP under your specific assay conditions. Run the inhibition assay with a pNPP concentration at or near the Km value to ensure sensitive and accurate IC50 determination.
-
-
Potential Cause 2: DMSO Concentration. High concentrations of DMSO, the solvent for this compound, can inhibit enzyme activity.
-
Troubleshooting Step: Perform a DMSO tolerance test to determine the maximum concentration that does not affect PTP1B activity in your assay. Keep the final DMSO concentration in all wells, including controls, constant and below this determined threshold.
-
-
Potential Cause 3: Compound Purity and Stability. The purity of this compound can affect its potency. Degradation of the compound over time can also lead to variability.
-
Troubleshooting Step: Ensure you are using a high-purity compound (≥98%). Regularly check for any visible signs of degradation, such as color change. If in doubt, perform quality control checks like HPLC to confirm purity and integrity.
-
-
Potential Cause 4: Assay Conditions. Variations in pH, temperature, or incubation time can lead to inconsistent results.
-
Troubleshooting Step: Strictly adhere to a standardized protocol. Ensure consistent pH and temperature throughout the experiment. Optimize incubation times to ensure the reaction remains in the linear range.
-
Issue 2: High background signal in our cell-based assays.
-
Potential Cause 1: Compound Interference. Rhein-8-glucoside, being a colored compound, may interfere with colorimetric or fluorometric readouts.
-
Troubleshooting Step: Run a control plate with the compound in cell-free media to measure its intrinsic absorbance or fluorescence at the assay wavelength. Subtract this background reading from your experimental values.
-
-
Potential Cause 2: Contamination. Microbial contamination in cell cultures can lead to high background signals.
-
Troubleshooting Step: Regularly check cell cultures for any signs of contamination. Maintain sterile techniques throughout the experimental process.
-
Issue 3: Unexpected cell morphology changes or toxicity.
-
Potential Cause 1: Off-target effects. Natural products can have multiple biological targets, which may lead to unexpected cellular responses.
-
Troubleshooting Step: Review the literature for any known off-target effects of Rhein or related anthraquinones. Consider using lower, non-toxic concentrations of the compound.
-
-
Potential Cause 2: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Troubleshooting Step: Ensure the final solvent concentration in your cell culture medium is well below the toxic level for your specific cell line. Include a solvent control in your experiments to assess its effect on cell morphology and viability.
-
Quantitative Data Summary
The following table summarizes reported IC50 values for Rhein, the aglycone of Rhein-8-glucoside, against various cancer cell lines. Note that the IC50 of this compound for hPTP1B inhibition is reported to be 11.5 μM[1].
| Compound | Target Cell Line | IC50 Value | Reference |
| Rhein | KB (nasopharyngeal carcinoma) | 11.5 mg/mL | |
| Rhein | Hepatoma BEL-7402 | 14.0 mg/mL | |
| Rhein | Mammary carcinoma MCF-7 | 18.4 mg/mL | |
| Rhein | HepaRG (hepatocellular carcinoma) | 77.97 μmol/L (at 24h) | |
| Rhein | SK-BR-3 (breast cancer) | 86 μmol/L | |
| Rhein | PC-9 (non-small cell lung cancer) | 24.59 μmol/L | |
| Rhein | H460 (non-small cell lung cancer) | 52.88 μmol/L | |
| Rhein | A549 (non-small cell lung cancer) | 23.9 μmol/L |
Experimental Protocols
Protocol 1: hPTP1B Inhibition Assay
This protocol is adapted from a general method for measuring PTP1B activity using pNPP as a substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the compound in the assay buffer.
-
Prepare a stock solution of pNPP in the assay buffer.
-
Dilute the PTP1B enzyme to the desired concentration in the assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 20 µL of the PTP1B enzyme solution.
-
Add 10 µL of the this compound dilution or vehicle control (DMSO in assay buffer).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPP solution to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to read the absorbance at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of pNPP hydrolysis for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability Assay (CCK-8)
This is a general protocol for assessing the effect of this compound on cell viability using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Reaction:
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until the color of the medium changes.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and CCK-8 but no cells).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for this compound.
Caption: Rhein-8-glucoside signaling pathway.
Caption: Troubleshooting logical workflow.
References
Long-term storage conditions for Rhein-8-glucoside calcium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Rhein-8-glucoside calcium.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored at -20°C in a desiccated environment.[1][2] Under these conditions, the compound is reported to be stable for at least four years.[2] For shorter periods, storage at 2-8°C is also acceptable.
Q2: How should I store solutions of this compound?
It is generally recommended to prepare and use solutions on the same day. If advance preparation is necessary, stock solutions should be stored as aliquots in tightly sealed vials at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, avoid using the same aliquot multiple times. Solutions stored at -20°C should ideally be used within one month, while those at -80°C can be stored for up to six months. Always protect solutions from light.
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol.[3] It is also soluble in hot methanol.[4] The compound is insoluble in less polar solvents such as petroleum ether and chloroform.
Q4: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound, like other anthraquinone glycosides, is the hydrolysis of the glycosidic bond. This process is catalyzed by factors such as acidic or alkaline conditions, heat, and the presence of water, and results in the formation of the aglycone, Rhein, and a glucose molecule.
Q5: Is this compound sensitive to light?
While specific photostability data for this compound is limited, related anthraquinone compounds have shown susceptibility to degradation upon exposure to light. Therefore, it is a standard precautionary measure to store both solid compound and solutions in light-protected containers, such as amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling of solutions. | 1. Verify Storage: Confirm that stock solutions have been stored at or below -20°C and protected from light. 2. Check Solution Age: Use freshly prepared solutions whenever possible. Avoid using solutions that have been stored for extended periods, especially at room temperature or 4°C. 3. Assess Purity: If degradation is suspected, analyze the purity of the compound or solution using HPLC (see Experimental Protocols). The presence of a significant peak corresponding to Rhein would indicate hydrolysis. |
| Inconsistent experimental results between batches. | - Variability in the purity of different batches of this compound. - Inconsistent preparation and storage of solutions. | 1. Batch Qualification: Qualify each new batch of the compound by analytical methods like HPLC to confirm its purity and identity before use. 2. Standardize Protocols: Ensure that solution preparation, storage, and handling protocols are standardized and followed consistently across all experiments. |
| Precipitation observed in stock solutions upon thawing. | - Poor solubility of the compound in the chosen solvent at lower temperatures. - Supersaturation of the solution during preparation. | 1. Gentle Warming: Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. Solvent Selection: Consider using a solvent in which the compound has higher solubility, if compatible with the experimental design. 3. Lower Concentration: Prepare stock solutions at a slightly lower concentration to ensure the compound remains in solution at storage temperatures. |
| Appearance of a new peak in HPLC analysis over time. | Hydrolysis of this compound into its aglycone, Rhein. | 1. Identify the Peak: The new peak likely corresponds to Rhein. This can be confirmed by comparing its retention time with a Rhein standard. 2. Optimize Storage: To minimize further degradation, review and optimize the storage conditions of the solution (e.g., lower temperature, protection from light, use of aprotic solvents like DMSO). |
Data on Storage and Stability
The stability of anthraquinone glycosides is influenced by temperature, pH, and the solvent. The following table summarizes stability data for related compounds, which can serve as a guide for handling this compound.
| Parameter | Condition | Observation | Reference |
| Temperature | Solid | Stable for ≥ 4 years at -20°C. | |
| Solution (Aloin, an anthrone C-glycoside) | Significant degradation (>50% loss) at 50°C and 70°C. Moderate degradation at 4°C and 25°C. | ||
| pH | Solution (Aloin) | Substantial reduction in concentration at pH 6.7. Relatively stable at pH 3.5. | |
| Solvent | Methanol/Water mixtures | Increased water concentration and temperature accelerate hydrolysis of glycosides to their aglycones. |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method to monitor the stability of this compound in solution by quantifying the parent compound and its primary degradation product, Rhein.
1. Materials and Reagents:
-
This compound
-
Rhein (as a reference standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a UV detector
2. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Working Solutions: Dilute the stock solution with the desired experimental solvent (e.g., cell culture medium, buffer solution) to the final working concentration.
-
Reference Standards: Prepare stock solutions of this compound and Rhein in methanol at 1 mg/mL. From these, prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. HPLC Conditions (Example):
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm or 435 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the reference standard solutions to establish their retention times and generate calibration curves.
-
Inject the test sample of this compound solution at time zero.
-
Store the remaining test solution under the desired storage conditions (e.g., 4°C, 25°C, -20°C).
-
At specified time points (e.g., 1, 3, 7, 14, 30 days), inject an aliquot of the stored test solution.
-
Monitor the chromatograms for a decrease in the peak area of this compound and the appearance or increase of the peak area corresponding to Rhein.
-
Quantify the amount of this compound remaining and the amount of Rhein formed at each time point using the calibration curves.
Visualizations
Caption: Key storage and degradation aspects of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
Technical Support Center: Rhein-8-glucoside and Calcium Activity
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the impact of pH on the calcium activity of Rhein-8-glucoside. While direct experimental data on the pH-dependent calcium binding of Rhein-8-glucoside is limited in publicly available literature, this guide offers insights based on the chemical properties of anthraquinones and general principles of metal ion chelation.
Frequently Asked Questions (FAQs)
Q1: What is Rhein-8-glucoside and does it interact with calcium?
A1: Rhein-8-glucoside is an anthraquinone glycoside.[1] The existence of a commercially available "Rhein-8-glucoside calcium salt" indicates that it can form a salt with calcium, suggesting a direct interaction.[2][3]
Q2: How does pH generally affect the stability of anthraquinones like Rhein-8-glucoside?
A2: The stability of anthraquinones can be significantly influenced by pH. Some anthraquinones are more stable in acidic conditions and may degrade in neutral to basic environments. It is crucial to consider the pH of your experimental buffer, as it can impact the integrity of the compound.
Q3: Is there quantitative data on the binding affinity of Rhein-8-glucoside for calcium at different pH values?
A3: Based on the available search results, there is no specific quantitative data (e.g., binding constants, stability constants) for the interaction of Rhein-8-glucoside with calcium at different pH levels. Further empirical studies are needed to establish this relationship.
Q4: How might pH influence the interaction between Rhein-8-glucoside and calcium?
A4: The interaction between organic molecules and metal ions like calcium is often pH-dependent. The protonation state of functional groups on Rhein-8-glucoside, such as hydroxyl and carboxyl groups, will change with pH. These changes can affect the molecule's ability to chelate or bind with calcium ions. Generally, deprotonation at higher pH values may enhance the chelating ability of phenolic and carboxylic acid groups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in calcium activity assays. | pH instability of Rhein-8-glucoside: The compound may be degrading at the experimental pH. | Verify the stability of Rhein-8-glucoside at your experimental pH using techniques like HPLC or UV-Vis spectroscopy. Consider performing experiments in a pH range where the compound is known to be stable. |
| pH of the buffer affecting calcium availability: The buffer components may be interacting with calcium ions. | Use a buffer system with a known and low affinity for calcium. Ensure the pH of the buffer is stable throughout the experiment. | |
| Precipitation observed when mixing Rhein-8-glucoside and calcium solutions. | Formation of insoluble calcium salt: The concentration of reactants may be too high, leading to the precipitation of the this compound salt. | Optimize the concentrations of Rhein-8-glucoside and calcium. Perform a solubility test at different concentrations and pH values. |
| pH-induced precipitation of Rhein-8-glucoside: The compound itself may be insoluble at the experimental pH. | Determine the solubility of Rhein-8-glucoside across a range of pH values to identify the optimal working conditions. | |
| No observable effect on intracellular calcium levels. | Cell permeability issues: Rhein-8-glucoside may not be effectively entering the cells. | Use appropriate vehicle controls (e.g., DMSO) and consider permeabilization techniques if direct intracellular delivery is intended. |
| Incorrect assay conditions: The concentration of the compound or the incubation time may be insufficient. | Perform dose-response and time-course experiments to determine the optimal experimental parameters. |
Experimental Protocols
Protocol 1: General Method for Assessing pH-Dependent Calcium Chelation
This protocol provides a general framework for evaluating the calcium chelation potential of a compound like Rhein-8-glucoside at different pH values using a calcium-sensitive dye.
Materials:
-
Rhein-8-glucoside
-
Calcium chloride (CaCl₂) solution (standardized)
-
Calcium-sensitive fluorescent indicator (e.g., Fura-2, Fluo-4)
-
Buffers of varying pH (e.g., MES for acidic, HEPES for neutral, TAPS for basic)
-
Multi-well plate reader with fluorescence capabilities
Procedure:
-
Prepare Buffers: Prepare a series of buffers at the desired pH values (e.g., 5.0, 6.0, 7.0, 8.0).
-
Prepare Reagent Solutions:
-
Dissolve Rhein-8-glucoside in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Prepare a working solution of the calcium-sensitive dye in the respective pH buffers.
-
Prepare a series of dilutions of the CaCl₂ solution.
-
-
Assay Setup:
-
In a 96-well plate, add the calcium-sensitive dye to each well.
-
Add the Rhein-8-glucoside solution to the experimental wells. Add vehicle control to the control wells.
-
Add the varying concentrations of CaCl₂ to the wells.
-
-
Measurement:
-
Incubate the plate for a specified time at a controlled temperature.
-
Measure the fluorescence intensity using the plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
A decrease in free calcium, indicated by a change in fluorescence, suggests chelation by Rhein-8-glucoside.
-
Calculate the concentration of free calcium at each pH and plot the chelation efficiency against the pH.
-
Protocol 2: Measurement of Intracellular Calcium Flux
This protocol outlines a general procedure to assess the effect of Rhein-8-glucoside on intracellular calcium levels.
Materials:
-
Adherent cells cultured in multi-well plates
-
Rhein-8-glucoside
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Culture: Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM with Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Cell Washing: Wash the cells with HBSS to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a few minutes.
-
Compound Addition: Inject the Rhein-8-glucoside solution (at various concentrations) into the wells and continue to monitor the fluorescence.
-
Data Analysis:
-
Analyze the change in fluorescence over time to determine the effect of Rhein-8-glucoside on intracellular calcium concentration.
-
Positive controls (e.g., ionomycin) and negative controls (vehicle) should be included.
-
Data Presentation
The following table is a hypothetical representation of data that could be generated from a pH-dependent calcium binding study.
| pH | Rhein-8-glucoside Concentration (µM) | Free Calcium Concentration (µM) | % Calcium Chelated |
| 5.0 | 10 | 95 | 5 |
| 6.0 | 10 | 85 | 15 |
| 7.0 | 10 | 60 | 40 |
| 8.0 | 10 | 30 | 70 |
Visualizations
Generic Calcium Signaling Pathway
Caption: A generic calcium signaling pathway potentially modulated by Rhein-8-glucoside.
Experimental Workflow for pH-Dependent Calcium Binding Assay
Caption: Workflow for assessing pH-dependent calcium binding.
References
Technical Support Center: Rhein-8-glucoside Calcium Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Rhein-8-glucoside calcium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anthraquinone compound isolated from the roots of plants such as Saussurea lappa and Rheum palmatum. Its primary known mechanism of action is the inhibition of human protein tyrosine phosphatase 1B (hPTP1B), with a reported IC50 of 11.5 μM.[1] PTP1B is a negative regulator of insulin and leptin signaling, making its inhibitors potential therapeutic agents for diabetes and obesity.
Q2: What are the solubility and stability characteristics of this compound?
Proper handling and storage are critical for maintaining the compound's integrity and ensuring reproducible results.
-
Solubility: this compound is soluble in DMSO and hot methanol.[2][3] It is slightly soluble in DMSO at room temperature and has low solubility in petroleum ether and chloroform. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.
-
Stability and Storage: The solid compound should be stored at -20°C for long-term stability (≥ 4 years). Stock solutions in DMSO can be stored at -20°C for several months, although it is highly recommended to prepare and use solutions on the same day to minimize degradation. Long-term storage of solutions is generally not recommended.
Q3: Is this compound metabolized in vitro?
Yes, Rhein-8-glucoside is metabolized to its aglycone, Rhein, by intestinal bacteria in vivo. In cell culture experiments, depending on the cell type and experimental conditions, enzymatic hydrolysis of the glucoside moiety to yield Rhein may occur. Rhein itself is biologically active and has been shown to induce apoptosis and affect intracellular calcium levels. Therefore, the observed biological effects may be attributable to Rhein-8-glucoside, its metabolite Rhein, or a combination of both.
Q4: What are the known signaling pathways affected by this compound and its metabolite, Rhein?
The primary target of this compound is PTP1B, which plays a crucial role in the insulin signaling pathway. By inhibiting PTP1B, it can potentially enhance insulin sensitivity. The metabolite, Rhein, has been shown to be involved in various signaling pathways, including:
-
Apoptosis Induction: Rhein can induce apoptosis by increasing the generation of reactive oxygen species (ROS), leading to the loss of mitochondrial membrane potential and the activation of caspases.
-
Intracellular Calcium Regulation: Rhein has been reported to increase cytoplasmic Ca2+ levels, which can trigger various downstream signaling events.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in PTP1B inhibition assays. | Compound Precipitation: The compound may be precipitating in the assay buffer due to its limited aqueous solubility. | - Ensure the final DMSO concentration is consistent across all wells and as low as possible (typically <1%).- Prepare fresh dilutions from a DMSO stock for each experiment.- Visually inspect for any precipitation in the wells. |
| Batch-to-Batch Variability: Purity and activity can vary between different batches of the compound. | - Purchase from a reputable supplier that provides a certificate of analysis with purity data.- If possible, test a new batch against a previously validated batch to ensure consistency. | |
| Assay Conditions: Minor variations in enzyme concentration, substrate concentration, or incubation time can affect results. | - Standardize all assay parameters, including buffer composition, pH, temperature, and incubation times.- Use a consistent source and concentration of recombinant PTP1B. | |
| High variability in cell-based assay results (e.g., cell viability, apoptosis). | Poor Compound Solubility in Culture Medium: The compound may precipitate when diluted from a DMSO stock into aqueous cell culture medium. | - Prepare working solutions by diluting the DMSO stock in serum-free medium immediately before adding to cells.- Increase the serum concentration in the medium if compatible with the experiment, as serum proteins can sometimes help solubilize compounds. |
| Cell Line and Passage Number: Different cell lines can have varying sensitivities. High passage numbers can lead to genetic drift and altered cellular responses. | - Use the same cell line and maintain a consistent, low passage number for all experiments.- Regularly authenticate cell lines. | |
| Inconsistent Cell Seeding Density: The number of cells per well can influence the effective concentration of the compound per cell. | - Ensure a homogenous cell suspension before seeding.- Use a precise and consistent seeding density for all experiments. | |
| Unexpected or no effect on intracellular calcium levels. | Metabolism of Rhein-8-glucoside: The rate of conversion to the active metabolite, Rhein, may be slow or absent in the chosen cell line. | - Consider directly testing Rhein as a positive control to confirm the responsiveness of the calcium signaling pathway in your cell model.- Increase the incubation time to allow for potential metabolism. |
| Calcium Indicator Dye Issues: Problems with the loading, leakage, or calibration of calcium-sensitive dyes (e.g., Fura-2 AM). | - Optimize the dye loading concentration and incubation time for your specific cell type.- Use a ratiometric dye like Fura-2 to minimize variability from uneven dye loading or photobleaching.- Perform proper calibration of the fluorescent signal to obtain accurate intracellular calcium concentrations. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its metabolite, Rhein.
Table 1: Inhibitory Activity of this compound
| Target | Assay Conditions | IC50 Value | Reference |
| Human PTP1B | in vitro enzyme assay | 11.5 μM |
Table 2: Cytotoxicity of Rhein in Various Cancer Cell Lines
| Cell Line | Assay | IC50 Value (μM) | Reference |
| SCC-4 (Human tongue squamous carcinoma) | Cell Viability Assay (24h) | ~30-40 | |
| HepG2 (Human hepatocellular carcinoma) | Not specified | Not specified | |
| MCF-7 (Human breast adenocarcinoma) | Not specified | Not specified |
Note: Specific IC50 values for this compound in various cell lines are not widely reported. The observed cellular effects are often attributed to its metabolite, Rhein.
Experimental Protocols
Protocol 1: PTP1B Inhibition Assay
This protocol is a general guideline for an in vitro PTP1B inhibition assay.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA).
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a solution of the substrate, p-nitrophenyl phosphate (pNPP), in the reaction buffer (e.g., 2 mM).
-
Prepare a solution of recombinant human PTP1B in the reaction buffer.
-
-
Assay Procedure:
-
Add the reaction buffer to the wells of a 96-well plate.
-
Add serial dilutions of the this compound stock solution to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., suramin).
-
Add the PTP1B enzyme solution to the wells and incubate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the pNPP substrate solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Measurement of Intracellular Calcium using Fura-2 AM
This protocol provides a general method for measuring changes in intracellular calcium concentration.
-
Cell Preparation:
-
Seed cells on glass coverslips or in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer (e.g., HEPES-buffered saline).
-
Prepare a stock solution of Fura-2 AM in high-quality, anhydrous DMSO.
-
Dilute the Fura-2 AM stock solution in the loading buffer to the final working concentration (typically 1-5 µM).
-
Remove the culture medium from the cells and wash with the loading buffer.
-
Add the Fura-2 AM loading solution to the cells and incubate at room temperature in the dark for 30-60 minutes.
-
Wash the cells with the loading buffer to remove extracellular dye.
-
-
Calcium Measurement:
-
Place the coverslip or plate in a suitable fluorescence imaging system or plate reader.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
Add this compound at the desired concentration and record the change in the fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
For quantitative measurements, calibrate the fluorescence ratio using ionophores and calcium standards.
-
Visualizations
Caption: Workflow for a PTP1B inhibition assay.
Caption: Putative signaling pathway of Rhein.
References
Validation & Comparative
Rhein-8-glucoside Calcium vs. Rhein: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the physicochemical properties, pharmacokinetics, and biological activities of Rhein-8-glucoside calcium and its aglycone, Rhein. This guide synthesizes available experimental data to inform future research and development.
Introduction
Rhein and its glycoside derivative, Rhein-8-glucoside, are naturally occurring anthraquinones found in medicinal plants such as Rhubarb (Rheum spp.).[1] Both compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antibacterial effects. Rhein, the aglycone, has been extensively studied, revealing a broad spectrum of biological activities. However, its clinical application is often hampered by poor water solubility and low bioavailability.[2][3] Rhein-8-glucoside, a glycosidic prodrug of Rhein, is metabolized by intestinal bacteria to release the active Rhein.[4] This guide provides a detailed comparative analysis of these two compounds, focusing on their key differences in physicochemical properties, pharmacokinetics, and biological efficacy, supported by experimental data and protocols.
Physicochemical Properties
A key differentiator between this compound and Rhein is their solubility. While Rhein is known for its poor water solubility, the glycosidic moiety in Rhein-8-glucoside is expected to enhance its aqueous solubility, a critical factor for drug formulation and bioavailability.
| Property | This compound | Rhein |
| Solubility | Soluble in DMSO.[5] | Poor water solubility. |
| Molecular Formula | C42H34CaO22 | C15H8O6 |
| Molecular Weight | 930.85 g/mol | 284.22 g/mol |
Pharmacokinetics: A Comparative Overview
The addition of a glucose moiety significantly alters the pharmacokinetic profile of Rhein. Studies have shown that after oral administration, Rhein-8-O-β-D-glucopyranoside leads to lower plasma concentrations and a higher elimination rate compared to Rhein. This suggests that while the glycoside may be more readily absorbed, it is also cleared from the body more quickly.
| Pharmacokinetic Parameter | Rhein-8-O-β-D-glucopyranoside | Rhein | Reference |
| Area Under the Curve (AUC) | Significantly reduced compared to Rhein | Higher than its glycoside | |
| Mean Residence Time (MRT) | Significantly reduced compared to Rhein | Longer than its glycoside | |
| Half-life (t1/2) | Significantly reduced compared to Rhein | Longer than its glycoside | |
| Clearance (CL) | Significantly increased compared to Rhein | Lower than its glycoside |
These findings indicate that while Rhein-8-glucoside serves as a prodrug, the efficiency of its conversion to Rhein and the subsequent systemic exposure to the active compound are critical considerations for therapeutic applications.
Comparative Biological Activities
Anti-inflammatory Activity
Rhein has well-documented anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. While Rhein-8-glucoside is expected to exert its anti-inflammatory effects after being metabolized to Rhein, direct comparative studies on their anti-inflammatory potency are limited.
Anticancer Activity
Rhein has demonstrated significant anticancer activity against a variety of cancer cell lines. Its mechanisms of action include the induction of apoptosis and inhibition of cell proliferation, migration, and invasion, often through the modulation of signaling pathways like MAPK/NF-κB.
IC50 Values of Rhein against various cancer cell lines:
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | 161.5 (at 24h) | |
| PC-9 | Non-small cell lung cancer | 24.59 | |
| H460 | Non-small cell lung cancer | 52.88 | |
| A549 | Non-small cell lung cancer | 23.9 |
Data on the direct anticancer activity of this compound is scarce, as its efficacy is largely attributed to its conversion to Rhein.
Other Biological Activities
-
hPTP1B Inhibition: this compound has been identified as an inhibitor of human protein tyrosine phosphatase 1B (hPTP1B), with an IC50 of 11.5 μM. PTP1B is a therapeutic target for type 2 diabetes and obesity.
-
Antibacterial Effects: this compound has been reported to possess antibacterial properties.
-
Purgative Activity: Rhein-8-glucoside is known to have purgative (laxative) effects.
Signaling Pathways
The biological effects of both Rhein and its glycoside (upon conversion) are mediated through various signaling pathways. The MAPK and NF-κB pathways are central to their anti-inflammatory and anticancer activities.
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay (General Protocol)
This protocol provides a general framework for assessing the anti-inflammatory activity of compounds like Rhein and Rhein-8-glucoside in vitro.
Detailed Steps:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media and conditions.
-
Pre-treatment: Cells are incubated with varying concentrations of Rhein or this compound for a specified period.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Cytokine Measurement: After incubation, the cell supernatant is collected, and the levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Nitric Oxide Assay: The production of nitric oxide (NO), a key inflammatory mediator, is measured in the supernatant using the Griess reagent.
-
Western Blot Analysis: Cell lysates are prepared to analyze the expression levels of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-IκBα, NF-κB p65, p-ERK, p-JNK) by Western blotting to elucidate the mechanism of action.
-
Data Analysis: The inhibitory concentration (IC50) values are calculated to compare the anti-inflammatory potency of the compounds.
Conclusion
This compound, as a prodrug of Rhein, presents an interesting profile for potential therapeutic development. Its enhanced solubility is a significant advantage over the parent compound. However, pharmacokinetic data suggests a more rapid elimination from the body, which could impact its therapeutic window. While Rhein has demonstrated potent anti-inflammatory and anticancer activities with well-defined mechanisms, further direct comparative studies are crucial to quantitatively assess the efficacy of this compound. Future research should focus on detailed pharmacokinetic and pharmacodynamic comparisons to fully elucidate the therapeutic potential of this glycoside derivative. Such studies will be instrumental in determining whether the improved physicochemical properties of this compound translate into enhanced therapeutic outcomes in vivo.
References
- 1. Rhein-8-glucoside | 34298-86-7 | FR65510 | Biosynth [biosynth.com]
- 2. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Rhein inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of Rhein-8-glucoside calcium with other PTP1B inhibitors
An Objective Comparison of Rhein-8-glucoside Calcium and Other Prominent PTP1B Inhibitors for Researchers and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. The development of potent and selective PTP1B inhibitors is a significant focus of current research. This guide provides a detailed comparison of the efficacy of this compound, an anthraquinone glycoside, with other well-characterized PTP1B inhibitors, supported by experimental data and detailed protocols.
Overview of PTP1B Inhibition
Inhibition of PTP1B enhances insulin sensitivity by preventing the dephosphorylation of the insulin receptor (IR) and its substrates (like IRS-1), thereby prolonging the downstream signaling cascade that leads to glucose uptake. A significant challenge in developing PTP1B inhibitors is achieving selectivity against other highly homologous protein tyrosine phosphatases, particularly T-cell protein tyrosine phosphatase (TCPTP), to minimize off-target effects.
Comparative Efficacy of PTP1B Inhibitors
The following table summarizes the in vitro efficacy and key characteristics of Rhein-8-glucoside and other notable PTP1B inhibitors.
| Inhibitor | Chemical Class | PTP1B IC50 / Kᵢ | Mechanism of Action | Selectivity | Clinical Trial Status |
| Rhein-8-glucoside | Anthraquinone Glycoside | IC₅₀: 11.5 μM[1][2] | Not fully characterized | Data not available | Preclinical |
| Trodusquemine (MSI-1436) | Aminosterol | IC₅₀: 1 μM[3][4][5] | Non-competitive, Allosteric | ~200-fold vs. TCPTP (IC₅₀: 224 μM) | Phase I completed |
| Ertiprotafib | Thiophene Phenylpropionate | IC₅₀: 1.6-29 µM (assay dependent) | Non-competitive (induces aggregation) | Low selectivity | Phase II, Discontinued |
| JTT-551 | Thiazole derivative | Kᵢ: 0.22 μM | Mixed-type | ~42-fold vs. TCPTP (Kᵢ: 9.3 μM) | Discontinued |
| Claramine | Polyaminosteroid | Not specified | Selective inhibitor | Selective vs. TCPTP | Preclinical |
| IONIS-PTP1BRx | Antisense Oligonucleotide | Not applicable | Downregulates PTP1B expression | Highly specific to PTP1B mRNA | Phase II |
Signaling Pathways and Experimental Workflows
Visual representations of the PTP1B signaling pathway and standard experimental workflows provide a clearer understanding of the inhibitor's mechanism and evaluation process.
Figure 1: PTP1B's role in negative regulation of the insulin signaling pathway.
Figure 2: A typical experimental workflow for evaluating PTP1B inhibitors.
Detailed Experimental Protocols
In Vitro PTP1B Enzymatic Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of a compound against PTP1B using a colorimetric substrate.
-
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound.
-
Principle: The assay measures the enzymatic activity of PTP1B through the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), a yellow product that absorbs light at 405 nm. The rate of pNP formation is proportional to PTP1B activity.
-
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl, 2 mM EDTA, 5 mM DTT.
-
Substrate: p-nitrophenyl phosphate (pNPP).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Ensure the final DMSO concentration in the assay is below 1% to avoid solvent effects.
-
In a 96-well plate, add 25 µL of assay buffer to each well.
-
Add 25 µL of the test compound dilutions to the respective wells. For control wells (100% activity), add DMSO vehicle.
-
Add 25 µL of PTP1B enzyme solution (e.g., 40-50 ng/well) to all wells except for the "no enzyme" blank.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of pNPP substrate solution.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 15-30 minutes, or perform an endpoint assay by stopping the reaction with NaOH after a fixed time.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Cellular Insulin Receptor Phosphorylation Assay
This protocol assesses the ability of an inhibitor to enhance insulin-stimulated phosphorylation of the insulin receptor in a cellular context.
-
Objective: To determine if the inhibitor enhances insulin signaling downstream of PTP1B.
-
Principle: PTP1B inhibition should lead to a sustained or increased level of insulin-stimulated tyrosine phosphorylation of the insulin receptor (IR). This can be detected using phospho-specific antibodies.
-
Materials:
-
HepG2 (human hepatoma) or similar cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test inhibitor.
-
Human Insulin.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: Anti-phospho-IR (pY1150/1151), Anti-total-IR, and appropriate secondary antibodies.
-
Western blot or ELISA equipment.
-
-
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes. Include non-stimulated and vehicle-only controls.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of the insulin receptor by Western blot or ELISA, using equal amounts of protein for each sample. Normalize the phospho-IR signal to the total-IR signal.
-
In Vivo Glucose Tolerance Test (GTT) in Mice
This protocol evaluates the effect of a PTP1B inhibitor on glucose homeostasis in a diabetic animal model.
-
Objective: To assess the inhibitor's ability to improve glucose clearance from the bloodstream in vivo.
-
Principle: An effective PTP1B inhibitor should enhance insulin sensitivity, leading to more rapid clearance of a glucose challenge compared to untreated controls.
-
Materials:
-
Diabetic mouse model (e.g., diet-induced obese (DIO) or db/db mice).
-
Test inhibitor formulated for oral gavage or intraperitoneal (IP) injection.
-
Glucose solution (e.g., 20% D-glucose).
-
Glucometer and test strips.
-
-
Procedure:
-
Acclimatize the mice and administer the test inhibitor or vehicle daily for a predetermined period (e.g., 2-4 weeks).
-
For the GTT, fast the mice for 4-6 hours. A 16-hour fast can also be used but may induce hypoglycemia.
-
Record the body weight of each mouse.
-
Measure the baseline blood glucose level (t=0) from the tail vein.
-
Administer a glucose bolus, typically 1-2 g/kg body weight, via oral gavage (oGTT) or IP injection (IPGTT).
-
Measure blood glucose levels at subsequent time points, commonly 15, 30, 60, 90, and 120 minutes after the glucose administration.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for both the treated and control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the AUC for the treated group compared to the control group indicates improved glucose tolerance.
-
References
- 1. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Antibacterial Efficacy of Rhein-8-glucoside Calcium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial properties of Rhein-8-glucoside calcium and its aglycone form, Rhein, against various bacterial strains. The information is compiled from multiple studies to offer a consolidated resource for evaluating their potential as antibacterial agents. This document details their performance, supported by experimental data, and outlines the methodologies used in these key experiments.
Comparative Antibacterial Activity
The antibacterial efficacy of Rhein and its derivatives has been predominantly evaluated against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus mutans. While direct comparative studies on this compound are limited, the available data on Rhein and Rhein-8-O-β-D-glucopyranoside provide valuable insights into their potential.
Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antimicrobial agent's potency. The following tables summarize the MIC values of Rhein and a Rhein derivative against various bacterial strains.
Table 1: MIC of Rhein against Staphylococcus aureus Strains
| Strain | MIC (µg/mL) | Reference |
| S. aureus (Standard and Clinical Isolates) | 12.5 | [1][2] |
| Methicillin-Susceptible S. aureus (MSSA) | 7.8 - 31.25 | [3] |
| Methicillin-Resistant S. aureus (MRSA) | 7.8 - 31.25 | [3] |
| S. aureus ATCC 25923 | 64 | [4] |
Table 2: Comparative MIC of Rhein and its Derivative RH17 against S. aureus
| Compound | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Rhein | MSSA & MRSA | - | - | 32 - 128 |
| RH17 | MSSA | 8 | 8 | 8 - 16 |
| RH17 | MRSA | 8 | 16 | 8 - 16 |
Note: RH17 is a synthesized derivative of Rhein.
Anti-Biofilm Activity
Bacterial biofilms pose a significant challenge in treating infections due to their inherent resistance to antibiotics. Both Rhein and Rhein-8-O-β-D-glucopyranoside have demonstrated the ability to inhibit and disrupt biofilm formation.
Table 3: Anti-biofilm Activity of Rhein against Staphylococcus aureus
| Concentration | Biofilm Reduction (%) | Strain |
| 50 µg/mL | ~50% eradication | S. aureus |
| 50 µg/mL | 46.9 - 63.8% disruption | S. aureus (various strains) |
| 25 µg/mL | 26.4 - 42.7% disruption | S. aureus (various strains) |
Table 4: Inhibitory Effect of Rhein-8-O-β-D-glucopyranoside on Streptococcus mutans Biofilm Formation
| Treatment | Effect |
| Rhein-8-O-β-D-glucopyranoside | Significantly inhibits the growth and biofilm formation of S. mutans in a concentration-dependent manner. |
| Rhein-8-O-β-D-glucopyranoside | Leads to a decrease in the expression of genes associated with biofilm formation, including luxS, brpA, ffh, recA, nth, and smx. |
Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies to evaluate the antibacterial properties of Rhein and its derivatives.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method.
-
Bacterial Strains: Standard and clinical isolates of the target bacteria are used.
-
Inoculum Preparation: Bacterial colonies are suspended in a suitable broth (e.g., Mueller-Hinton Broth) and the turbidity is adjusted to a 0.5 McFarland standard.
-
Assay Procedure:
-
The test compound (Rhein or this compound) is serially diluted in the broth in a 96-well microtiter plate.
-
The standardized bacterial suspension is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Biofilm Inhibition and Disruption Assay
The crystal violet (CV) assay is commonly used to quantify biofilm formation.
-
Biofilm Formation:
-
Bacteria are cultured in a 96-well plate in a growth medium that promotes biofilm formation.
-
The test compound is added at various concentrations at the beginning of the incubation period to assess inhibition of biofilm formation.
-
-
Biofilm Disruption:
-
Biofilms are allowed to form in a 96-well plate for a specific period (e.g., 24 hours).
-
The planktonic cells are removed, and fresh medium containing the test compound at various concentrations is added to the existing biofilms to assess disruption.
-
-
Quantification:
-
After incubation, the wells are washed to remove non-adherent cells.
-
The remaining biofilm is stained with a crystal violet solution.
-
The bound dye is solubilized with a suitable solvent (e.g., ethanol or acetic acid).
-
The absorbance is measured using a microplate reader to quantify the biofilm biomass.
-
Gene Expression Analysis by Real-Time PCR
To understand the molecular mechanism of anti-biofilm activity, the expression of relevant genes is analyzed.
-
RNA Extraction: Total RNA is extracted from bacteria grown in biofilms with and without the test compound.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: Quantitative PCR is performed using gene-specific primers for target genes (e.g., luxS, brpA, ffh, recA, nth, and smx in S. mutans) and a housekeeping gene for normalization. The relative gene expression is calculated using the ΔΔCt method.
Cytotoxicity Assay
The safety profile of the compound is assessed by evaluating its toxicity to mammalian cells.
-
Cell Culture: A suitable cell line (e.g., human monocytes) is cultured in an appropriate medium.
-
Treatment: The cells are exposed to various concentrations of the test compound.
-
Viability Assessment: Cell viability is determined using methods such as the Trypan Blue exclusion assay or the MTT assay.
-
Trypan Blue Exclusion: Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue. The percentage of viable cells is determined by counting under a microscope.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized, and the absorbance is measured.
-
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the proposed antibacterial mechanisms and experimental workflows.
Caption: Proposed antibacterial mechanism of Rhein and its derivatives.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for the biofilm inhibition assay.
Conclusion
The available evidence strongly suggests that Rhein and its glycoside form, Rhein-8-glucoside, possess significant antibacterial properties, particularly against pathogenic Gram-positive bacteria. Their ability to inhibit bacterial growth, and more importantly, to combat biofilm formation, positions them as interesting candidates for further investigation in the development of new antimicrobial therapies. The derivative RH17 demonstrates that structural modifications can further enhance this activity. While more direct comparative studies of this compound against a wider range of bacteria and established antibiotics are needed, the current data provides a solid foundation for future research in this area. The detailed protocols and mechanisms outlined in this guide are intended to facilitate such endeavors.
References
- 1. Anthraquinone Rhein Exhibits Antibacterial Activity against Staphylococcus aureus [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic effect of rhein in combination with ampicillin or oxacillin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rhein-Based Derivative Targets Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rhein-8-glucoside calcium and Synthetic PTP1B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the naturally derived PTP1B inhibitor, Rhein-8-glucoside calcium, and several synthetic PTP1B inhibitors. The information presented is intended to assist researchers in making informed decisions for their drug discovery and development programs targeting metabolic and other related diseases.
Introduction to PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates, PTP1B attenuates insulin signaling, leading to insulin resistance.[1][2] Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes, obesity, and other metabolic disorders.[3] This has spurred the development of a diverse range of PTP1B inhibitors, from natural products to synthetic small molecules and antisense oligonucleotides.
Overview of Compared Inhibitors
This compound is an anthraquinone compound isolated from the roots of Saussurea lappa.[4] It has been identified as a human PTP1B (hPTP1B) inhibitor.[4]
Synthetic PTP1B inhibitors encompass a broad class of molecules designed to specifically target PTP1B. This guide focuses on a selection of prominent synthetic inhibitors that have been evaluated in preclinical and clinical studies, including:
-
Trodusquemine (MSI-1436): A non-competitive, allosteric inhibitor of PTP1B.
-
Ertiprotafib: A non-competitive inhibitor that has been in clinical trials.
-
JTT-551: A selective PTP1B inhibitor with a mixed-type inhibition mode.
-
ISIS 113715 (IONIS-PTP-1BRx): A second-generation antisense oligonucleotide that inhibits the synthesis of PTP1B.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and the selected synthetic PTP1B inhibitors. The half-maximal inhibitory concentration (IC50) is a widely used measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Type | Target | IC50 / Ki | Reference(s) |
| This compound | Natural Product | hPTP1B | 11.5 µM (IC50) | |
| Trodusquemine (MSI-1436) | Synthetic Small Molecule | PTP1B | 1 µM (IC50) | |
| Ertiprotafib | Synthetic Small Molecule | PTP1B | 1.6 - 29 µM (IC50) | |
| JTT-551 | Synthetic Small Molecule | PTP1B | 0.22 µM (Ki) | |
| ISIS 113715 | Antisense Oligonucleotide | PTP1B mRNA | Not Applicable |
Note: The IC50 for Ertiprotafib is presented as a range as it has been reported to vary depending on assay conditions. ISIS 113715 acts by reducing the expression of the PTP1B enzyme rather than directly inhibiting its activity, hence a direct IC50 comparison is not applicable.
PTP1B Signaling Pathway
The diagram below illustrates the central role of PTP1B in the insulin signaling cascade. PTP1B acts as a negative regulator by dephosphorylating the activated insulin receptor and its substrate (IRS), thereby dampening the downstream signaling that leads to glucose uptake.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of PTP1B inhibitors.
In Vitro PTP1B Inhibition Assay (p-Nitrophenyl Phosphate - pNPP)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 5 mM DTT, 2 mM EDTA)
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Test compounds (this compound or synthetic inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a defined amount of PTP1B enzyme to each well.
-
Add the diluted test compounds to the respective wells. Include a positive control (a known PTP1B inhibitor) and a negative control (vehicle).
-
Pre-incubate the enzyme with the compounds for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
Initiate the enzymatic reaction by adding a stock solution of pNPP to each well.
-
Incubate the plate at the controlled temperature for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a strong base (e.g., 3 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based PTP1B Inhibition Assay (Insulin Signaling)
This assay evaluates the ability of a compound to enhance insulin signaling in a cellular context, which is a functional consequence of PTP1B inhibition.
Materials:
-
A suitable cell line (e.g., HepG2 human hepatoma cells, 3T3-L1 adipocytes, or C2C12 myotubes)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Insulin
-
Test compounds
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-IR, anti-IR, anti-phospho-Akt, anti-Akt)
-
2-Deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG) for glucose uptake measurements
Procedure:
-
Culture the cells to a desired confluency in multi-well plates.
-
Serum-starve the cells for a defined period (e.g., 12-24 hours) to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with a sub-maximal concentration of insulin for a short period (e.g., 10-30 minutes).
-
For Western Blotting:
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key insulin signaling proteins (e.g., IR, Akt).
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify the band intensities to determine the effect of the inhibitor on insulin-stimulated phosphorylation.
-
-
For Glucose Uptake Assay:
-
After insulin stimulation, incubate the cells with a labeled glucose analog (e.g., 2-NBDG) for a defined time.
-
Wash the cells to remove extracellular glucose analog.
-
Lyse the cells and measure the amount of internalized glucose analog using a suitable detection method (e.g., fluorescence reader for 2-NBDG).
-
Calculate the fold-increase in glucose uptake relative to unstimulated cells.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the screening and characterization of PTP1B inhibitors.
Conclusion
Both this compound and the various synthetic inhibitors present viable starting points for the development of PTP1B-targeted therapeutics. This compound, as a natural product, may offer a unique chemical scaffold. Synthetic inhibitors, on the other hand, have been the subject of extensive medicinal chemistry efforts, leading to compounds with high potency and selectivity. The choice of inhibitor for further research and development will depend on a variety of factors, including the specific research goals, desired pharmacological properties, and the therapeutic area of interest. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers in this dynamic field.
References
Unveiling the Cellular Impact of Rhein-8-Glucoside Calcium: A Comparative Analysis
For Immediate Release
[City, State] – A comprehensive analysis of available in-vitro research highlights the potential of Rhein-8-glucoside calcium as a modulator of key cellular signaling pathways involved in inflammation and cancer. This guide provides a comparative overview of its effects across different cell lines, primarily through its active metabolite, rhein, and details the experimental protocols for assessing its activity.
This compound, an anthraquinone glycoside, is known to be metabolized to rhein, which exerts a range of biological effects. This document summarizes the quantitative data on the inhibitory concentrations of rhein in various cell lines and compares its anti-inflammatory mechanism to commonly used non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Efficacy: this compound and Alternatives
While direct comparative studies on this compound are limited, the extensive research on its active metabolite, rhein, provides valuable insights into its potential efficacy.
Table 1: Inhibitory Concentration (IC50) of Rhein in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | 161.5 | [1] |
| HCT15 | Colorectal Cancer | 41.25 | [1] |
| HCT116 | Colorectal Cancer | 47.77 | [1] |
| DLD1 | Colorectal Cancer | 46.51 | [1] |
| PC-9 | Lung Cancer | 24.59 | [1] |
| A549 | Lung Cancer | 23.9 | |
| H460 | Lung Cancer | 52.88 | |
| SK-BR-3 | Breast Cancer | 86.00 |
It is important to note that this compound itself has been identified as a human protein tyrosine phosphatase 1B (hPTP1B) inhibitor with an IC50 of 11.5 μM.
Table 2: Mechanistic Comparison of Rhein and NSAIDs in Inflammation
| Feature | Rhein | NSAIDs (e.g., Ibuprofen, Diclofenac) |
| Primary Target | Multiple pathways including NF-κB, MAPK, and PI3K/Akt | Cyclooxygenase (COX) enzymes (COX-1 and COX-2) |
| Mechanism of Action | Inhibits the activation and nuclear translocation of NF-κB, suppresses MAPK and PI3K/Akt signaling. | Inhibit the synthesis of prostaglandins from arachidonic acid. |
| Effect on Cytokines | Suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. | Primarily reduce prostaglandin-mediated inflammation. |
| Cellular Processes | Modulates cell proliferation, apoptosis, and angiogenesis. | Primarily reduce pain, fever, and inflammation. |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of rhein are largely attributed to its ability to modulate key signaling pathways. The following diagrams illustrate the NF-κB signaling pathway, a central mediator of inflammation, and a typical experimental workflow for investigating the effects of this compound.
Caption: NF-κB Signaling Pathway and the Inhibitory Action of Rhein.
Caption: General Experimental Workflow for In-Vitro Analysis.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, various cancer cell lines) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or a comparator compound for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Cytokine Measurement (ELISA)
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound as described above.
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform ELISA for specific cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.
-
Data Analysis: Quantify cytokine concentrations based on a standard curve and compare the levels between different treatment groups.
Western Blot Analysis for NF-κB Pathway
-
Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, p65, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
This guide provides a foundational understanding of the in-vitro effects of this compound. Further research, particularly direct comparative studies, is necessary to fully elucidate its therapeutic potential relative to existing treatments.
References
A Comparative Analysis of Rhein-8-Glucoside Calcium and its Aglycone, Rhein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Rhein-8-glucoside calcium and its aglycone, Rhein. The information presented is intended to assist researchers and professionals in drug development in understanding the key differences in their physicochemical properties, pharmacokinetics, and pharmacological activities, supported by experimental data and detailed methodologies.
Physicochemical and Pharmacokinetic Profiles
Rhein-8-glucoside is a glycoside derivative of Rhein, a naturally occurring anthraquinone compound found in medicinal plants like rhubarb. The addition of a glucose moiety significantly alters its physicochemical properties, which in turn affects its pharmacokinetic profile. Rhein itself is characterized by poor water solubility, which limits its oral absorption and bioavailability.[1][2] The glycoside form, Rhein-8-glucoside, exhibits improved solubility, which is a common strategy to enhance the bioavailability of poorly soluble drugs.
Upon oral administration, Rhein-8-glucoside acts as a prodrug. It is metabolized by intestinal bacteria, which cleave the glycosidic bond to release the active aglycone, Rhein.[3] This in vivo conversion is a critical step for its pharmacological activity. While direct comparative pharmacokinetic studies providing parameters like AUC and Cmax for both compounds administered separately are limited, studies on rhubarb extracts containing Rhein-8-glucoside indicate that the glycoside form facilitates the absorption of Rhein.[4]
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
| Property | This compound | Rhein (Aglycone) | References |
| Molecular Formula | C₂₁H₁₆CaO₁₁ | C₁₅H₈O₆ | |
| Molecular Weight | 484.42 g/mol | 284.22 g/mol | |
| Solubility | Soluble in DMSO, slightly soluble in water | Insoluble in water; soluble in alkaline solutions, pyridine, and DMSO | |
| Bioavailability | Higher, acts as a prodrug for Rhein | Low due to poor water solubility | |
| Metabolism | Hydrolyzed by intestinal bacteria to Rhein | Undergoes glucuronidation and sulfation in the liver |
Comparative Pharmacological Activities
The pharmacological activities of Rhein-8-glucoside are primarily attributed to its conversion to Rhein. Rhein has been extensively studied for its anti-inflammatory and anti-cancer properties.
Anti-inflammatory Activity
Rhein exerts its anti-inflammatory effects through the modulation of several signaling pathways, most notably the NF-κB pathway. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In animal models, Rhein has demonstrated significant anti-inflammatory activity, reducing edema and inflammatory cell infiltration.
Anti-cancer Activity
Rhein has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. Its mechanisms of action are multifaceted and involve the induction of cell cycle arrest, apoptosis, and the inhibition of metastasis. The IC50 values of Rhein against several human cancer cell lines are presented in the table below. As Rhein-8-glucoside's primary role is to deliver Rhein, its in vitro anti-cancer activity is expected to be significantly lower than Rhein's until it is metabolized.
Table 2: In Vitro Anti-cancer Activity of Rhein (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | 161.5 (24h) | |
| HepaRG | Liver Cancer | 77.97 (24h) | |
| PC-9 | Non-small cell lung cancer | 24.59 | |
| H460 | Non-small cell lung cancer | 52.88 | |
| A549 | Non-small cell lung cancer | 23.9 | |
| YD-10B | Oral Cancer | Not specified | |
| Ca9-22 | Oral Cancer | Not specified |
Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
-
Animals: Male Wistar rats (180-200 g) are used. The animals are housed under standard laboratory conditions and are fasted overnight before the experiment with free access to water.
-
Groups: Animals are randomly divided into several groups (n=6 per group):
-
Control group (vehicle)
-
Reference drug group (e.g., Indomethacin, 10 mg/kg)
-
Test compound groups (Rhein or this compound at various doses)
-
-
Drug Administration: The test compounds, reference drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at 1, 2, 3, 4, and 5 hours after the injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical analysis is performed using ANOVA followed by a suitable post-hoc test.
In Vitro Anti-cancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (Rhein or this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizations
References
Rhein-8-Glucoside Calcium: A Comparative Analysis of Efficacy Against Standard Antibiotics
For Immediate Release
A comprehensive review of available research indicates that Rhein-8-glucoside calcium and its aglycone, Rhein, demonstrate notable antibacterial properties, positioning them as potential alternatives or adjuncts to standard antibiotic therapies. This comparison guide synthesizes experimental data on the efficacy of this compound and Rhein against various bacterial strains and delves into their mechanisms of action, providing valuable insights for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antibacterial Efficacy
The antibacterial efficacy of Rhein and its derivatives has been evaluated against a range of pathogenic bacteria, with Minimum Inhibitory Concentration (MIC) being a key metric for comparison. While direct comparative studies on this compound are limited, data on Rhein provides a strong indication of its potential.
| Compound/Antibiotic | Bacterium | MIC (µg/mL) | Reference |
| Rhein | Staphylococcus aureus (MSSA) | 32 - 128 | [1] |
| Rhein | Staphylococcus aureus (MRSA) | 32 - 128 | [1] |
| Rhein Derivative (RH17) | Staphylococcus aureus (MSSA) | 8 | [1] |
| Rhein Derivative (RH17) | Staphylococcus aureus (MRSA) | 8 - 16 | [1] |
| Rhein | Streptococcus mutans | 5.69 (MIC90) | [2] |
| Ampicillin | Staphylococcus aureus (MRSA) | Varies (often high) | |
| Oxacillin | Staphylococcus aureus (MRSA) | Varies (often high) | |
| Ciprofloxacin | Pseudomonas aeruginosa | 5.85 | |
| Vancomycin | Staphylococcus aureus | Varies |
Note: MIC values can vary depending on the specific strain and experimental conditions. MRSA (Methicillin-resistant Staphylococcus aureus), MSSA (Methicillin-susceptible Staphylococcus aureus).
Synergistic Effects with Standard Antibiotics
A significant finding is the synergistic effect of Rhein when combined with conventional antibiotics, particularly against resistant strains. This suggests that this compound could be developed as part of a combination therapy to enhance the efficacy of existing antibiotics and combat antimicrobial resistance.
For instance, studies have shown that Rhein can reduce the MIC of ampicillin and oxacillin against MRSA, indicating a cooperative antibacterial action.
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the antibacterial efficacy of Rhein and its derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy. The broth microdilution method is a commonly employed technique.
Protocol:
-
A two-fold serial dilution of the test compound (e.g., this compound) and standard antibiotics is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus).
-
Positive (bacteria without any antimicrobial agent) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing
The checkerboard assay is utilized to assess the synergistic, additive, indifferent, or antagonistic effects of combining two antimicrobial agents.
Protocol:
-
Two agents (e.g., Rhein and ampicillin) are serially diluted in a two-dimensional array in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension.
-
Following incubation, the growth in each well is assessed.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of ≤ 0.5 typically indicates synergy.
Mechanism of Action and Signaling Pathways
The antibacterial activity of Rhein and its derivatives is attributed to their ability to disrupt multiple crucial bacterial processes.
Disruption of Bacterial Cell Membrane and Metabolism
Rhein-based compounds have been shown to disrupt the stability of the bacterial cell membrane and interfere with essential metabolic processes. This disruption can lead to leakage of cellular contents and ultimately, cell death.
Caption: Mechanism of Rhein's antibacterial action on the cell membrane and metabolism.
Inhibition of Bacterial Fatty Acid Synthesis
The fatty acid synthesis (FAS) pathway is essential for bacterial survival, making it an attractive target for antimicrobial agents. Some evidence suggests that anthraquinones like Rhein may inhibit this pathway, thereby preventing the formation of vital components of the bacterial cell membrane.
References
A Head-to-Head In Vitro Comparison: Rhein-8-Glucoside Calcium and Metformin
In the landscape of therapeutic compounds with potential applications in metabolic and cellular regulation, Rhein-8-glucoside calcium and metformin represent two distinct molecules with overlapping yet unique mechanisms of action. While metformin is a cornerstone in the management of type 2 diabetes, this compound is an emerging anthraquinone compound with demonstrated bioactivity. This guide provides a comparative analysis of their in vitro effects, drawing from available experimental data to offer insights for researchers and drug development professionals.
Summary of In Vitro Effects
| Parameter | This compound | Metformin |
| Primary Target | Protein Tyrosine Phosphatase 1B (PTP1B)[1] | Primarily affects hepatic gluconeogenesis[2] |
| IC50 Value | 11.5 μM (for hPTP1B inhibition)[1] | Varies by cell type and endpoint; often in the millimolar (mM) range for anti-cancer effects[3][4] |
| Glucose Metabolism | Inhibits high glucose-induced apoptosis in human mesangial cells | Inhibits hepatic gluconeogenesis, stimulates insulin-induced glucose uptake in skeletal muscle and adipocytes |
| Anti-cancer Effects | Not extensively studied. Related compound, Rhein, shows anti-proliferative and anti-angiogenic effects | Induces apoptosis and cell cycle arrest in various cancer cell lines, including lung and osteosarcoma |
| Signaling Pathways | Regulates lincRNA ANRIL/let-7a/TGF-β1/Smad pathway. Rhein, a related compound, influences MAPK and PI3K-AKT pathways | Activates AMPK-dependent and independent pathways, modulates cellular redox state |
| Other Effects | Antibacterial effects | Anti-inflammatory effects |
Experimental Protocols
PTP1B Inhibition Assay (for this compound)
The inhibitory effect of this compound on human PTP1B (hPTP1B) activity is a key measure of its direct molecular interaction. A typical experimental workflow for this assay is as follows:
Cell Proliferation Assay (for Metformin)
The anti-proliferative effects of metformin are commonly assessed using assays like the MTT or WST-1 assay, which measure cell viability. The following diagram illustrates a typical workflow.
Signaling Pathways
This compound and Related Pathways
This compound has been shown to inhibit high glucose-induced apoptosis in human mesangial cells by modulating the lincRNA ANRIL/let-7a/TGF-β1/Smad signaling pathway. The related compound, rhein, is known to influence broader signaling cascades like MAPK and PI3K-AKT.
Metformin Signaling Pathways
Metformin's mechanism of action is multifaceted, involving both AMP-activated protein kinase (AMPK)-dependent and independent pathways. A simplified overview of its key signaling interactions is presented below.
Conclusion
This comparative guide highlights the distinct in vitro profiles of this compound and metformin. This compound demonstrates specific inhibitory action on PTP1B and influences a defined signaling pathway in the context of high glucose-induced cellular stress. Metformin, in contrast, exhibits a broader range of effects on cellular metabolism and proliferation, mediated through complex and interconnected signaling networks.
For researchers, these differences underscore the potential for distinct therapeutic applications. Further direct comparative studies would be invaluable to fully elucidate the relative potencies and specific cellular contexts in which each compound may offer a therapeutic advantage. The provided experimental frameworks and pathway diagrams serve as a foundation for designing such future investigations.
References
Validating Cellular Target Engagement of Rhein-8-glucoside calcium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rhein-8-glucoside calcium and other prominent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in metabolic diseases. Due to the limited availability of direct cellular target engagement data for this compound, this guide focuses on in vitro inhibitory activity and downstream cellular effects as indicators of target interaction.
Comparative Analysis of PTP1B Inhibitors
| Compound | Target | In Vitro Potency (IC50/Ki) | Cellular Activity/Target Engagement Evidence | Mechanism of Action |
| This compound | PTP1B | IC50: 11.5 μM (for Rhein-8-glucoside) | The aglycone, Rhein, has an IC50 of 80.5 μmol/L for PTP1B in C2C12 myotubes and enhances insulin signaling.[1] | Competitive inhibitor (inferred) |
| Trodusquemine (MSI-1436) | PTP1B | - | Enhances insulin and leptin signaling in HepG2 cells and in vivo.[2] | Allosteric inhibitor |
| Ertiprotafib | PTP1B | - | Induces aggregation of PTP1B.[3] | Non-competitive inhibitor |
| JTT-551 | PTP1B | Ki: 0.22 μM[4] | Increases insulin-stimulated glucose uptake in L6 cells and enhances insulin receptor phosphorylation in vivo.[4] | Mixed-type inhibitor |
Experimental Protocols
Validating the interaction of a compound with its intracellular target is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful and widely used method to confirm target engagement in a cellular environment.
General Protocol for Cellular Thermal Shift Assay (CETSA) for PTP1B Target Engagement
This protocol provides a general framework for assessing the target engagement of PTP1B inhibitors in cultured cells. Specific parameters such as cell type, compound concentrations, and heating temperatures may require optimization.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2, C2C12) to 80-90% confluency.
-
Treat cells with the desired concentrations of the PTP1B inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Challenge:
-
After treatment, harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control at 37°C.
3. Cell Lysis and Protein Extraction:
-
Immediately after the heat challenge, lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble PTP1B in each sample by Western blotting using a specific anti-PTP1B antibody.
5. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group, normalize the amount of soluble PTP1B at each temperature to the amount in the non-heated control.
-
Plot the normalized soluble PTP1B fraction against the temperature to generate thermal stabilization curves.
-
A shift in the curve to a higher temperature in the presence of the compound compared to the vehicle control indicates target engagement. The magnitude of the thermal shift (ΔTm) can be used to compare the stabilizing effects of different compounds. For isothermal dose-response experiments, cells are heated at a single, optimized temperature, and the amount of soluble protein is plotted against compound concentration to determine the EC50 for target engagement.
Visualizing Key Concepts
To aid in the understanding of the underlying biological processes and experimental workflows, the following diagrams have been generated using the Graphviz DOT language.
PTP1B Signaling Pathway in Insulin Regulation
Cellular Thermal Shift Assay (CETSA) Workflow
Logical Relationship: Validating Target Engagement
References
- 1. Quantitative proteomics identifies PTP1B as modulator of B cell antigen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Rhein Derivatives: A Focus on Structure-Activity Relationships
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of anthraquinone-based compounds. We will present quantitative data in tabular format, provide detailed experimental protocols for key biological assays, and visualize relevant biological pathways and experimental workflows.
Antibacterial Activity of Rhein Derivatives: A Structure-Activity Relationship Study
A 2024 study by Liu et al. provides a compelling example of a structure-activity relationship analysis of a series of 17 rhein derivatives. These derivatives were synthesized by modifying the carboxyl group of the parent rhein molecule. The study evaluated their in vitro antibacterial activity against various strains of Staphylococcus aureus and Enterococcus faecalis, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Data Presentation: Antibacterial Activity of Rhein Derivatives
The minimum inhibitory concentrations (MICs) of the synthesized rhein derivatives are summarized in the table below. The data highlights the enhanced potency of several derivatives compared to the parent compound, rhein.
| Compound | R Group | S. aureus ATCC 29213 MIC (µg/mL) | S. aureus (MRSA) ATCC 43300 MIC (µg/mL) | E. faecalis ATCC 29212 MIC (µg/mL) | E. faecalis (VRE) ATCC 51299 MIC (µg/mL) |
| Rhein | -OH | 64 | 64 | 128 | 128 |
| RH1 | -NHCH₂CH₂OH | 16 | 16 | 32 | 32 |
| RH2 | -NHCH₂CH(OH)CH₂OH | 32 | 32 | 64 | 64 |
| RH3 | -NH(CH₂)₃OH | 16 | 16 | 32 | 32 |
| RH4 | -NH(CH₂)₄OH | 16 | 16 | 32 | 32 |
| RH5 | -NH(CH₂)₅OH | 32 | 32 | 64 | 64 |
| RH6 | -NH(CH₂)₆OH | 32 | 32 | 64 | 64 |
| RH7 | -NH(CH₂)₂N(CH₃)₂ | 32 | 32 | 64 | 64 |
| RH8 | -NH(CH₂)₃N(CH₃)₂ | 16 | 16 | 32 | 32 |
| RH9 | -NH(CH₂)₂NH₂ | 32 | 32 | 64 | 64 |
| RH10 | -NH(CH₂)₃NH₂ | 32 | 32 | 64 | 64 |
| RH11 | -NH(CH₂)₄NH₂ | 16 | 16 | 32 | 32 |
| RH12 | -NH(CH₂)₅NH₂ | 32 | 32 | 64 | 64 |
| RH13 | -NH(CH₂)₆NH₂ | 32 | 32 | 64 | 64 |
| RH14 | -NH-PEG1-NH-Boc | >128 | >128 | >128 | >128 |
| RH15 | -NH-PEG1-NH₂ | 64 | 64 | 128 | 128 |
| RH16 | -NHCH₂CH₂OCH₃ | 32 | 32 | 64 | 64 |
| RH17 | -NHCH₂CH₂OH | 8 | 8 | 16 | 32 |
Data extracted from Liu et al., 2024.
The lead compound, RH17 , demonstrated significantly improved antibacterial activity against S. aureus isolates, with MIC values ranging from 8 to 16 μg/mL.[1] The study suggests that the enhanced potency of RH17 is attributed to its ability to disrupt bacterial membrane stability, inhibit metabolic processes, and increase the production of reactive oxygen species (ROS).[2]
Biological Activity of Rhein-8-glucoside Calcium Salt
This compound salt is a known inhibitor of human Protein Tyrosine Phosphatase 1B (hPTP1B), an enzyme implicated in type 2 diabetes and obesity. It has a reported IC50 value of 11.5 μM for hPTP1B inhibition.[3] Additionally, this compound is known to possess antibacterial properties.[3]
Comparative Perspective
While a direct comparison with a series of its own derivatives is unavailable, the hPTP1B inhibitory activity of this compound salt can be compared to other known PTP1B inhibitors. For a comprehensive analysis, researchers would typically screen a library of compounds and determine their IC50 values under identical experimental conditions.
Signaling Pathway Involvement
Rhein-8-O-β-D-glucopyranoside, the non-calcium form of the glycoside, has been shown to protect human mesangial cells from high glucose-induced apoptosis. This protective effect is mediated through the regulation of the lincRNA ANRIL/let-7a/TGF-β1/Smad signaling pathway.
Experimental Protocols
a) Antibacterial Activity Assay (Broth Microdilution Method)
This protocol is adapted from the methods described for testing rhein derivatives.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the exponential growth phase. The bacterial suspension is then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: The rhein derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: An equal volume of the diluted bacterial inoculum is added to each well containing the test compound dilutions. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
b) Human Protein Tyrosine Phosphatase 1B (hPTP1B) Inhibition Assay
This is a general protocol for determining the inhibitory activity of compounds against hPTP1B.
-
Reagents and Buffers:
-
Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Enzyme: Recombinant human PTP1B.
-
Substrate: p-Nitrophenyl phosphate (pNPP).
-
Test compound: this compound salt dissolved in DMSO.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate.
-
Add assay buffer, the test compound at various concentrations, and the hPTP1B enzyme to each well.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPP substrate.
-
Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
While the direct synthesis and comparative analysis of a series of this compound derivatives remain an unexplored area, the study of related rhein derivatives provides a strong foundation for understanding their structure-activity relationships. The significant enhancement of antibacterial activity in recently developed rhein derivatives underscores the potential for targeted chemical modifications to improve the therapeutic efficacy of this class of compounds. Future research focused on synthesizing and evaluating derivatives of this compound salt could unveil novel and potent inhibitors of hPTP1B or new antibacterial agents, contributing to the development of much-needed therapeutics.
References
A Comparative Analysis of Rhein-8-glucoside Calcium and Other Natural Product Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Rhein-8-glucoside calcium as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor against other well-characterized natural product inhibitors. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity. This document summarizes key quantitative data, details experimental methodologies for inhibitor characterization, and provides visual representations of the relevant biological pathway and experimental workflow.
Data Presentation: Quantitative Comparison of PTP1B Inhibitors
The following table summarizes the inhibitory potency (IC50), inhibition constant (Ki), and mode of inhibition for this compound and a selection of other natural product inhibitors against human PTP1B (hPTP1B). This data is essential for a comparative assessment of their potential as therapeutic agents.
| Natural Product Inhibitor | Chemical Class | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| This compound | Anthraquinone Glycoside | 11.5[1] | Not Reported | Likely Mixed-type[2][3] |
| Berberine | Isoquinoline Alkaloid | 0.1569 | 0.0913 | Competitive |
| Oleanolic Acid | Triterpenoid | 3.12 | 0.13 | Competitive |
| Ursolic Acid | Triterpenoid | 3.8 | 2.0 | Competitive |
| Luteolin | Flavonoid | 6.70 | Not Reported | Competitive |
| Kaempferol | Flavonoid | ~20 | Not Reported | Not Reported |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation and replication of inhibitory activity data. Below is a standard protocol for determining the in vitro inhibitory activity of natural products against PTP1B.
In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This assay spectrophotometrically measures the enzymatic activity of PTP1B through the hydrolysis of the substrate p-Nitrophenyl Phosphate (pNPP) to the yellow-colored product, p-nitrophenol.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in the assay buffer. The final concentration of DMSO in the assay should be kept below 1% to avoid solvent effects.
-
Prepare a solution of PTP1B enzyme in the assay buffer.
-
Prepare a solution of pNPP substrate in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the serially diluted test compound or vehicle control (for total activity).
-
Add 60 µL of the PTP1B enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 20 µL of the pNPP substrate solution to each well.
-
Immediately measure the absorbance at 405 nm at time zero and then at regular intervals (e.g., every minute) for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time plot.
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
-
Determination of Inhibition Constant (Ki) and Mode of Inhibition:
-
To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate (pNPP) and the inhibitor.
-
The data are then plotted as a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Dixon plot (1/V vs. [I]).
-
The pattern of the resulting lines indicates the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed-type).
-
The inhibition constant (Ki) can be calculated from these plots.
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the insulin signaling pathway and highlights the negative regulatory role of PTP1B. Insulin binding to its receptor triggers a phosphorylation cascade that ultimately leads to glucose uptake. PTP1B dephosphorylates the insulin receptor and its substrates, thereby attenuating the signal.
Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.
Experimental Workflow
The diagram below outlines the key steps in the in vitro PTP1B inhibition assay described in the experimental protocols section.
Caption: Workflow for the in vitro PTP1B enzymatic inhibition assay.
References
Reproducibility of Published Data on Rhein-8-Glucoside Calcium: A Comparative Guide
This guide provides a comparative analysis of the published data on Rhein-8-glucoside calcium, focusing on its biological activities and performance against alternative compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound for their research needs.
Data Summary
The following tables summarize the available quantitative data for this compound and its aglycone, Rhein, alongside selected alternative Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. This allows for a direct comparison of their reported biological activities.
Table 1: In Vitro Activity of this compound and its Aglycone, Rhein
| Compound | Biological Activity | Assay | Result | Citation(s) |
| This compound | PTP1B Inhibition | Enzymatic Assay | IC50: 11.5 μM | [1] |
| Rhein | Antibacterial Activity | Minimum Inhibitory Concentration (MIC) vs. Staphylococcus aureus | MIC: 7.8–31.25 μg/mL | [2] |
| Rhein | Antibacterial Activity | Minimum Inhibitory Concentration (MIC) vs. various S. aureus strains | MIC: 12.5 µg/mL | [3] |
| Rhein | Cytotoxicity | MTT Assay (Bronchial Epithelial Cells) | CC50: 43.6 µg/mL | [2] |
Table 2: Comparative In Vitro Activity of PTP1B Inhibitors
| Compound | Target | Mechanism of Action | IC50 / Kᵢ | Citation(s) |
| This compound | PTP1B | Not specified | IC50: 11.5 μM | [1] |
| Trodusquemine (MSI-1436) | PTP1B | Non-competitive, allosteric | IC50: ~1 μM | |
| Ertiprotafib | PTP1B | Active site inhibitor | IC50: 1.6–29 μM | |
| DPM-1001 | PTP1B | Non-competitive | IC50: 0.1 μM | |
| JTT-551 | PTP1B | Not specified | Kᵢ: 0.22 μM |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and verification of the presented data.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against the PTP1B enzyme.
-
Enzyme and Substrate Preparation:
-
Recombinant human PTP1B is diluted to a working concentration in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 1 mM EDTA, 1 mM DTT, and 0.1 mg/mL BSA).
-
A stock solution of the substrate, p-nitrophenyl phosphate (pNPP), is prepared in the assay buffer.
-
-
Assay Procedure:
-
The test compound (e.g., this compound) is serially diluted to various concentrations.
-
In a 96-well plate, the diluted compound is pre-incubated with the PTP1B enzyme for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the pNPP substrate to each well.
-
The plate is incubated for a defined period (e.g., 30 minutes) at the same temperature.
-
The reaction is stopped by adding a stop solution (e.g., 1 M NaOH).
-
-
Data Analysis:
-
The absorbance of the product, p-nitrophenol, is measured at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain, such as Staphylococcus aureus.
-
Preparation of Bacterial Inoculum:
-
A pure culture of the target bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
-
The bacterial suspension is then diluted to the final inoculum concentration.
-
-
Preparation of Compound Dilutions:
-
The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Positive (broth and bacteria, no compound) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
MIC Determination:
-
After incubation, the wells are visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.
-
Analysis of lncRNA ANRIL/let-7a/TGF-β1/Smad Signaling Pathway
The following outlines a general workflow to investigate the effect of a compound like Rhein-8-glucoside on this signaling pathway in a relevant cell line.
-
Cell Culture and Treatment:
-
A suitable human cell line is cultured under standard conditions.
-
Cells are treated with various concentrations of the test compound for a specified duration.
-
-
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from the treated and untreated cells.
-
Reverse transcription is performed to synthesize cDNA.
-
qRT-PCR is carried out using specific primers for lncRNA ANRIL and let-7a to quantify their expression levels.
-
-
Protein Extraction and Western Blotting:
-
Total protein is extracted from the cells.
-
Protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for TGF-β1, Smad proteins (e.g., Smad2/3, Smad4), and their phosphorylated forms (e.g., p-Smad2/3).
-
A loading control (e.g., β-actin or GAPDH) is used to normalize the results.
-
The protein bands are visualized and quantified.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
References
Independent Verification of Rhein-8-glucoside Calcium's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of Rhein-8-glucoside calcium, a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), with other alternative PTP1B inhibitors. Due to the limited availability of direct experimental data on the anti-inflammatory and anticancer effects of this compound, this guide also incorporates data from its active metabolite, rhein, to provide a more comprehensive, albeit indirect, comparison. This information is intended for research and drug development purposes only.
Overview of this compound and PTP1B Inhibition
This compound is an anthraquinone compound that acts as an inhibitor of human Protein Tyrosine Phosphatase 1B (hPTP1B), an enzyme that plays a crucial role in downregulating insulin and leptin signaling pathways. By inhibiting PTP1B, compounds like this compound have the potential to enhance insulin sensitivity, making them promising candidates for the research and development of treatments for type 2 diabetes and obesity. Rhein-8-glucoside is metabolized in the body to its aglycone form, rhein, which is responsible for many of its biological activities.
Comparative Analysis of PTP1B Inhibitors
This section compares the PTP1B inhibitory activity of this compound with several other known inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Type | PTP1B IC50 / Kᵢ Value | Notes |
| This compound | Natural Product (Anthraquinone) | 11.5 µM [1] | Metabolized to the active form, rhein. |
| Ursolic Acid | Natural Product (Triterpenoid) | 3.6 - 12.0 µM[2][3] | Varies depending on the study. |
| Sodium Orthovanadate | Inorganic Compound | Kᵢ: 0.38 µM; IC50: 0.1-0.5 mM[4][5] | A widely used, non-specific phosphatase inhibitor. The IC50 is for general protein tyrosine phosphatases. |
| Trodusquemine (MSI-1436) | Aminosterol | ~1 µM | A selective, non-competitive inhibitor of PTP1B. |
| Ertiprotafib | Thiophene derivative | IC50: 400 nM for IKK-beta | Developed as a PTP1B inhibitor, also a potent IKK-beta inhibitor. |
| Cinnamic Acid Derivatives | Organic Compounds | 137.67 - 181.60 µM | Represents a class of compounds with PTP1B inhibitory activity. |
Biological Effects: A Focus on Anti-Diabetic, Anti-Inflammatory, and Anticancer Activities
Direct experimental data for the anti-inflammatory and anticancer effects of this compound is limited. Therefore, this section primarily presents data on its active metabolite, rhein, as a proxy for its potential biological activities.
Anti-Diabetic Effects
A study on Rhein-8-O-β-D-glucopyranoside demonstrated its potential in mitigating complications of diabetes. In a high-glucose environment, it was shown to attenuate apoptosis of human mesangial cells, suggesting a protective role in diabetic nephropathy. This effect was linked to the regulation of the lincRNA ANRIL/let-7a/TGF-β1/Smad signaling pathway.
The anti-diabetic effects of rhein are more extensively documented. Rhein has been shown to improve glucose tolerance and protect pancreatic β-cells from apoptosis.
Anti-Inflammatory Effects (Data for Rhein)
Rhein exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.
| Inflammatory Marker | Cell/Model System | Rhein Concentration | Observed Effect |
| TNF-α, IL-6, IL-1β | Rat model | 10-40 mg/kg | Dose-dependent reduction in cytokine levels in carrageenan-induced paw edema. |
| NO Production | LPS-induced macrophages | - | Inhibition of nitric oxide production. |
| NF-κB | Various cell lines | - | Inhibition of NF-κB activation, a key regulator of inflammation. |
| MAPK | Bovine chondrocytes | 10⁻⁵ M | Inhibition of IL-1β-activated Mitogen-Activated Protein Kinase (MAPK) pathway. |
Anticancer Effects (Data for Rhein)
Rhein has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.
| Cancer Cell Line | Rhein IC50 Value (µg/mL) |
| KB (Human oral squamous carcinoma) | 11.5 |
| BEL-7402 (Human hepatoma) | 14.0 |
| MCF-7 (Human breast adenocarcinoma) | 18.4 |
| Caco-2 (Human colorectal adenocarcinoma) | 0.1 and 1 µg/ml showed reduced proliferation |
Experimental Protocols
PTP1B Inhibition Assay
A common method to determine the in vitro inhibitory activity of compounds against PTP1B involves a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.
Workflow:
Workflow for a typical PTP1B inhibition assay.
Methodology:
-
Preparation: Recombinant human PTP1B enzyme, the test compound (dissolved in a suitable solvent like DMSO), and the substrate p-nitrophenyl phosphate (pNPP) are prepared in an appropriate assay buffer (e.g., Tris-HCl or HEPES).
-
Reaction: The PTP1B enzyme is pre-incubated with various concentrations of the test compound for a specific duration. The enzymatic reaction is initiated by adding the pNPP substrate. The reaction mixture is then incubated at a controlled temperature (typically 37°C).
-
Detection: The reaction is stopped, often by adding a strong base like sodium hydroxide (NaOH). The amount of p-nitrophenol produced by the enzymatic hydrolysis of pNPP is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The percentage of PTP1B inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways
The biological effects of this compound and its metabolite rhein are mediated through the modulation of several key signaling pathways. As a PTP1B inhibitor, this compound directly influences the insulin and leptin signaling pathways. The downstream effects of its active metabolite, rhein, involve the NF-κB and MAPK pathways, which are central to inflammation and cancer.
Signaling pathways affected by this compound and its metabolite.
Conclusion
This compound is a promising natural product with demonstrated inhibitory activity against PTP1B. While direct evidence for its broad anti-inflammatory and anticancer effects is still emerging, the extensive data on its active metabolite, rhein, suggests a wide range of potential therapeutic applications. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound itself. This comparative guide provides a foundation for researchers to evaluate its potential and design future studies.
References
- 1. The influence of rhein 8-O-β-D-glucopyranoside on the purgative action of sennoside A from rhubarb in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-proliferative effect of rhein, an anthraquinone isolated from Cassia species, on Caco-2 human adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rhein-8-glucoside Calcium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential information on the proper disposal procedures for Rhein-8-glucoside calcium, emphasizing safety and regulatory compliance. As no specific disposal guidelines for this compound are readily available, the following procedures are based on general best practices for laboratory chemical waste and information from the Safety Data Sheet (SDS) for the related compound, RHEIN-8-GLUCOSIDE.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet for RHEIN-8-GLUCOSIDE recommends the following precautions:
| Precaution | Specification |
| Personal Protective Equipment | Chemical-impermeable gloves, lab coat, and protective eyewear. |
| Ventilation | Handle in a well-ventilated area to avoid dust formation. |
| Exposure Avoidance | Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. |
In the event of a spill, prevent further leakage if safe to do so. Do not let the chemical enter drains, as discharge into the environment must be avoided[1]. Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal[1].
Step-by-Step Disposal Procedures
Given the lack of specific disposal instructions for this compound, it should be treated as a chemical waste and disposed of through a licensed and approved waste disposal contractor.
-
Waste Identification and Collection:
-
Treat all unwanted this compound as chemical waste.
-
Collect the waste in a suitable, well-labeled, and securely closed container. Ensure the container is compatible with the chemical.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
-
Storage:
-
Store the waste container in a designated and properly ventilated chemical waste storage area.
-
Ensure the storage area is away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal service with all available information about the compound, including the Safety Data Sheet for RHEIN-8-GLUCOSIDE.
-
-
Documentation:
-
Maintain a record of the amount of this compound designated for disposal, the date, and the disposal contractor used.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Rhein-8-glucoside Calcium
For researchers and scientists engaged in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Rhein-8-glucoside calcium, ensuring a secure laboratory environment and the integrity of your research.
Immediate Safety and Hazard Information
Personal Protective Equipment (PPE): A multi-layered approach to personal protection is crucial when handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | Minimizes inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol minimizes the risk of exposure and contamination.
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. A designated area for weighing and preparing solutions should be established, preferably within a fume hood to ensure adequate ventilation.
-
Personal Protective Equipment : Don all required PPE as outlined in the table above.
-
Handling the Solid Compound :
-
To prevent the formation of dust, handle the solid compound with care.[1]
-
Use a chemical spatula for transferring the powder.
-
Avoid any actions that could generate airborne particles.
-
-
Solution Preparation : this compound is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol.[2] When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Storage : For long-term stability, this compound should be stored at -20°C.[3] Some suppliers also recommend storage at 2-8°C.[4] It is advisable to protect the compound from light.[5]
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water. Clean all contaminated surfaces and equipment.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to environmental safety and regulatory compliance.
-
Waste Collection :
-
All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid waste (e.g., unused solutions, rinsates) should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatible.
-
-
Container Management :
-
Ensure waste containers are kept closed when not in use.
-
Store waste containers in a designated, well-ventilated area, away from general laboratory traffic.
-
-
Final Disposal :
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.
-
Emergency Procedures: First Aid Measures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal, ensuring a systematic and safe laboratory practice.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
